Amino-PEG11-OH
Description
Structure
2D Structure
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H47NO11/c23-1-3-25-5-7-27-9-11-29-13-15-31-17-19-33-21-22-34-20-18-32-16-14-30-12-10-28-8-6-26-4-2-24/h24H,1-23H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLECXSZYDGHWFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H47NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Properties and Applications of Amino-PEG11-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG11-OH is a heterobifunctional polyethylene glycol (PEG) linker that is instrumental in the fields of bioconjugation, drug delivery, and surface modification. Its structure, featuring a terminal primary amine and a terminal hydroxyl group connected by an 11-unit hydrophilic PEG chain, offers a versatile platform for covalently linking molecules of interest. The PEG spacer enhances aqueous solubility, reduces immunogenicity, and provides flexibility to the resulting conjugate.[1][2] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its use, and typical characterization data.
Core Properties of this compound
The fundamental properties of this compound are summarized in the tables below, providing a quick reference for researchers.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C22H47NO11 | |
| Molecular Weight | 501.61 g/mol | |
| CAS Number | 15332-94-2 | |
| Appearance | White to off-white solid or viscous liquid | [1] |
| Solubility | Soluble in water and most organic solvents | [1] |
Spectroscopic and Analytical Data
The following tables present typical analytical data for this compound.
Table 2.2.1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~3.75 - 3.55 | m | -O-CH₂-CH₂-O- (PEG backbone) |
| ~3.50 | t | -CH₂-OH |
| ~2.85 | t | -CH₂-NH₂ |
| ~2.70 | br s | -NH₂ |
Table 2.2.2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~73.5 | α-carbon to amine |
| ~70.5 | -O-CH₂-CH₂-O- (PEG backbone) |
| ~61.5 | -CH₂-OH |
| ~41.8 | β-carbon to amine |
Table 2.2.3: FTIR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3350 | O-H stretch (hydroxyl), N-H stretch (amine) |
| ~2870 | C-H stretch (alkane) |
| ~1600 | N-H bend (amine) |
| ~1100 | C-O-C stretch (ether, PEG backbone) |
Table 2.2.4: Mass Spectrometry Data
| Ion | [M+H]⁺ | [M+Na]⁺ |
| Calculated m/z | 502.32 | 524.30 |
| Observed m/z | 502.32 | 524.30 |
Applications and Reactivity
This compound is a valuable tool in the development of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[3] Its bifunctional nature allows for the sequential or orthogonal conjugation of different molecules.
The primary amine (-NH₂) is nucleophilic and readily reacts with electrophilic groups such as:
-
Activated esters (e.g., N-hydroxysuccinimide esters, NHS esters): Forms a stable amide bond.[4]
-
Carboxylic acids: Forms an amide bond in the presence of a coupling agent (e.g., EDC, HATU).[4]
-
Isothiocyanates: Forms a thiourea linkage.
-
Aldehydes and ketones: Forms an imine, which can be reduced to a stable secondary amine.
The hydroxyl group (-OH) can be activated or reacted with various functional groups, including:
-
Carboxylic acids: Forms an ester bond through esterification.
-
Isocyanates: Forms a urethane linkage.
-
Phosphoramidites: Used in oligonucleotide synthesis.
Experimental Protocols
The following are detailed protocols for common conjugation reactions involving this compound.
Conjugation to a Carboxylic Acid using EDC/NHS Chemistry
This protocol describes the conjugation of the amine group of this compound to a molecule containing a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
0.1 M MES buffer (pH 6.0)
-
0.1 M Phosphate buffer (pH 7.4)
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Stir plate and stir bar
-
Reaction vessel
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF.
-
Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS ester.
-
-
Conjugation Reaction:
-
Dissolve this compound (1.2 equivalents) in 0.1 M Phosphate buffer (pH 7.4).
-
Add the activated NHS ester solution dropwise to the this compound solution with constant stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.
-
-
Quenching:
-
Add a quenching solution to the reaction mixture to stop the reaction and hydrolyze any unreacted NHS esters.
-
-
Purification:
-
Purify the conjugate using an appropriate method such as dialysis, size exclusion chromatography (SEC), or reverse-phase HPLC.
-
-
Characterization:
-
Characterize the final conjugate by mass spectrometry to confirm the molecular weight and by NMR to verify the structure.
-
Conjugation to an NHS Ester
This protocol outlines the direct reaction between the amine group of this compound and a pre-activated NHS ester.
Materials:
-
This compound
-
NHS ester-containing molecule
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.3)
-
Stir plate and stir bar
-
Reaction vessel
Procedure:
-
Dissolution of Reactants:
-
Dissolve the NHS ester-containing molecule (1 equivalent) in anhydrous DMF or DMSO.
-
Dissolve this compound (1.2 equivalents) in 0.1 M Sodium bicarbonate buffer (pH 8.3).
-
-
Conjugation Reaction:
-
Add the NHS ester solution dropwise to the this compound solution with vigorous stirring.
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Purification:
-
Purify the conjugate using dialysis, SEC, or reverse-phase HPLC to remove unreacted starting materials and byproducts.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate using mass spectrometry and NMR.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for conjugating this compound to a carboxylic acid.
Caption: Workflow for conjugating this compound to an NHS ester.
Conclusion
This compound is a highly versatile and valuable linker for a wide range of applications in research and drug development. Its well-defined structure and predictable reactivity make it an ideal component for constructing complex bioconjugates. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in various experimental settings.
References
In-Depth Technical Guide to Amino-PEG11-OH: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, Amino-PEG11-OH, detailing its chemical structure, molecular properties, and its critical role in the development of advanced bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document offers structured data, a foundational experimental protocol for bioconjugation, and logical workflow diagrams to facilitate its application in research and development.
Core Properties and Structure
This compound is a hydrophilic linker molecule characterized by a terminal primary amine group and a terminal hydroxyl group, separated by a polyethylene glycol (PEG) chain of eleven ethylene glycol units. This structure imparts unique properties beneficial for bioconjugation, enhancing the solubility and stability of the resulting conjugates.
The fundamental details of this compound are summarized in the table below, providing a clear reference for its key physical and chemical properties.
| Property | Value | Source |
| Chemical Name | 1-Amino-3,6,9,12,15,18,21,24,27,30,33-undecaoxatetratriacontan-34-ol | N/A |
| Synonyms | H2N-PEG11-OH, Amino-PEG11-alcohol | [1] |
| CAS Number | 15332-94-2 | [1][2][3] |
| Molecular Formula | C22H47NO11 | [1][3] |
| Molecular Weight | 501.61 g/mol | [1][3] |
| Appearance | White to off-white solid or viscous liquid | [4] |
| Solubility | Soluble in water and most organic solvents | [4] |
Chemical Structure and Functional Significance
The distinct chemical structure of this compound, with its terminal amine and hydroxyl groups, allows for orthogonal or sequential conjugation strategies. The primary amine serves as a reactive site for conjugation to molecules bearing carboxylic acids, activated esters (such as N-hydroxysuccinimide esters), or other amine-reactive functionalities. The hydroxyl group can be further functionalized or used as a point of attachment for other molecules.
The 11-unit PEG spacer is a key feature, contributing to the overall properties of the final bioconjugate. This hydrophilic chain can improve the solubility of hydrophobic molecules, reduce aggregation, and potentially shield the conjugate from enzymatic degradation and immunogenic responses.
Applications in Drug Development
This compound is a versatile tool in drug development, primarily utilized as a linker in the construction of ADCs and PROTACs.[2][3]
-
Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload. The properties of the linker, such as its length and hydrophilicity, are critical for the stability, solubility, and efficacy of the ADC.
-
PROTACs: PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the degradation of the target. The linker in a PROTAC plays a crucial role in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
Experimental Protocol: General Procedure for Amine-Reactive Bioconjugation
This protocol outlines a general methodology for the conjugation of this compound to a protein containing accessible carboxylic acid residues. This is a foundational procedure that will require optimization based on the specific properties of the protein and the desired degree of labeling.
Materials:
-
This compound
-
Protein of interest (with accessible carboxyl groups)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the Activation Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Activation of Carboxyl Groups:
-
Add a 10- to 50-fold molar excess of EDC and NHS (or sulfo-NHS) to the protein solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation Reaction:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Add a 10- to 100-fold molar excess of the this compound stock solution to the activated protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS-esters. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and other small molecules by size-exclusion chromatography (using a desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
Characterization: Analyze the purified conjugate to determine the degree of labeling and confirm the integrity of the protein. Common analytical techniques include:
-
SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise mass of the conjugate and calculate the number of attached PEG linkers.
-
HPLC (Size-Exclusion or Reversed-Phase): To assess the purity and heterogeneity of the conjugate.
-
Logical Workflow for Bioconjugation and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a bioconjugate using this compound. This workflow highlights the key decision points and analytical steps involved in the process.
This technical guide provides essential information for the effective utilization of this compound in bioconjugation applications. For specific applications, further optimization of the described protocols will be necessary to achieve the desired outcomes.
References
An In-depth Technical Guide to the Synthesis and Purification of Amino-PEG11-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Amino-PEG11-OH, a valuable bifunctional linker commonly employed in pharmaceutical and biotechnology research, particularly in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document outlines a reliable two-step synthetic pathway, detailed experimental protocols, purification strategies, and methods for chemical characterization.
Overview of the Synthetic Strategy
The synthesis of this compound is typically achieved through a two-step process commencing with the commercially available 11-(hydroxy)-undecyl(polyethylene glycol), also known as HO-PEG11-OH. The strategy involves the protection of the terminal amino group, followed by a deprotection step to yield the final product. The most common and efficient method utilizes a tert-butyloxycarbonyl (Boc) protecting group.
The overall synthetic workflow can be visualized as follows:
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis and purification process.
Step 1: Synthesis of Boc-NH-PEG11-OH (Boc Protection)
This step involves the reaction of HO-PEG11-OH with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base to form the Boc-protected intermediate.
Materials:
-
HO-PEG11-OH
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve HO-PEG11-OH (1.0 eq) in anhydrous dichloromethane (DCM).
-
To the stirred solution, add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude Boc-NH-PEG11-OH by silica gel column chromatography. A typical eluent system is a gradient of methanol in dichloromethane (e.g., 0-10% methanol).
Step 2: Synthesis of this compound (TFA Deprotection)
The Boc protecting group is removed under acidic conditions using trifluoroacetic acid (TFA) to yield the final product, this compound.
Materials:
-
Boc-NH-PEG11-OH
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the purified Boc-NH-PEG11-OH (1.0 eq) in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (typically a 1:1 to 4:1 v/v ratio).
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate the residue with toluene (2-3 times) to ensure complete removal of residual TFA.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
If necessary, the product can be further purified by silica gel chromatography, often using a mobile phase containing a small percentage of a basic modifier like triethylamine or ammonium hydroxide in a dichloromethane/methanol gradient to prevent protonation of the amine on the silica.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound and its intermediate.
Table 1: Summary of Materials and Reaction Conditions
| Step | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature |
| Boc Protection | HO-PEG11-OH | (Boc)₂O, TEA/DIPEA | Dichloromethane | 12-24 hours | Room Temp. |
| TFA Deprotection | Boc-NH-PEG11-OH | Trifluoroacetic Acid | Dichloromethane | 1-4 hours | Room Temp. |
Table 2: Characterization and Purity Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity | Appearance |
| Boc-NH-PEG11-OH | C₂₇H₅₅NO₁₃ | 601.72 | >95% | Colorless to light yellow oil or solid |
| This compound | C₂₂H₄₇NO₁₁ | 501.61 | >95% | Colorless to light yellow oil or solid |
Table 3: Expected Yields
| Reaction Step | Expected Yield Range |
| Boc Protection | 85-95% |
| TFA Deprotection | 90-98% |
| Overall Yield | 75-93% |
Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the intermediate and the final product. For ¹H NMR of Boc-NH-PEG11-OH, a characteristic singlet for the nine protons of the Boc group is expected around 1.44 ppm. The disappearance of this signal in the ¹H NMR spectrum of this compound confirms the successful deprotection. The characteristic peaks of the PEG backbone are expected in the 3.5-3.7 ppm region in both spectra.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized compounds. The expected [M+H]⁺ or [M+Na]⁺ ions should be observed for both Boc-NH-PEG11-OH and this compound.
Logical Relationships in Synthesis and Purification
The following diagram illustrates the logical flow of the synthesis and purification process, highlighting the key transformations and analytical checkpoints.
This comprehensive guide provides researchers and drug development professionals with the necessary information for the successful synthesis and purification of this compound. Adherence to these protocols and analytical methods will ensure the production of high-quality material suitable for a wide range of research and development applications.
A Technical Guide to Amino-PEG11-OH: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Amino-PEG11-OH, a heterobifunctional polyethylene glycol (PEG) linker. This document details its chemical and physical properties, outlines its critical role in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), and provides detailed experimental protocols for its application.
Core Properties of this compound
This compound is a hydrophilic spacer molecule with a terminal primary amine group and a hydroxyl group, separated by an 11-unit polyethylene glycol chain. This structure imparts desirable characteristics for bioconjugation and drug delivery applications.
Chemical and Physical Data
A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for reaction planning, formulation development, and safety considerations.
| Property | Value | Reference |
| CAS Number | 15332-94-2 | [1] |
| Chemical Formula | C22H47NO11 | [1] |
| Molecular Weight | 501.61 g/mol | [1] |
| Purity | Typically >95% or >98% | [2] |
| Appearance | White to off-white solid or viscous liquid | [3] |
| Solubility | Soluble in water, DMSO, DCM, DMF | [2] |
| Storage Conditions | Store at -20°C, desiccated, and protected from light | [2][4] |
Applications in Drug Development
The unique properties of this compound make it a valuable tool in the field of drug development, particularly in the construction of complex bioconjugates.[5] Its PEG spacer enhances the solubility and in vivo stability of conjugated molecules, while the terminal reactive groups allow for covalent attachment to proteins, antibodies, and small molecule drugs.[4]
Antibody-Drug Conjugates (ADCs)
In ADC development, this compound can be used as a component of the linker that connects a monoclonal antibody to a potent cytotoxic payload.[5][6] The hydrophilic PEG chain can help to mitigate the aggregation often caused by hydrophobic drug payloads and improve the overall pharmacokinetic profile of the ADC.[7]
Proteolysis Targeting Chimeras (PROTACs)
This compound is also utilized in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[5][6] The PEG linker serves to connect a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent proteasomal degradation of the target protein.[8] The length and flexibility of the PEG chain are critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[9]
Experimental Protocols
The following section provides detailed methodologies for the use of this compound and similar PEG linkers in the synthesis of ADCs and PROTACs, as well as general procedures for the purification and characterization of the resulting conjugates. These protocols are intended as a guide and may require optimization for specific applications.
Synthesis of an Antibody-Drug Conjugate (ADC) using a PEG Linker
This protocol outlines a general two-step process for the conjugation of a cytotoxic payload to an antibody using a heterobifunctional PEG linker.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound (or a derivative with appropriate functional groups)
-
Cytotoxic payload with a reactive handle
-
Coupling reagents (e.g., NHS, EDC for amine-to-carboxyl conjugation)
-
Anhydrous solvents (e.g., DMSO, DMF)
-
Desalting columns
-
Reaction buffers (e.g., borate buffer, pH 8.5)
Procedure:
-
Antibody Modification:
-
Exchange the antibody into an amine-free reaction buffer (e.g., borate buffer, pH 8.5) using a desalting column.
-
Adjust the antibody concentration to 2-5 mg/mL.
-
Activate the desired functional group on the antibody. For example, to target lysine residues, a linker with an NHS ester can be used. Dissolve the NHS-ester functionalized PEG linker in anhydrous DMSO to a concentration of 10 mM immediately before use.
-
Add a 5-10 molar excess of the activated linker solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Remove excess, unreacted linker using a desalting column, exchanging the modified antibody back into a suitable buffer (e.g., PBS, pH 7.4).
-
-
Payload Conjugation:
-
In a separate reaction, conjugate the cytotoxic payload to the other end of the PEG linker if not already done. This may involve activating the hydroxyl group of this compound or using a pre-functionalized PEG linker.
-
Dissolve the linker-payload conjugate in a suitable solvent.
-
Add the linker-payload solution to the modified antibody. The specific chemistry will depend on the functional groups introduced in the first step.
-
Allow the reaction to proceed for 2-24 hours at room temperature or 4°C with gentle mixing.
-
Quench the reaction by adding a quenching reagent (e.g., 1 M Tris-HCl, pH 8.0) to react with any remaining active groups.
-
Synthesis of a PROTAC using a PEG Linker
This protocol describes a general method for synthesizing a PROTAC by coupling a target protein ligand and an E3 ligase ligand using a bifunctional PEG linker.
Materials:
-
Target Protein of Interest (POI) ligand with a suitable functional group (e.g., amine, carboxylic acid)
-
E3 ligase ligand with a suitable functional group
-
Bifunctional PEG linker (e.g., HOOC-PEG-NH2)
-
Coupling reagents (e.g., HATU, DIPEA)
-
Anhydrous solvents (e.g., DMF, DMSO)
-
Purification supplies (e.g., preparative HPLC)
Procedure:
-
First Coupling Reaction:
-
Dissolve the E3 ligase ligand (e.g., one with an amine group) and the bifunctional PEG linker (e.g., with a carboxylic acid and another protected functional group) in an appropriate solvent like DMF.
-
Add coupling reagents such as HATU and DIPEA.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the resulting E3 ligase-linker intermediate by preparative HPLC.[10]
-
-
Deprotection (if necessary):
-
Deprotect the other end of the PEG linker on the purified intermediate to expose the reactive group for the second coupling reaction.
-
-
Second Coupling Reaction:
-
Dissolve the purified and deprotected E3 ligase-linker intermediate and the POI ligand in a suitable solvent.
-
Add coupling reagents as in the first step.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the final PROTAC molecule using preparative HPLC.
-
Purification and Characterization of PEGylated Conjugates
Purification:
-
Size Exclusion Chromatography (SEC): This is a common method to separate PEGylated proteins from unreacted protein and free PEG, as PEGylation increases the hydrodynamic radius of the protein.[]
-
Ion Exchange Chromatography (IEX): This technique can be used to separate PEGylated species based on differences in surface charge, which can be altered by the PEG chains.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be effective for purifying PEGylated proteins, as the PEG moiety can shield hydrophobic regions of the protein.[12]
-
Reverse-Phase HPLC (RP-HPLC): This is a high-resolution technique often used for the final purification of smaller conjugates like PROTACs.[13]
Characterization:
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is used to visualize the increase in molecular weight of a protein after PEGylation.[13]
-
Mass Spectrometry (e.g., MALDI-TOF, ESI-MS): This provides an accurate determination of the molecular weight of the conjugate and can be used to determine the drug-to-antibody ratio (DAR) for ADCs.
-
UV-Vis Spectroscopy: Used to determine the concentration of the protein or antibody in the conjugate.
-
NMR Spectroscopy: Useful for the structural characterization of smaller molecules like PROTACs.
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action of therapeutics developed using this compound is crucial for their rational design and evaluation.
Mechanism of Action of an Antibody-Drug Conjugate (ADC)
ADCs exert their cytotoxic effect through a multi-step process that begins with the specific binding of the antibody to a tumor-associated antigen on the surface of a cancer cell.[14][] This is followed by internalization of the ADC-antigen complex, trafficking to lysosomes, and subsequent release of the cytotoxic payload, which then leads to cell death.[16]
Caption: Workflow of an Antibody-Drug Conjugate's mechanism of action.
Mechanism of Action of a PROTAC
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[] A PROTAC molecule simultaneously binds to a target protein and an E3 ubiquitin ligase, forming a ternary complex.[18] This proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome.[19]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Amino-PEG11-amine, 479200-82-3 | BroadPharm [broadpharm.com]
- 3. medkoo.com [medkoo.com]
- 4. Amino-PEG11-alcohol, 15332-94-2 | BroadPharm [broadpharm.com]
- 5. This compound | H2n-peg11-oh | PEG Linkers | Ambeed.com [ambeed.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. precisepeg.com [precisepeg.com]
- 10. benchchem.com [benchchem.com]
- 12. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 13. PEGylated Human Serum Albumin: Review of PEGylation, Purification and Characterization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are antibody-drug conjugates (ADCs)? Mechanism, pipeline, and outlook | Drug Discovery News [drugdiscoverynews.com]
- 16. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Deep Dive into the Solubility of Amino-PEG11-OH for Advanced Drug Development
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of Amino-PEG11-OH, a critical bifunctional linker used in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals to facilitate the effective use of this versatile molecule.
This compound, with its terminal amine and hydroxyl groups connected by a hydrophilic 11-unit polyethylene glycol (PEG) spacer, offers significant advantages in bioconjugation.[] Its inherent hydrophilicity, conferred by the PEG chain, plays a crucial role in improving the solubility and pharmacokinetic profile of conjugated molecules.[][2][3][4] Understanding its solubility in various solvents is paramount for seamless integration into complex drug development workflows.
Core Concepts: The Role of the PEG Spacer
The polyethylene glycol (PEG) chain is the primary determinant of this compound's solubility profile. The repeating ethylene oxide units readily form hydrogen bonds with water molecules, rendering the molecule highly soluble in aqueous solutions.[2][3] This property is instrumental in overcoming the solubility challenges often associated with hydrophobic drug payloads.[3][4] Generally, PEGs are known to be very soluble in water and a range of organic solvents, including dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and chlorinated solvents like chloroform and methylene chloride.[5] Their solubility tends to be lower in alcohols and toluene.[5]
Quantitative Solubility Profile of this compound
While precise quantitative solubility data for this compound is not extensively published, the following table summarizes the expected solubility based on the known properties of similar PEGylated molecules and qualitative industry knowledge. These values should be considered as estimates and may vary depending on the specific batch, purity, and ambient conditions.
| Solvent | Chemical Formula | Expected Solubility (mg/mL) | Qualitative Description |
| Water | H₂O | > 100 | Very Soluble |
| Phosphate-Buffered Saline (PBS) | - | > 100 | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | > 100 | Very Soluble |
| Dimethylformamide (DMF) | C₃H₇NO | > 100 | Very Soluble |
| Methanol (MeOH) | CH₃OH | > 50 | Freely Soluble |
| Ethanol (EtOH) | C₂H₅OH | > 50 | Freely Soluble |
| Chloroform | CHCl₃ | > 50 | Freely Soluble |
| Dichloromethane (DCM) | CH₂Cl₂ | > 50 | Freely Soluble |
| Acetonitrile (ACN) | C₂H₃N | > 25 | Soluble |
| Toluene | C₇H₈ | < 10 | Sparingly Soluble |
| Diethyl Ether | (C₂H₅)₂O | < 1 | Insoluble |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of this compound in a specific solvent. This method is based on the principle of preparing a saturated solution and quantifying the dissolved solute.
Materials:
-
This compound
-
Selected solvent(s)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or MS) or a UV-Vis spectrophotometer if a suitable chromophore is present or can be derivatized.
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Stock Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a solvent in which it is freely soluble (e.g., water or DMSO) to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serially diluting the stock solution.
-
-
Equilibrium Saturation:
-
Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The excess solid should be clearly visible.
-
Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and shake for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation:
-
After the equilibration period, allow the vial to stand undisturbed for a short period to let the undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.
-
Centrifuge the withdrawn supernatant at high speed (e.g., 10,000 rpm for 10 minutes) to pellet any remaining suspended solids.
-
Filter the resulting supernatant through a 0.22 µm syringe filter into a clean vial.
-
-
Quantification:
-
Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the range of the calibration standards.
-
Analyze the diluted sample and the calibration standards using a validated analytical method (e.g., HPLC).
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL).
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.
Caption: A flowchart outlining the key steps in determining the solubility of a compound.
Conclusion
This compound exhibits excellent solubility in a wide range of aqueous and organic solvents, making it a highly adaptable linker for various bioconjugation applications. Its hydrophilic nature is a key asset in the development of soluble and stable drug conjugates. The provided experimental protocol offers a robust framework for researchers to precisely determine its solubility in specific solvent systems, thereby optimizing its use in the synthesis of next-generation therapeutics.
References
Physicochemical and Identification Data
An In-depth Technical Guide to the Safety and Handling of Amino-PEG11-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and methodological information for this compound, a heterobifunctional linker molecule widely utilized in the synthesis of advanced biotherapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental outcomes.
This compound, also known as 1-Amino-3,6,9,12,15,18,21,24,27,30,33-undecaoxatriacontan-35-ol, is a hydrophilic spacer molecule featuring a terminal primary amine group and a terminal hydroxyl group. These functional groups allow for sequential or orthogonal conjugation to different molecules. The polyethylene glycol (PEG) chain enhances the solubility and pharmacokinetic properties of the resulting conjugates.[3][4]
| Property | Data | Reference |
| CAS Number | 15332-94-2 | [5] |
| Molecular Formula | C₂₂H₄₇NO₁₁ | [5] |
| Molecular Weight | 501.61 g/mol | [5] |
| Appearance | To be determined by user | [6] |
| Solubility | Soluble in Water, DMSO, DCM, DMF | [7] |
| Purity | >95% (Varies by supplier) | [8] |
Hazard Identification and Safety
This compound is a chemical reagent that must be handled with care in a controlled laboratory environment. While a comprehensive, official safety data sheet (SDS) is not universally available, information from suppliers and related compounds allows for a composite safety profile.
GHS Classification
Based on available supplier information, this compound is classified with the following hazards.[1] Corresponding precautionary statements are derived from the Globally Harmonized System (GHS).[1][9]
| Pictogram | GHS Code | Hazard Statement | Precautionary Statements |
| ! | H302 | Harmful if swallowed | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth.P501: Dispose of contents/container to an approved waste disposal plant. |
| ! | H315 | Causes skin irritation | P280: Wear protective gloves.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P332+P313: If skin irritation occurs: Get medical advice/attention.P362+P364: Take off contaminated clothing and wash it before reuse. |
| ! | H319 | Causes serious eye irritation | P280: Wear eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P337+P313: If eye irritation persists: Get medical advice/attention. |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure.[10]
| Protection Type | Specification |
| Eye/Face | Chemical safety goggles or safety glasses with side-shields. |
| Hand | Compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[11] |
| Skin and Body | Lab coat. Wear suitable protective clothing. |
| Respiratory | Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator. |
Handling, Storage, and Disposal
Proper procedures for handling, storage, and disposal are critical to maintaining the chemical's stability and ensuring a safe laboratory environment.
Handling
-
Handle only in a well-ventilated area, preferably in a chemical fume hood.[12]
-
Avoid direct contact with skin and eyes.[13]
-
Avoid inhalation of dust or aerosols.[11]
-
Wash hands thoroughly after handling.[13]
-
Keep away from incompatible materials such as strong oxidizing agents.[11]
Storage
-
Short-term: Store at 0 - 4 °C for days to weeks.[6]
-
Long-term: Store lyophilized powder at ≤ -20°C for months to years.[5][6][7]
-
Keep container tightly closed in a dry and dark place.[6]
-
Protect from moisture.[1]
-
Once reconstituted in solution, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]
Disposal
Polyethylene glycol and its derivatives are generally not considered hazardous waste and are biodegradable.[14] However, they should not be disposed of down the drain.
-
Unused Material: Mix the compound with an inert, non-combustible material such as sand or cat litter.[15]
-
Containerization: Place the mixture in a sealed, labeled container (e.g., a plastic bag) to prevent leakage.[15]
-
Final Disposal: Dispose of the sealed container in the regular solid chemical waste, in accordance with local, state, and federal regulations. Alternatively, use a licensed chemical waste disposal contractor.[14][16]
Emergency and First-Aid Measures
In case of accidental exposure, follow these first-aid procedures immediately.[10][17]
| Exposure Route | First-Aid Procedure |
| Ingestion | IF SWALLOWED: Call a poison control center or doctor immediately for treatment advice. Rinse mouth with water. Do not induce vomiting unless instructed to do so by medical personnel.[18] |
| Inhalation | IF INHALED: Move person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, perform artificial respiration. Seek medical attention.[10][13] |
| Skin Contact | IF ON SKIN: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, seek medical attention.[10] |
| Eye Contact | IF IN EYES: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[10][13] |
Representative Experimental Protocol: Bioconjugation
This compound is a heterobifunctional linker. The primary amine can react with activated carboxylic acids (e.g., NHS esters) to form a stable amide bond. The terminal hydroxyl group is less reactive and typically requires activation before it can be conjugated to a nucleophile like a primary amine on a protein.
This protocol provides a general, two-step workflow for conjugating a protein (via its amine groups) to a small molecule drug containing a carboxylic acid, using this compound as the linker. Note: This is a representative method; optimization of molar ratios, buffers, and reaction times is essential for specific applications.[19]
Step 1: Activation of the Drug's Carboxylic Acid and Conjugation to this compound
-
Dissolution: Dissolve the small molecule drug (containing a carboxylic acid) in an anhydrous organic solvent (e.g., DMF or DMSO).
-
Activation: Add a coupling reagent such as EDC (1.5 equivalents) and an activator like N-Hydroxysuccinimide (NHS) (1.5 equivalents) to the drug solution. Let the reaction proceed at room temperature for 15-30 minutes to form the NHS ester.
-
Linker Addition: Dissolve this compound in the same solvent and add it to the activated drug solution (1.0 equivalent).
-
Reaction: Stir the mixture at room temperature for 2-24 hours. Monitor the reaction progress using an appropriate technique (e.g., LC-MS or TLC).
-
Purification: Once the reaction is complete, purify the drug-PEG11-OH conjugate using column chromatography or HPLC to remove unreacted starting materials and byproducts.
Step 2: Activation of the Hydroxyl Group and Conjugation to a Protein
-
Hydroxyl Activation: The hydroxyl group on the purified drug-PEG11-OH conjugate must be activated. A common method is tresylation:
-
Dissolve the drug-PEG11-OH in an anhydrous solvent like dichloromethane.[19]
-
Cool the solution to 0°C in an ice bath.[19]
-
Add anhydrous pyridine followed by the slow, dropwise addition of tresyl chloride (2.5 molar excess).[19]
-
Stir the reaction at 0°C for 30 minutes, then at room temperature for 1.5 hours.[19]
-
Purify the resulting tresyl-activated drug-PEG11-OTs conjugate, for example, by precipitation in cold diethyl ether.[19]
-
-
Protein Preparation: Exchange the buffer of the target protein (e.g., a monoclonal antibody) into an amine-free buffer (e.g., PBS, pH 7.5-8.5). Avoid buffers containing primary amines like Tris or glycine.[20]
-
Conjugation Reaction:
-
Dissolve the tresyl-activated drug-PEG linker in the protein solution. A starting molar excess of 20:1 (linker:protein) is recommended.[19]
-
Incubate the reaction at room temperature or 4°C with gentle shaking for 2 to 24 hours.[19]
-
Monitor the conjugation progress by SDS-PAGE, which will show a molecular weight shift upon successful PEGylation.[19]
-
-
Quenching: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to react with any remaining activated linker.[19]
-
Purification of the Final Conjugate: Remove unreacted linker, byproducts, and unconjugated protein using a purification method such as Size Exclusion Chromatography (SEC) or dialysis.[19]
Visualizations
The following diagrams illustrate key safety workflows and logical relationships for handling this compound.
References
- 1. This compound | H2n-peg11-oh | PEG Linkers | Ambeed.com [ambeed.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adcreview.com [adcreview.com]
- 4. precisepeg.com [precisepeg.com]
- 5. chemimpex.com [chemimpex.com]
- 6. medkoo.com [medkoo.com]
- 7. Amino-PEG11-amine, 479200-82-3 | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. chem-space.com [chem-space.com]
- 10. axispharm.com [axispharm.com]
- 11. creativepegworks.com [creativepegworks.com]
- 12. carlroth.com [carlroth.com]
- 13. lobachemie.com [lobachemie.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. How to dispose of DPPE - PDP safely? - Blog [shochem.com]
- 17. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 18. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 19. benchchem.com [benchchem.com]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
The Lynchpin of Bioconjugation: A Technical Guide to the Mechanism and Application of Amino-PEG11-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate landscape of bioconjugation, the choice of a linker molecule is paramount to the success of creating stable and effective conjugates for therapeutic and diagnostic applications. Among the diverse array of available linkers, Amino-PEG11-OH has emerged as a versatile and highly valuable tool. This technical guide provides an in-depth exploration of the core mechanism of action of this compound in bioconjugation. It details the chemistry of its terminal functional groups, the significant advantages conferred by its polyethylene glycol (PEG) spacer, and provides detailed experimental protocols for its application. This document serves as a comprehensive resource for researchers and professionals in the field of drug development, offering both theoretical understanding and practical guidance for the effective use of this bifunctional linker.
Introduction to this compound in Bioconjugation
Bioconjugation is the chemical process of covalently linking two or more molecules, where at least one is a biomolecule, to form a stable conjugate.[1] These complex molecules are at the forefront of biomedical research and development, particularly in the creation of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker connecting the constituent parts of these conjugates is a critical component that influences their stability, solubility, pharmacokinetics, and overall efficacy.
This compound is a heterobifunctional linker characterized by a terminal primary amine (-NH2), a terminal hydroxyl group (-OH), and an 11-unit polyethylene glycol (PEG) chain. This structure provides a versatile platform for a two-step sequential conjugation, allowing for the controlled and specific attachment of different molecules. The PEG spacer is particularly advantageous, offering improved hydrophilicity and biocompatibility to the final conjugate.[2][3][4]
Core Mechanism of Action
The utility of this compound in bioconjugation stems from the distinct reactivity of its two terminal functional groups, the primary amine and the hydroxyl group, separated by a flexible PEG spacer.
The Role of the Primary Amine (-NH2)
The primary amine of this compound serves as a potent nucleophile, readily reacting with a variety of electrophilic functional groups to form stable covalent bonds. The most common and well-established reaction is with N-hydroxysuccinimide (NHS) esters.[5][6] This reaction, which proceeds efficiently at physiological to slightly alkaline pH (7.2-9.0), results in the formation of a highly stable amide bond.[2] Primary amines are abundant on the surface of proteins, particularly at the N-terminus and on the side chains of lysine residues, making this a widely applicable conjugation strategy.[1][6]
The reaction with an NHS ester is a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen of the primary amine attacks the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and releases N-hydroxysuccinimide as a byproduct.
The Function of the Polyethylene Glycol (PEG) Spacer
The 11-unit PEG chain is a key feature of the this compound linker, imparting several beneficial properties to the resulting bioconjugate:
-
Increased Hydrophilicity: Many therapeutic payloads, such as cytotoxic drugs used in ADCs, are hydrophobic. The hydrophilic nature of the PEG chain improves the overall solubility of the conjugate in aqueous environments, which can mitigate aggregation issues.[7]
-
Enhanced Stability and Biocompatibility: PEGylation is a well-established technique to protect biomolecules from enzymatic degradation and to reduce their immunogenicity.[2][3][4] The PEG chain can create a "stealth" effect, prolonging the circulation half-life of the conjugate in vivo.
-
Flexible Spacer Arm: The PEG chain provides a flexible spacer that separates the conjugated molecules. This can minimize steric hindrance and help to preserve the biological activity of the components, for instance, by not impeding the antigen-binding capability of an antibody.
The Utility of the Terminal Hydroxyl (-OH) Group
The terminal hydroxyl group offers a secondary site for conjugation, which can be reacted after the initial amine-based conjugation. The hydroxyl group is less reactive than the primary amine and typically requires an activation step for efficient conjugation. Common strategies for involving the hydroxyl group in bioconjugation include:
-
Oxidation: The primary hydroxyl group can be oxidized to an aldehyde using mild oxidizing agents. This aldehyde can then be reacted with a molecule containing a hydrazide or an aminooxy group to form a stable hydrazone or oxime linkage, respectively.
-
Esterification: The hydroxyl group can be esterified with a carboxylic acid, often activated with a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Activation for Nucleophilic Substitution: The hydroxyl group can be converted into a better leaving group, for example, by tosylation. The resulting tosylate can then be displaced by a nucleophile.
This dual-reactivity allows for a directed and controlled synthesis of complex bioconjugates.
Quantitative Data on PEG Linkers in Bioconjugation
| Property | Effect of Increasing PEG Linker Length | Reference |
| In Vitro Cytotoxicity | May decrease with longer PEG chains | [1] |
| Plasma Half-Life | Generally increases with longer PEG chains | [1][8] |
| In Vivo Efficacy | Can be improved, but is context-dependent | [1] |
| Hydrophilicity | Increases | [1][7] |
| Drug-to-Antibody Ratio (DAR) | Can influence the achievable DAR | [9] |
Note: The data presented is a summary of general trends observed in preclinical studies and may vary depending on the specific antibody, payload, and target.
Experimental Protocols
The following are generalized protocols for the use of this compound in a two-step bioconjugation strategy. Optimization for specific applications is highly recommended.
Protocol 1: Amine-Reactive Conjugation via NHS Ester
This protocol describes the conjugation of the amino group of this compound to a molecule containing an NHS ester.
Materials:
-
This compound
-
NHS ester-activated molecule
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or another non-amine-containing buffer.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.
-
Purification system (e.g., size-exclusion chromatography, dialysis).
Procedure:
-
Preparation of Reagents:
-
Equilibrate the vial of the NHS ester-activated molecule to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the NHS ester-activated molecule in a minimal amount of anhydrous DMF or DMSO.
-
Dissolve the this compound in the Reaction Buffer.
-
-
Conjugation Reaction:
-
Add the dissolved NHS ester-activated molecule to the this compound solution. A molar excess of the NHS ester (typically 5-20 fold) is often used to drive the reaction. The final concentration of the organic solvent should ideally be kept below 10% of the total reaction volume.
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.
-
Monitor the reaction progress using an appropriate analytical technique, such as LC-MS or TLC.
-
-
Quenching of the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification:
-
Remove the excess, unreacted reagents and byproducts to purify the PEGylated intermediate. This can be achieved by size-exclusion chromatography, dialysis, or another suitable purification method.
-
Protocol 2: Hydroxyl-Reactive Conjugation via Oxidation and Oxime Ligation
This protocol outlines the conjugation to the hydroxyl terminus of the purified product from Protocol 1, now referred to as Molecule-PEG11-OH.
Materials:
-
Molecule-PEG11-OH (purified from Protocol 1)
-
Mild oxidizing agent (e.g., Dess-Martin periodinane)
-
Aminooxy-functionalized molecule
-
Anhydrous organic solvent (e.g., Dichloromethane (DCM))
-
Reaction Buffer: Aniline buffer (e.g., 100 mM aniline in PBS, pH 6.0)
-
Purification system.
Procedure:
-
Oxidation of the Hydroxyl Group:
-
Dissolve the Molecule-PEG11-OH in anhydrous DCM.
-
Add the mild oxidizing agent (e.g., Dess-Martin periodinane, typically 1.5-2 equivalents) to the solution.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the formation of the aldehyde by LC-MS.
-
Upon completion, quench the reaction as per the oxidant's specifications and purify the resulting aldehyde-functionalized molecule (Molecule-PEG11-CHO).
-
-
Oxime Ligation:
-
Dissolve the purified Molecule-PEG11-CHO and the aminooxy-functionalized molecule in the Aniline Buffer.
-
Incubate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the formation of the final conjugate by LC-MS or SDS-PAGE (if one component is a protein).
-
-
Purification:
-
Purify the final bioconjugate using an appropriate method such as size-exclusion chromatography or affinity chromatography to remove unreacted components.
-
Visualizations
Chemical Structure and Functional Groups of this compound
Caption: Structure of this compound with its functional groups.
Mechanism of Amine Conjugation with an NHS Ester
Caption: Reaction of this compound with an NHS ester.
General Experimental Workflow for Bifunctional Conjugation
Caption: Workflow for sequential bioconjugation using this compound.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that offers significant advantages for the construction of complex bioconjugates. A thorough understanding of the distinct reactivities of its terminal amine and hydroxyl groups, coupled with the benefits of the PEG spacer, is crucial for its effective implementation. The primary amine provides a reliable route for conjugation via stable amide bond formation, while the hydroxyl group offers a secondary point of attachment, enabling a controlled, sequential synthesis. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute robust bioconjugation strategies, ultimately contributing to the advancement of novel therapeutics and diagnostics.
References
- 1. benchchem.com [benchchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 6. Frontiers | Glycoconjugations of Biomolecules by Chemical Methods [frontiersin.org]
- 7. adcreview.com [adcreview.com]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Use of Uniform PEG Compounds in the Design of ADCs | Chemical Linkers in Antibody–Drug Conjugates (ADCs) | Books Gateway | Royal Society of Chemistry [books.rsc.org]
An In-Depth Technical Guide to the Core Features of an 11-Unit PEG Spacer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key features, physicochemical properties, and applications of the 11-unit polyethylene glycol (PEG) spacer. It is intended to serve as a technical resource for professionals in the fields of biotechnology, pharmacology, and materials science who are utilizing or considering the use of PEGylation technologies.
Introduction to PEG Spacers
Polyethylene glycol (PEG) linkers are flexible, hydrophilic spacers composed of repeating ethylene glycol units.[1] These spacers have become indispensable tools in bioconjugation, drug delivery, and diagnostics due to their unique properties. PEGylation, the process of covalently attaching PEG chains to molecules such as proteins, peptides, or small drugs, can significantly enhance the therapeutic and diagnostic potential of these molecules.[2] Key benefits of PEGylation include improved solubility, reduced immunogenicity, enhanced stability, and tunable lengths for precise spatial control.[1][2]
The 11-unit PEG spacer (PEG11) is a discrete PEG (dPEG®) linker, meaning it has a precisely defined length and molecular weight, in contrast to polydisperse PEG polymers.[3] This monodispersity is crucial for the synthesis of highly pure and well-characterized bioconjugates, which is a critical requirement for therapeutic applications.[3]
Core Features of the 11-Unit PEG Spacer
The 11-unit PEG spacer is a versatile tool in bioconjugation due to its unique combination of properties that address common challenges in drug development and diagnostics.
Physicochemical Properties
The defined structure of the 11-unit PEG spacer results in consistent and predictable physicochemical properties. These properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula (unfunctionalized) | C22H46O12 | |
| Molecular Weight (unfunctionalized) | ~502.6 g/mol | |
| Number of Ethylene Glycol Units | 11 | |
| Calculated Contour Length | ~38.5 Å (3.85 nm) | [][5] |
| Solubility | Highly soluble in water and aqueous buffers (e.g., PBS). Soluble in many organic solvents including DMF and DMSO. Less soluble in alcohols and toluene. Insoluble in ether. | [2] |
| Appearance | White to off-white waxy solid | [2] |
| Biocompatibility | High | [1][2] |
| Immunogenicity | Low | [1][2] |
Note: The molecular weight and formula will vary depending on the terminal functional groups.
Key Advantages in Bioconjugation
The unique characteristics of the 11-unit PEG spacer offer several advantages in the design and synthesis of bioconjugates:
-
Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain improves the aqueous solubility of hydrophobic molecules and can help prevent aggregation of protein conjugates.[6]
-
Reduced Immunogenicity: The PEG spacer can shield the conjugated molecule from the host's immune system, reducing the likelihood of an immune response.[2]
-
Improved Pharmacokinetics: By increasing the hydrodynamic volume of a molecule, PEGylation can reduce renal clearance, thereby extending its circulation half-life.[6]
-
Precise Spacer Length: The discrete length of the PEG11 spacer allows for precise control over the distance between the conjugated molecules, which is critical for optimizing binding affinities and biological activity.[]
-
Flexibility: The flexible nature of the PEG chain can allow for optimal orientation of the conjugated molecule for interaction with its target.
Applications of the 11-Unit PEG Spacer
The 11-unit PEG spacer is a versatile tool with a wide range of applications in research and drug development.
Antibody-Drug Conjugates (ADCs)
In the field of oncology, ADCs are a promising class of therapeutics that combine the targeting specificity of an antibody with the potent cell-killing activity of a cytotoxic drug. The linker that connects the antibody and the drug is a critical component of an ADC, influencing its stability, solubility, and efficacy. PEG spacers, including the 11-unit PEG, are frequently incorporated into ADC linkers to improve the overall properties of the conjugate.[2] The hydrophilicity of the PEG11 spacer can help to mitigate the aggregation often caused by hydrophobic drug payloads, allowing for a higher drug-to-antibody ratio (DAR) without compromising the stability of the ADC.[6]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A linker connects the target protein-binding ligand and the E3 ligase-binding ligand. The length and composition of this linker are critical for the formation of a stable and productive ternary complex (target protein-PROTAC-E3 ligase). PEG linkers, including the 11-unit PEG, are commonly used in PROTAC design to provide the necessary flexibility and to improve the solubility and cell permeability of the PROTAC molecule.[2]
Peptide and Protein Modification
PEGylation is a widely used strategy to improve the therapeutic properties of peptides and proteins. The attachment of a PEG11 spacer can increase the in vivo half-life of a peptide or protein by reducing its susceptibility to proteolytic degradation and renal clearance.[7][8][9] The use of a discrete PEG spacer like PEG11 ensures the production of a homogeneous product with a defined molecular weight.
Surface Modification and Nanoparticle Functionalization
The 11-unit PEG spacer can be used to modify the surface of materials, such as nanoparticles and biosensors. This surface modification can improve the biocompatibility of the material, reduce non-specific protein adsorption, and provide a flexible linker for the attachment of targeting ligands or other functional molecules.[10]
Experimental Protocols and Methodologies
The following sections provide detailed methodologies for common applications of the 11-unit PEG spacer.
General Workflow for Protein Conjugation using an NHS-PEG11-Maleimide Linker
This protocol describes a two-step process for conjugating a protein containing free amines (e.g., lysine residues) to a molecule containing a free thiol (e.g., a cysteine-containing peptide).
Materials:
-
Protein to be modified (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Thiol-containing molecule (e.g., peptide) in a thiol-free buffer (e.g., PBS, pH 6.5-7.5)
-
NHS-PEG11-Maleimide linker
-
Desalting column or dialysis cassette for purification
-
Size exclusion chromatography (SEC) column for final purification
Procedure:
-
Antibody Modification: a. Dissolve the NHS-PEG11-Maleimide linker in a suitable organic solvent (e.g., DMSO or DMF) to prepare a stock solution. b. Add a 5- to 20-fold molar excess of the linker stock solution to the antibody solution. c. Incubate the reaction for 1 hour at room temperature with gentle mixing. d. Remove the excess, unreacted linker by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.
-
Conjugation to Thiol-Containing Molecule: a. Immediately add the maleimide-activated antibody to the solution containing the thiol-containing molecule. b. Incubate the reaction for 2 hours at room temperature with gentle mixing. c. Purify the final conjugate using SEC to separate the desired conjugate from any unreacted components.
PROTAC Synthesis using an Amine-PEG11-Carboxylic Acid Linker
This protocol outlines a general procedure for synthesizing a PROTAC by sequentially coupling a target protein binder and an E3 ligase ligand to a bifunctional PEG11 linker.
Materials:
-
Target protein binder with a carboxylic acid group
-
E3 ligase ligand with an amine group
-
HOOC-PEG11-NH2 linker
-
Coupling reagents (e.g., HATU, DIPEA)
-
Anhydrous DMF as a solvent
-
Preparative HPLC for purification
Procedure:
-
First Coupling Reaction: a. Dissolve the E3 ligase ligand and the HOOC-PEG11-NH2 linker in anhydrous DMF. b. Add the coupling reagents (e.g., HATU and DIPEA) to the reaction mixture. c. Stir the reaction at room temperature and monitor its progress by LC-MS. d. Once the reaction is complete, purify the E3 ligase-PEG11-NH2 intermediate by preparative HPLC.
-
Second Coupling Reaction: a. Dissolve the purified intermediate and the target protein binder in anhydrous DMF. b. Add the coupling reagents to initiate the second amide bond formation. c. Stir the reaction at room temperature and monitor by LC-MS. d. Upon completion, purify the final PROTAC molecule by preparative HPLC.
Signaling Pathway Modulation
PEGylated molecules, including those with an 11-unit PEG spacer, are often designed to interact with cell surface receptors and modulate downstream signaling pathways. The PEG spacer can influence the binding affinity and pharmacokinetics of the ligand, thereby affecting the duration and intensity of the signaling response. For instance, a PEG11-conjugated growth factor may exhibit prolonged activation of its corresponding receptor and downstream pathways like the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 3. PEG Linker, Discrete PEG | BroadPharm [broadpharm.com]
- 5. Action at a Distance: Lengthening Adhesion Bonds with Poly(ethylene glycol) Spacers Enhances Mechanically Stressed Affinity for Improved Vascular Targeting of Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effect of poly(ethylene glycol) (PEG) spacers on the conformational properties of small peptides: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Heterobifunctional PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of heterobifunctional polyethylene glycol (PEG) linkers, essential tools in modern bioconjugation, drug delivery, and proteomics. We will delve into their core properties, applications, and the experimental protocols necessary for their successful implementation in research and development.
Introduction to Heterobifunctional PEG Linkers
Heterobifunctional PEG linkers are polymers of polyethylene glycol with two different reactive functional groups at their termini.[1][2] This dual-reactivity allows for the sequential and specific conjugation of two different molecules, such as a protein and a small molecule drug.[1][2] The PEG component of the linker imparts several advantageous properties to the resulting bioconjugate, including:
-
Enhanced Solubility: PEG is highly soluble in aqueous solutions, which can improve the solubility of hydrophobic drugs or proteins.[3]
-
Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the host's immune system, reducing the likelihood of an immune response.[3]
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a molecule, leading to reduced renal clearance and a longer circulation half-life.[2]
-
Biocompatibility: PEG is generally non-toxic and biocompatible.[2]
These properties make heterobifunctional PEG linkers invaluable in a range of applications, most notably in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[2][3] In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-associated antigen, allowing for targeted drug delivery.[2][3] PROTACs are designed to recruit an E3 ubiquitin ligase to a target protein, leading to its degradation by the proteasome.[4]
Quantitative Data on Heterobifunctional PEG Linkers
The choice of a heterobifunctional PEG linker is critical and depends on the specific application. The length of the PEG chain and the nature of the functional groups can significantly impact the properties and efficacy of the final bioconjugate.
Table 1: Physicochemical Properties of Common Heterobifunctional PEG Linkers
| Linker Type | Functional Group 1 | Functional Group 2 | Molecular Weight ( g/mol ) | PEG Units (n) | Spacer Arm (Å) |
| NHS-PEG-Maleimide | N-hydroxysuccinimide Ester | Maleimide | ~400 - 5000+ | 2 - 100+ | 17.6 - 350+ |
| DBCO-PEG-NHS | Dibenzocyclooctyne | N-hydroxysuccinimide Ester | ~600 - 3000+ | 4 - 68+ | 26.9 - 250+ |
| Azide-PEG-NHS | Azide | N-hydroxysuccinimide Ester | ~300 - 5000+ | 2 - 110+ | 15.5 - 390+ |
| Alkyne-PEG-NHS | Alkyne | N-hydroxysuccinimide Ester | ~300 - 5000+ | 2 - 110+ | 15.5 - 390+ |
| NH2-PEG-COOH | Amine | Carboxylic Acid | ~200 - 5000+ | 2 - 110+ | 14.8 - 380+ |
| SH-PEG-COOH | Thiol | Carboxylic Acid | ~220 - 5000+ | 2 - 110+ | 16.3 - 380+ |
Note: Molecular weights and spacer arm lengths are approximate and vary depending on the specific manufacturer and the number of PEG units.
Table 2: Influence of PEG Linker Length on ADC Pharmacokinetics
| Linker | ADC Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~12 |
| PEG4 | ~8 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~4 |
Data adapted from a study on homogeneous Drug-to-Antibody Ratio (DAR) 8 conjugates in Sprague-Dawley rats, illustrating the trend of decreased clearance with increased PEG length.[2]
Table 3: Influence of PEG Linker Length on PROTAC Permeability and Degradation Efficiency
| PROTAC Linker Composition | DC50 (nM) | Dmax (%) | Permeability (10⁻⁷ cm s⁻¹) |
| Alkyl | >1000 | <20 | 2.5 |
| PEG2 | 500 | 55 | 1.8 |
| PEG4 | 250 | 70 | 1.1 |
This illustrative data, compiled from various sources, shows the impact of PEG linker length on the half-maximal degradation concentration (DC50), maximum degradation (Dmax), and cell permeability of SMARCA2-targeting PROTACs.[5][6][7][8]
Experimental Protocols for Key Applications
Synthesis of a Heterobifunctional PEG Linker: Alkyne-PEG-Iodo
This protocol describes a general method for synthesizing an alkyne-PEG-iodo linker, which can be further modified.
Materials:
-
Pentaethylene glycol
-
Propargyl bromide
-
Sodium hydride (NaH)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Sodium iodide (NaI)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Acetone
-
Water
-
Silica gel for chromatography
Procedure:
-
Monopropargylation of Pentaethylene Glycol:
-
Dissolve pentaethylene glycol in anhydrous THF.
-
Cool the solution to 0 °C and add NaH portion-wise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add propargyl bromide dropwise and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with water and extract with DCM.
-
Purify the crude product by silica gel chromatography to obtain alkyne-PEG5-OH.
-
-
Mesylation of Alkyne-PEG5-OH:
-
Dissolve alkyne-PEG5-OH and TEA in DCM and cool to 0 °C.
-
Add MsCl dropwise and stir the reaction at 0 °C for 2 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain alkyne-PEG5-OMs.
-
-
Iodination of Alkyne-PEG5-OMs:
Bioconjugation using an NHS-PEG-Maleimide Linker
This protocol outlines the conjugation of a protein (e.g., an antibody) to a thiol-containing molecule (e.g., a cytotoxic drug).[][14][15]
Materials:
-
Antibody in phosphate-buffered saline (PBS), pH 7.2-8.0
-
NHS-PEG-Maleimide linker
-
Thiol-containing molecule
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column or dialysis equipment
-
Conjugation Buffer (e.g., PBS, pH 6.5-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Reaction of Antibody with NHS-PEG-Maleimide:
-
Prepare a stock solution of the NHS-PEG-Maleimide linker in DMSO (e.g., 10 mM).
-
Adjust the pH of the antibody solution to 7.5-8.5 if necessary.
-
Add the linker solution to the antibody solution at a desired molar ratio (e.g., 10:1 to 20:1 linker to antibody).[14]
-
Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.[14]
-
Remove excess, unreacted linker by SEC or dialysis against the Conjugation Buffer.[14]
-
-
Conjugation of the Maleimide-Activated Antibody:
-
Add the thiol-containing molecule to the maleimide-activated antibody solution at a slight molar excess.
-
Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.[14]
-
The final conjugate can be purified by SEC to remove any remaining small molecules.[]
-
Copper-Free Click Chemistry using a DBCO-PEG-NHS Ester
This protocol describes the conjugation of a protein to an azide-containing molecule.[16][17][18][19][20]
Materials:
-
Protein in PBS, pH 7.2-8.0
-
DBCO-PEG-NHS ester
-
Azide-containing molecule
-
DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., SEC, dialysis)
Procedure:
-
Activation of Protein with DBCO-PEG-NHS Ester:
-
Prepare a 10 mM stock solution of DBCO-PEG-NHS ester in DMSO or DMF.[20]
-
Add the DBCO-PEG-NHS ester solution to the protein solution (0.5-2 mg/mL) to achieve a final concentration of 0.5-2 mM of the linker. A 10- to 20-fold molar excess of the linker over the protein is typically used.[18][20]
-
Incubate the reaction at room temperature for 30 minutes or on ice for 2 hours.[20]
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[20]
-
Incubate for 5 minutes at room temperature.[18]
-
Remove excess DBCO-PEG-NHS ester using a desalting column equilibrated with the Reaction Buffer.[18]
-
-
Copper-Free Click Reaction:
-
Add the azide-containing molecule to the DBCO-activated protein solution. A 1.5 to 3-fold molar excess of the less abundant component is recommended.[16][20]
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[16][20]
-
Purify the final conjugate using an appropriate method such as SEC or dialysis to remove unreacted molecules.[16]
-
Characterization of PEGylated Proteins
3.4.1. SDS-PAGE Analysis:
-
Principle: SDS-PAGE separates proteins based on their molecular weight. PEGylation increases the apparent molecular weight, causing a shift in the band migration.[21][22]
-
Sample Preparation: Mix the protein sample with an equal volume of 2X SDS-PAGE loading buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT). Heat the sample at 95°C for 5 minutes.[21][23]
-
Electrophoresis: Load the samples onto a polyacrylamide gel and run at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.[23]
-
Visualization: Stain the gel with Coomassie Brilliant Blue or a specific PEG stain like barium iodide to visualize the protein bands.[22] The degree of PEGylation can be estimated by the band shift, although this method is not precise due to the anomalous migration of PEGylated proteins.[22]
3.4.2. Size-Exclusion Chromatography (SEC):
-
Principle: SEC separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, leading to an earlier elution time.[24][25][26][27]
-
Method:
-
Equilibrate the SEC column with a suitable mobile phase (e.g., PBS).
-
Inject the PEGylated protein sample.
-
Monitor the elution profile using a UV detector.
-
The chromatogram will show peaks corresponding to the PEGylated protein, unreacted protein, and free PEG.
-
-
SEC-MALS: For more accurate characterization, SEC can be coupled with multi-angle light scattering (MALS) to determine the absolute molar mass of the eluting species, allowing for the precise determination of the degree of PEGylation.[24][25][26][27]
3.4.3. MALDI-TOF Mass Spectrometry:
-
Principle: MALDI-TOF MS measures the mass-to-charge ratio of ions, providing a precise molecular weight of the PEGylated protein.[1][28]
-
Sample Preparation:
-
Analysis:
-
Acquire the mass spectrum in linear mode for large molecules.
-
The resulting spectrum will show a distribution of peaks corresponding to the protein with different numbers of attached PEG units, allowing for the determination of the degree of PEGylation.[1]
-
Mandatory Visualization
Signaling Pathways and Workflows
Conclusion
Heterobifunctional PEG linkers are powerful and versatile tools that have become indispensable in the fields of drug development, bioconjugation, and proteomics. Their unique ability to specifically and sequentially connect two different molecules, combined with the beneficial properties of the PEG backbone, enables the creation of sophisticated and effective bioconjugates. This guide has provided a comprehensive overview of their properties, applications, and the experimental methodologies required for their use. By understanding the quantitative aspects of linker selection and following detailed experimental protocols, researchers can effectively harness the power of heterobifunctional PEG linkers to advance their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. purepeg.com [purepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. purepeg.com [purepeg.com]
- 16. benchchem.com [benchchem.com]
- 17. Copper-free click chemistry for attachment of biomolecules in magnetic tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. glenresearch.com [glenresearch.com]
- 20. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 21. Bevezetés az SDS-PAGE-ba - A fehérjék méret szerinti elválasztása [sigmaaldrich.com]
- 22. Preparation and Characterization of PEGylated Amylin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. SDS-PAGE Protocol | Rockland [rockland.com]
- 24. wyatt.com [wyatt.com]
- 25. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 26. americanlaboratory.com [americanlaboratory.com]
- 27. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 28. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
Applications of PEG Linkers in Biotechnology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) linkers are versatile, synthetic polymers that have become indispensable tools in the field of biotechnology and pharmaceutical sciences. Composed of repeating ethylene oxide units, PEG is a water-soluble, non-toxic, and biocompatible polymer.[1] The process of covalently attaching PEG chains to molecules, known as PEGylation, has revolutionized drug delivery and the development of biotherapeutics.[2] This guide provides a comprehensive overview of the applications of PEG linkers, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
PEG linkers serve as flexible spacers, connecting therapeutic agents to carrier molecules such as proteins, peptides, nanoparticles, or antibodies.[1] This conjugation imparts several beneficial properties to the resulting molecule, including:
-
Enhanced Solubility: PEG's hydrophilic nature significantly improves the solubility of hydrophobic drugs and proteins.[3]
-
Increased Stability: PEGylation protects molecules from enzymatic degradation and can enhance their stability under various conditions.[3]
-
Prolonged Circulation Half-Life: The increased hydrodynamic volume of PEGylated molecules reduces their renal clearance, leading to a longer circulation time in the body.[2][4]
-
Reduced Immunogenicity: The flexible PEG chains can mask epitopes on the surface of proteins and other biomolecules, reducing their recognition by the immune system.[3]
This technical guide will delve into the core applications of PEG linkers, providing quantitative data for easy comparison, detailed experimental methodologies, and visual diagrams to illustrate complex processes.
Core Applications of PEG Linkers
PEG linkers have found widespread use in several key areas of biotechnology:
-
Protein and Peptide PEGylation: This is one of the most established applications of PEG linkers. PEGylating therapeutic proteins and peptides can dramatically improve their pharmacokinetic and pharmacodynamic properties.[2]
-
Nanoparticle Formulations: PEGylation is a common strategy to improve the in vivo performance of nanoparticles used for drug delivery. The PEG coating creates a "stealth" effect, helping the nanoparticles evade the mononuclear phagocyte system and prolonging their circulation time.[5]
-
Antibody-Drug Conjugates (ADCs): PEG linkers are crucial components in the design of ADCs, connecting a potent cytotoxic drug to a monoclonal antibody. They can improve the solubility and stability of the ADC and influence the release of the drug at the target site.[]
-
PROTACs (Proteolysis Targeting Chimeras): In this emerging therapeutic modality, PEG linkers connect a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand, facilitating the degradation of the target protein. The linker's length and composition are critical for the efficacy of the PROTAC.[7]
-
Controlled Drug Release: Cleavable PEG linkers can be designed to release a drug under specific physiological conditions, such as changes in pH or the presence of certain enzymes, allowing for targeted drug delivery.[8]
Quantitative Data on the Effects of PEGylation
The following tables summarize the quantitative impact of PEGylation on various physicochemical and pharmacokinetic parameters.
Table 1: Impact of PEGylation on Circulation Half-Life
| Molecule | PEG Molecular Weight (kDa) | Unmodified Half-Life | PEGylated Half-Life | Fold Increase | Reference |
| Adenosine Deaminase | 5 | 15 min | 18 hours | 72 | [] |
| Interferon α-2a | 40 (branched) | ~2-3 hours | ~60-80 hours | ~20-40 | [4] |
| rhTIMP-1 | 20 | 1.1 hours | 28 hours | ~25 | [10] |
| Generic PEG | 6 | - | 18 min | - | [4] |
| Generic PEG | 50 | - | 16.5 hours | - | [4] |
Table 2: Influence of PEGylation on Nanoparticle Properties
| Nanoparticle System | PEG Molecular Weight (kDa) | Property Measured | Unmodified Value | PEGylated Value | Reference |
| PLGA Nanoparticles | 5 | Protein Adsorption | High | Significantly Reduced | [11] |
| Liposomes | 2 | Circulation Half-Life | < 1 hour | ~8 hours | [4] |
| Gold Nanoparticles | 5 | Protein Adsorption | High | Reduced | [12] |
| PLGA Nanoparticles | 2 | Protein Binding | High | Reduced with 2% w/w PEG | [13] |
Table 3: Effect of Cleavable PEG Linkers on Drug Release
| Linker Type | pH | Half-Life of Hydrolysis | Reference |
| Hydrazone | 5.0 | 2.1 - 3.7 min | [14] |
| Hydrazone | 7.4 | 20 - 150 min | [15] |
| Ketal-based | < 6.0 | < 16 min | [14][16] |
| Ketal-based | 6.0 - 7.5 | 16 min - 9 hours | [14][16] |
| Ketal-based | > 7.5 | > 9 hours (stable) | [14][16] |
| 2-Carboxybenzyl Phosphoramidate | 5.5 | Varies with substituent | [1] |
| 2-Carboxybenzyl Phosphoramidate | 7.4 | Varies with substituent | [1] |
Experimental Protocols
This section provides detailed methodologies for key PEGylation experiments.
Protocol 1: Amine-Reactive PEGylation using NHS Esters
This protocol describes a general procedure for conjugating an N-hydroxysuccinimide (NHS)-activated PEG to a protein via its primary amine groups (e.g., lysine residues).[17][18][19][20][21]
Materials:
-
Protein of interest
-
Amine-reactive PEG-NHS ester
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)[17]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[17]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[20]
-
Dialysis or size-exclusion chromatography (SEC) materials for purification[17]
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[17] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer via dialysis or desalting.[18]
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.[20] NHS esters are moisture-sensitive and hydrolyze in aqueous solutions, so stock solutions should not be stored.[18]
-
PEGylation Reaction:
-
Equilibrate the PEG-NHS ester vial to room temperature before opening to prevent condensation.[18]
-
Add a 10- to 50-fold molar excess of the PEG-NHS ester solution to the protein solution with gentle stirring. The optimal molar ratio should be determined empirically.[19]
-
The final concentration of the organic solvent (DMF or DMSO) should be less than 20% of the total reaction volume to maintain protein stability.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[20]
-
-
Quenching the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. This will react with any unreacted PEG-NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography (SEC).[17]
-
Characterization: Analyze the purified PEGylated protein using SDS-PAGE, SEC, and mass spectrometry to determine the degree of PEGylation and purity.[22][23][24]
Protocol 2: Thiol-Reactive PEGylation using Maleimide Chemistry
This protocol outlines the conjugation of a maleimide-activated PEG to a protein's free thiol groups (e.g., cysteine residues).[25][26][27][28]
Materials:
-
Thiol-containing protein
-
Maleimide-activated PEG
-
Degassed, thiol-free buffer (e.g., PBS, pH 6.5-7.5)[29]
-
Anhydrous DMF or DMSO[29]
-
(Optional) Reducing agent (e.g., TCEP or DTT)[29]
-
Purification materials (dialysis or SEC)[25]
Procedure:
-
Protein Preparation:
-
Dissolve the protein in a degassed, thiol-free buffer at pH 6.5-7.5.[29]
-
(Optional) If the protein's thiol groups are present as disulfide bonds, they can be reduced by adding a 10-fold molar excess of a reducing agent like TCEP and incubating for 30-60 minutes at room temperature. If DTT is used, it must be removed before adding the maleimide-PEG.[29]
-
-
Maleimide-PEG Solution Preparation: Prepare a stock solution of the maleimide-activated PEG in anhydrous DMF or DMSO.[29]
-
PEGylation Reaction:
-
Purification: Purify the PEGylated protein from unreacted reagents using dialysis or SEC.[25]
-
Characterization: Characterize the purified product by SDS-PAGE, SEC, and mass spectrometry to confirm conjugation and determine purity.[23][24]
Protocol 3: Synthesis of PEG-Lipid Conjugates for Liposome Formulation
This protocol describes a general method for synthesizing DSPE-PEG, a common component of PEGylated liposomes, via an NHS ester reaction.[30][31][32][33][34]
Materials:
-
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine)
-
NHS-PEG-COOH (heterobifunctional PEG with an NHS ester at one end and a carboxylic acid at the other)
-
Anhydrous chloroform and methanol
-
Triethylamine (TEA)
-
Dialysis tubing (MWCO appropriate for the PEG size)
-
Lyophilizer
Procedure:
-
Reaction Setup:
-
Dissolve DSPE and NHS-PEG-COOH in a mixture of anhydrous chloroform and methanol in a round-bottom flask.
-
Add triethylamine (as a base) to the reaction mixture.
-
-
Conjugation Reaction:
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 24-48 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Solvent Removal: Once the reaction is complete, remove the solvents under reduced pressure using a rotary evaporator.
-
Purification by Dialysis:
-
Redissolve the dried product in a suitable buffer.
-
Transfer the solution to a dialysis bag and dialyze against deionized water for 48-72 hours with frequent water changes to remove unreacted PEG and other small molecules.
-
-
Lyophilization: Freeze-dry the purified DSPE-PEG solution to obtain a white powder.
-
Characterization: Confirm the structure and purity of the DSPE-PEG conjugate using NMR spectroscopy and mass spectrometry.[35]
Visualization of Key Processes
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and signaling pathways involving PEG linkers.
References
- 1. Tunable pH-Sensitive 2-Carboxybenzyl Phosphoramidate Cleavable Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 3. labinsights.nl [labinsights.nl]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pH-Sensitive Linkers - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 10. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 11. Effect of nanoparticle size and PEGylation on the protein corona of PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. d-nb.info [d-nb.info]
- 15. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Protocol for Protein PEGylation [jenkemusa.com]
- 20. benchchem.com [benchchem.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 23. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. broadpharm.com [broadpharm.com]
- 26. broadpharm.com [broadpharm.com]
- 27. creativepegworks.com [creativepegworks.com]
- 28. biotium.com [biotium.com]
- 29. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 30. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
- 32. d-nb.info [d-nb.info]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Amino-PEG11-OH in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapies designed to deliver potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity and enhancing the therapeutic window. An ADC is composed of three main components: a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload. The linker is a critical element that dictates the stability, solubility, pharmacokinetics, and mechanism of drug release of the ADC.
This document provides detailed application notes and protocols for the use of Amino-PEG11-OH, a hydrophilic, non-cleavable polyethylene glycol (PEG) linker, in the synthesis of ADCs. PEG linkers, such as this compound, offer several advantages in ADC design, including increased hydrophilicity, improved stability, and enhanced pharmacokinetic properties.[1][2] The incorporation of a PEG spacer can help to overcome the challenges associated with the hydrophobicity of many cytotoxic payloads, reducing the propensity for aggregation, especially at higher drug-to-antibody ratios (DARs).[1][2]
Core Principles of this compound in ADC Synthesis
This compound is a bifunctional linker featuring a terminal primary amine (-NH₂) and a terminal hydroxyl (-OH) group, separated by an 11-unit polyethylene glycol chain. In the context of ADC synthesis, the primary amine of this compound is typically utilized for conjugation to a payload that has been activated, for example, as an N-hydroxysuccinimide (NHS) ester. The terminal hydroxyl group is then activated to facilitate conjugation to the antibody. This non-cleavable linker ensures that the payload is only released upon lysosomal degradation of the entire ADC within the target cancer cell.[3]
The general workflow for synthesizing an ADC using this compound involves a multi-step process:
-
Payload-Linker Conjugation: The cytotoxic payload, containing a reactive functional group (e.g., a carboxylic acid), is first activated and then covalently attached to the primary amine of the this compound linker.
-
Activation of the Payload-Linker Construct: The terminal hydroxyl group of the payload-linker conjugate is then activated, commonly by converting it into an NHS ester, to make it reactive towards the primary amines on the antibody.
-
Antibody-Linker Conjugation: The activated payload-linker construct is then conjugated to the monoclonal antibody, typically through the ε-amino groups of lysine residues on the antibody surface.
-
Purification and Characterization: The resulting ADC is purified to remove unconjugated payload-linker molecules and other reactants. The purified ADC is then thoroughly characterized to determine key quality attributes such as the drug-to-antibody ratio (DAR), purity, and in vitro efficacy.
Experimental Protocols
Protocol 1: Synthesis of Payload-Amino-PEG11-OH Conjugate
This protocol describes the conjugation of a carboxylate-containing cytotoxic payload to the amine group of this compound via NHS ester chemistry.
Materials:
-
Carboxylate-containing cytotoxic payload (e.g., a derivative of MMAE or DM1)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
Procedure:
-
Activation of Cytotoxic Payload: a. Dissolve the carboxylate-containing cytotoxic payload (1.0 eq) in anhydrous DMF or DMSO. b. Add NHS (1.2 eq) and DCC or EDC (1.2 eq) to the solution. c. Stir the reaction mixture at room temperature for 2-4 hours or until the formation of the NHS ester is complete, as monitored by TLC or LC-MS.
-
Conjugation to this compound: a. In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF or DMSO. b. Add the activated payload solution to the this compound solution. c. Add DIPEA (2.0 eq) to the reaction mixture to act as a non-nucleophilic base. d. Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.
-
Purification: a. Upon completion, quench the reaction with a small amount of water. b. Purify the crude product by reverse-phase HPLC to obtain the pure Payload-Amino-PEG11-OH conjugate. c. Lyophilize the purified product to a solid.
Protocol 2: Activation of Payload-Amino-PEG11-OH Conjugate
This protocol details the activation of the terminal hydroxyl group of the payload-linker conjugate for subsequent antibody conjugation.
Materials:
-
Payload-Amino-PEG11-OH conjugate
-
Disuccinimidyl carbonate (DSC) or N,N'-Disuccinimidyl carbonate
-
Pyridine or DIPEA
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
Procedure:
-
Dissolve the Payload-Amino-PEG11-OH conjugate (1.0 eq) in anhydrous DCM or acetonitrile.
-
Add DSC (1.5 eq) and pyridine or DIPEA (2.0 eq) to the solution.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS for the formation of the NHS ester.
-
Upon completion, evaporate the solvent under reduced pressure. The resulting activated Payload-Amino-PEG11-O-NHS ester is typically used immediately in the next step without further purification to avoid hydrolysis.
Protocol 3: Conjugation of Activated Payload-Linker to Antibody
This protocol describes the conjugation of the NHS-activated payload-linker to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4-8.5)
-
Activated Payload-Amino-PEG11-O-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography (SEC) or Protein A chromatography system for purification
Procedure:
-
Antibody Preparation: a. Exchange the antibody into an amine-free buffer, such as PBS, at a pH of 7.4-8.5. The optimal pH for NHS ester reactions with primary amines is typically between 7 and 9.[4] b. Adjust the antibody concentration to 2-10 mg/mL.
-
Conjugation Reaction: a. Dissolve the freshly prepared activated Payload-Amino-PEG11-O-NHS ester in a minimal amount of anhydrous DMSO or DMF. b. Add the activated payload-linker solution to the antibody solution with gentle mixing. A molar excess of the payload-linker (typically 5-20 fold) is used to achieve the desired DAR. The final concentration of the organic co-solvent should be kept below 10% (v/v) to maintain antibody stability.[5] c. Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-16 hours.
-
Quenching and Purification: a. Quench the reaction by adding an excess of the quenching solution to hydrolyze any unreacted NHS esters. b. Purify the ADC using SEC to remove unconjugated payload-linker and other small molecules. Alternatively, Protein A chromatography can be used, although it's important to verify that the conjugation does not interfere with Protein A binding.[6]
Protocol 4: Characterization of the Antibody-Drug Conjugate
1. Drug-to-Antibody Ratio (DAR) Determination:
-
UV/Vis Spectroscopy: This is a simple method to determine the average DAR. It requires measuring the absorbance of the ADC at two wavelengths: one where the antibody absorbs (typically 280 nm) and one where the payload has a distinct absorbance maximum. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.[7]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for determining the DAR distribution. ADCs with different numbers of conjugated drugs will have different hydrophobicities and will elute at different retention times. The average DAR can be calculated from the peak areas of the different species.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the most accurate determination of the DAR and can identify the different drug-loaded species. The antibody can be analyzed intact or after reduction to separate the light and heavy chains.[3]
2. In Vitro Cytotoxicity Assay (MTT Assay):
This assay measures the ability of the ADC to kill target cancer cells.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[8]
-
Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.[9]
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).[8]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves to determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%).
Data Presentation
The following tables summarize quantitative data from preclinical studies on ADCs with PEG linkers, illustrating the impact of PEG chain length on key ADC parameters.
Table 1: In Vitro Cytotoxicity of ADCs with Varying PEG Linker Lengths
| Linker | ADC Construct (Antibody-Payload) | Cell Line | IC₅₀ (nM) |
| No PEG | Trastuzumab-MMAE | SK-BR-3 (HER2+) | 0.5 |
| PEG4 | Trastuzumab-MMAE | SK-BR-3 (HER2+) | 0.8 |
| PEG8 | Trastuzumab-MMAE | SK-BR-3 (HER2+) | 1.2 |
| PEG12 | Trastuzumab-MMAE | SK-BR-3 (HER2+) | 1.5 |
| PEG24 | Trastuzumab-MMAE | SK-BR-3 (HER2+) | 2.1 |
Note: The data presented are representative and may vary depending on the specific ADC, cell line, and experimental conditions.
Table 2: Pharmacokinetic Parameters of ADCs with Varying PEG Linker Lengths in Rodents
| Linker | ADC Construct (Antibody-Payload) | Half-life (t½, hours) | Clearance (mL/hr/kg) |
| No PEG | IgG-MMAE | 48 | 0.5 |
| PEG4 | IgG-MMAE | 72 | 0.35 |
| PEG8 | IgG-MMAE | 120 | 0.2 |
| PEG12 | IgG-MMAE | 135 | 0.18 |
| PEG24 | IgG-MMAE | 150 | 0.15 |
Note: The data presented are representative and may vary depending on the specific ADC and animal model.
Table 3: In Vivo Efficacy of ADCs with Varying PEG Linker Lengths in Xenograft Models
| Linker | ADC Construct (Antibody-Payload) | Tumor Model | Efficacy Outcome |
| No PEG | Anti-CD30-MMAE | Anaplastic Large Cell Lymphoma | Tumor growth delay |
| PEG8 | Anti-CD30-MMAE | Anaplastic Large Cell Lymphoma | Enhanced tumor regression |
| PEG24 | Anti-CD30-MMAE | Anaplastic Large Cell Lymphoma | Significant tumor regression and increased survival |
Note: The in vivo efficacy is highly dependent on the specific ADC, tumor model, and dosing regimen.
Visualization of Key Processes
Diagram 1: ADC Synthesis Workflow
Caption: Workflow for the synthesis of an ADC using an this compound linker.
Diagram 2: Mechanism of Action of an MMAE-based ADC
Caption: Signaling pathway of an MMAE-based ADC leading to apoptosis.
Conclusion
The use of this compound as a linker in ADC synthesis offers a robust strategy to improve the physicochemical and pharmacokinetic properties of these targeted therapeutics. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to synthesize, purify, and characterize ADCs utilizing this hydrophilic, non-cleavable linker. The successful implementation of these methods will contribute to the development of more effective and safer ADC candidates for the treatment of cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tumor radiosensitization by monomethyl auristatin E: mechanism of action and targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. broadpharm.com [broadpharm.com]
- 6. In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Induction of growth inhibition and apoptosis in pancreatic cancer cells by auristatin-PE and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Covalent Conjugation of Amino-PEG11-OH to Proteins via Carbodiimide Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a protein, is a widely adopted strategy in drug development to enhance the therapeutic properties of biomolecules. This modification can improve protein solubility, increase in vivo stability by reducing proteolytic degradation, prolong circulation half-life by decreasing renal clearance, and mask epitopes to reduce immunogenicity and antigenicity.[1]
While many PEGylation strategies target primary amines (lysine residues and the N-terminus), an alternative and valuable approach is to target carboxyl groups present on aspartic acid, glutamic acid, and the C-terminus of the protein. This method is particularly useful for proteins where amine modification might compromise the active site or for achieving different site-selectivity.
This application note provides a detailed protocol for the conjugation of an amine-terminated PEG linker, Amino-PEG11-OH, to a protein's surface carboxyl groups. The conjugation is achieved using a "zero-length" crosslinker, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS) to form a stable amide bond.
Principle of the Method
The conjugation process is a two-step reaction facilitated by EDC and Sulfo-NHS chemistry.[2][3][4]
-
Activation: In the first step, EDC activates the carboxyl groups (-COOH) on the protein in a slightly acidic environment (pH 5.0-6.0) to form a highly reactive but unstable O-acylisourea intermediate.[2][3] The addition of Sulfo-NHS stabilizes this intermediate by converting it into a more stable, amine-reactive Sulfo-NHS ester.[5][6] This intermediate is less susceptible to hydrolysis in an aqueous environment compared to the O-acylisourea intermediate.[2]
-
Conjugation: In the second step, the pH of the reaction is raised to 7.2-8.0, and the this compound is added. The primary amine (-NH2) of the PEG linker performs a nucleophilic attack on the Sulfo-NHS ester, displacing the Sulfo-NHS group and forming a stable, covalent amide bond between the protein and the PEG linker.[7][8]
Materials and Reagents
-
Protein: Protein of interest with accessible carboxyl groups (MW > 20 kDa).
-
PEG Linker: this compound.
-
Crosslinker: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl).
-
Stabilizer: Sulfo-NHS (N-hydroxysulfosuccinimide).
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0.
-
Conjugation Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.5. Note: Ensure buffer is free of primary amines (e.g., Tris) and carboxylates.[7]
-
Quenching Solution: 1 M Hydroxylamine HCl or 1 M Tris-HCl, pH 8.5.
-
Purification: Desalting columns (e.g., Zeba Spin Desalting Columns) or appropriate chromatography system (SEC/IEX).
-
Solvent: Anhydrous DMSO or DMF (if needed to dissolve PEG linker).
Experimental Protocols
This protocol is a general guideline. Optimal conditions, such as the molar ratio of PEG and crosslinkers to the protein, may need to be determined empirically for each specific protein.
Reagent Preparation
-
Protein Solution: Prepare the protein in Activation Buffer at a concentration of 2-10 mg/mL. If the protein is in a different buffer, perform a buffer exchange into the Activation Buffer using a desalting column.
-
This compound Solution: Prepare a 100 mM stock solution of this compound in either Conjugation Buffer or anhydrous DMSO.
-
EDC/Sulfo-NHS Solutions: Important: EDC is moisture-sensitive and hydrolyzes quickly in water. Prepare solutions immediately before use.[4] Equilibrate EDC and Sulfo-NHS vials to room temperature before opening to prevent condensation.[2]
-
Prepare a 100 mM EDC solution in ultrapure water.
-
Prepare a 100 mM Sulfo-NHS solution in ultrapure water.
-
Two-Step Conjugation Procedure
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Amino-PEG11-OH in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to Amino-PEG11-OH for PROTAC Development
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of two ligands—one that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The linker is a critical component that significantly influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.
This compound is a non-cleavable, 11-unit polyethylene glycol (PEG)-based linker that offers several advantages for PROTAC development. Its hydrophilic nature can enhance the solubility and cell permeability of the PROTAC molecule, which is often a challenge for these large molecules. The flexibility of the PEG chain can facilitate the formation of a stable ternary complex between the target protein and the E3 ligase, a crucial step for efficient ubiquitination and subsequent degradation of the target protein. The terminal amino and hydroxyl groups of this compound provide versatile handles for conjugation to the target protein and E3 ligase ligands.
These application notes provide a comprehensive guide to the use of this compound in the development of PROTACs, including detailed protocols for synthesis and evaluation, as well as illustrative data.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective incorporation into a PROTAC.
| Property | Value | Reference |
| Molecular Weight | 501.61 g/mol | [1] |
| Molecular Formula | C22H47NO11 | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in water, DMSO, and other polar organic solvents | Inferred from properties of similar PEG compounds |
PROTAC Synthesis Utilizing this compound
The synthesis of a PROTAC using an this compound linker typically involves a multi-step process where the linker is sequentially conjugated to the E3 ligase ligand and the target protein ligand. The following is a generalized protocol for the synthesis of a PROTAC using this compound.
Note: This is a general protocol and may require optimization based on the specific properties of the E3 ligase and target protein ligands.
Materials:
-
This compound
-
E3 ligase ligand with a reactive functional group (e.g., carboxylic acid, NHS ester)
-
Target protein ligand with a reactive functional group (e.g., carboxylic acid, NHS ester)
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Bases (e.g., DIPEA, triethylamine)
-
Anhydrous solvents (e.g., DMF, DMSO)
-
Purification supplies (e.g., silica gel for column chromatography, HPLC system)
-
Analytical instruments (e.g., LC-MS, NMR)
Protocol:
-
Activation of the E3 Ligase Ligand:
-
If the E3 ligase ligand has a carboxylic acid group, dissolve it in an anhydrous solvent (e.g., DMF).
-
Add a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) to activate the carboxylic acid.
-
Stir the reaction at room temperature for 30-60 minutes.
-
-
Conjugation of this compound to the E3 Ligase Ligand:
-
Dissolve this compound in an anhydrous solvent (e.g., DMF).
-
Add the solution of the activated E3 ligase ligand to the this compound solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the E3 ligase ligand-linker conjugate by column chromatography or HPLC.
-
-
Activation of the Target Protein Ligand:
-
Follow a similar procedure as in step 1 to activate the carboxylic acid group of the target protein ligand.
-
-
Conjugation of the E3 Ligase Ligand-Linker Conjugate to the Target Protein Ligand:
-
Dissolve the purified E3 ligase ligand-linker conjugate in an anhydrous solvent.
-
Add the solution of the activated target protein ligand.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
-
Purification and Characterization of the Final PROTAC:
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
-
Experimental Protocols for PROTAC Evaluation
A series of in vitro and cell-based assays are required to evaluate the efficacy and mechanism of action of a newly synthesized PROTAC.
Ternary Complex Formation Assay (TR-FRET)
This assay determines the ability of the PROTAC to induce the formation of a ternary complex between the target protein and the E3 ligase.
Materials:
-
Purified recombinant target protein (e.g., with a His-tag)
-
Purified recombinant E3 ligase complex (e.g., with a GST-tag)
-
Fluorescently labeled antibodies (e.g., terbium-labeled anti-His antibody and fluorescein-labeled anti-GST antibody)
-
PROTAC compound
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Microplate reader capable of TR-FRET measurements
Protocol:
-
Prepare a serial dilution of the PROTAC compound in assay buffer.
-
In a microplate, add the purified target protein, E3 ligase complex, and the PROTAC dilutions.
-
Incubate at room temperature for 1-2 hours to allow for ternary complex formation.
-
Add the fluorescently labeled antibodies to each well.
-
Incubate for another 1-2 hours at room temperature, protected from light.
-
Measure the TR-FRET signal using a microplate reader.
Data Analysis:
The TR-FRET signal is proportional to the amount of ternary complex formed. A bell-shaped curve is typically observed, with the signal increasing at lower PROTAC concentrations and then decreasing at higher concentrations due to the "hook effect".
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.
Materials:
-
Purified recombinant target protein
-
Purified recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex
-
Ubiquitin
-
ATP
-
PROTAC compound
-
Ubiquitination buffer
-
SDS-PAGE gels and Western blot reagents
-
Antibody against the target protein
Protocol:
-
Set up the ubiquitination reaction by combining the target protein, E1, E2, E3, ubiquitin, ATP, and PROTAC in ubiquitination buffer.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody against the target protein.
Data Analysis:
The appearance of higher molecular weight bands corresponding to ubiquitinated forms of the target protein indicates a successful ubiquitination reaction.
Target Protein Degradation Assay (Western Blot)
This cell-based assay measures the ability of the PROTAC to induce the degradation of the endogenous target protein.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blot reagents
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC compound for a specific time course (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Prepare cell lysates for SDS-PAGE and load equal amounts of protein per lane.
-
Perform SDS-PAGE and Western blotting.
-
Probe the membrane with primary antibodies against the target protein and a loading control.
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescent substrate.
Data Analysis:
Quantify the band intensities for the target protein and the loading control. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control. Determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) values.
Cellular Permeability Assay (Caco-2)
This assay assesses the ability of the PROTAC to cross the cell membrane, which is crucial for its in vivo efficacy.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
PROTAC compound
-
Transport buffer (e.g., Hanks' Balanced Salt Solution)
-
LC-MS/MS system for quantification
Protocol:
-
Culture Caco-2 cells on Transwell inserts until they form a confluent monolayer.
-
For the apical-to-basolateral (A-B) permeability, add the PROTAC compound to the apical chamber.
-
At various time points, collect samples from the basolateral chamber.
-
For the basolateral-to-apical (B-A) permeability, add the PROTAC compound to the basolateral chamber and collect samples from the apical chamber.
-
Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.
Data Analysis:
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the PROTAC is a substrate for efflux transporters.
Illustrative Quantitative Data for PEG-based PROTACs
| PROTAC Target | Linker | DC50 | Dmax | Cell Line | Reference |
| BRD4 | 8-atom PEG | ~1 nM | >90% | 22Rv1 | [2] |
| BTK | 9-unit PEG | 5.9 nM | >95% | MOLM-14 | [3] |
| ERα | 16-atom PEG | ~1 µM | ~95% | MCF7 | [4] |
Note: DC50 and Dmax values are highly dependent on the specific target, E3 ligase, cell line, and experimental conditions.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the PROTAC mechanism of action and a typical experimental workflow for PROTAC development.
Caption: PROTAC Mechanism of Action.
Caption: PROTAC Development Workflow.
Conclusion
This compound is a valuable tool for the development of PROTACs, offering a balance of hydrophilicity and flexibility to improve the properties of these novel therapeutic agents. The detailed protocols and application notes provided here serve as a comprehensive guide for researchers to effectively utilize this compound in their PROTAC discovery and development programs. While the provided data is illustrative, it highlights the importance of systematic evaluation to identify the optimal PROTAC design for a given target. Further optimization of the linker length and composition is often necessary to achieve the desired potency and drug-like properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Surface Modification of Nanoparticles with Amino-PEG11-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and therapeutics. Polyethylene glycol (PEG)ylation, the process of attaching PEG chains to a nanoparticle surface, is a widely adopted strategy to improve the in vivo performance of nanomaterials. This modification imparts a "stealth" characteristic, enabling nanoparticles to evade the mononuclear phagocyte system, prolonging their circulation time, and enhancing the enhanced permeability and retention (EPR) effect in tumor tissues.[1]
Amino-PEG11-OH is a heterobifunctional linker that offers a versatile platform for nanoparticle surface functionalization. The terminal amine group allows for covalent conjugation to nanoparticles with surface carboxyl groups, while the terminal hydroxyl group can be used for further functionalization or left as is to improve hydrophilicity. This document provides detailed application notes and protocols for the surface modification of nanoparticles using this compound.
Applications
Surface modification with this compound is instrumental in a variety of biomedical applications:
-
Drug Delivery: PEGylated nanoparticles serve as robust carriers for chemotherapeutic agents, improving their solubility, stability, and pharmacokinetic profile. The extended circulation time allows for more effective targeting of tumor tissues.[1][2]
-
Gene Delivery: The hydrophilic and neutral surface imparted by PEGylation can reduce non-specific interactions with proteins and cellular membranes, facilitating the delivery of genetic material.
-
Medical Imaging: PEGylated nanoparticles can be loaded with contrast agents for applications in magnetic resonance imaging (MRI) and other imaging modalities, offering improved signal and longer imaging windows.[3]
-
Diagnostics: The "stealth" properties of PEGylated nanoparticles are advantageous in the development of in vivo diagnostic tools, allowing for longer circulation and more accurate targeting of disease biomarkers.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after surface modification with this compound. The data presented here is representative and may vary depending on the nanoparticle core material, size, and conjugation efficiency.
Table 1: Physicochemical Characterization of Nanoparticles
| Parameter | Before Modification (Carboxylated Nanoparticles) | After Modification (this compound) |
| Hydrodynamic Diameter (DLS) | 100 nm | 120 nm |
| Polydispersity Index (PDI) | 0.15 | 0.18 |
| Zeta Potential | -30 mV | -10 mV |
| PEGylation Efficiency | N/A | > 80% |
Table 2: In Vitro Characterization
| Parameter | Before Modification (Carboxylated Nanoparticles) | After Modification (this compound) |
| Protein Adsorption (BSA) | High | Low |
| Macrophage Uptake | High | Low |
| Hemolysis | ~15% | < 2% |
Experimental Protocols
Protocol 1: Surface Modification of Carboxylated Nanoparticles with this compound using EDC/NHS Chemistry
This protocol details the covalent conjugation of this compound to nanoparticles with surface carboxyl groups.
Materials:
-
Carboxylated Nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)[4]
-
N-hydroxysulfosuccinimide (Sulfo-NHS)[4]
-
Activation Buffer: 0.1 M MES buffer, pH 6.0
-
Coupling Buffer: 1X PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Wash Buffer: Deionized water or PBS
-
Centrifuge with appropriate rotors
Procedure:
-
Nanoparticle Preparation:
-
Resuspend the carboxylated nanoparticles in Activation Buffer to a final concentration of 1 mg/mL.
-
Sonicate the nanoparticle suspension for 5 minutes to ensure a homogenous dispersion.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in Activation Buffer immediately before use.[5]
-
To the nanoparticle suspension, add EDC to a final concentration of 2 mM and Sulfo-NHS to a final concentration of 5 mM.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle shaking to activate the surface carboxyl groups.[5]
-
-
Conjugation with this compound:
-
Immediately after activation, centrifuge the nanoparticles at 12,000 x g for 15 minutes to remove excess EDC and Sulfo-NHS.
-
Carefully discard the supernatant and resuspend the activated nanoparticle pellet in Coupling Buffer.
-
Prepare a solution of this compound in Coupling Buffer at a concentration that is in 10-fold molar excess to the estimated number of surface carboxyl groups.
-
Add the this compound solution to the activated nanoparticle suspension.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle shaking.
-
-
Quenching and Washing:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 100 mM to deactivate any unreacted NHS-esters.
-
Incubate for 15 minutes at room temperature.
-
Centrifuge the PEGylated nanoparticles at 12,000 x g for 20 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in Wash Buffer.
-
Repeat the centrifugation and resuspension steps two more times to remove any unreacted reagents.
-
-
Final Resuspension and Storage:
-
Resuspend the final PEGylated nanoparticle pellet in a suitable buffer (e.g., PBS or deionized water) for storage.
-
Store the modified nanoparticles at 4°C.
-
Protocol 2: Characterization of PEGylated Nanoparticles
1. Dynamic Light Scattering (DLS) for Size and Polydispersity Index (PDI) Measurement:
-
Dilute a small aliquot of the nanoparticle suspension in deionized water to an appropriate concentration.
-
Measure the hydrodynamic diameter and PDI using a DLS instrument. An increase in hydrodynamic diameter is indicative of successful PEGylation.
2. Zeta Potential Measurement:
-
Dilute the nanoparticle suspension in 10 mM NaCl solution.
-
Measure the zeta potential to determine the surface charge of the nanoparticles. A shift towards a more neutral zeta potential is expected after PEGylation.
3. Transmission Electron Microscopy (TEM) for Morphology:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid and allow it to air dry.
-
Image the nanoparticles using a TEM to visualize their morphology and confirm the absence of significant aggregation after modification.
Visualizations
Caption: Workflow for surface modification of nanoparticles with this compound.
Caption: Hypothetical signaling pathway of a drug-loaded PEGylated nanoparticle.
References
Revolutionizing Peptide Therapeutics: Application Notes for Amino-PEG11-OH in Peptide Modification
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of therapeutic peptides is a cornerstone of modern drug development, aiming to enhance their intrinsic beneficial properties while overcoming inherent limitations such as poor stability and rapid in vivo clearance. The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, has emerged as a leading strategy to achieve these goals. This document provides detailed application notes and protocols for the use of Amino-PEG11-OH, a discrete PEG linker, in the targeted modification of peptides to improve their pharmacokinetic and pharmacodynamic profiles.
Introduction to this compound
This compound is a hydrophilic linker composed of eleven ethylene glycol units, flanked by a terminal amino group and a terminal hydroxyl group. This heterobifunctional structure allows for the covalent attachment of the PEG linker to a peptide, typically at the N-terminus or the side chain of lysine residues, through the formation of a stable amide bond. The terminal hydroxyl group can be used for further modifications if required. The defined length of the PEG chain ensures a homogeneous final product, a critical aspect for therapeutic applications.
The primary advantages of incorporating an this compound linker into a peptide therapeutic include:
-
Increased Hydrodynamic Size: The PEG chain increases the effective size of the peptide, which can reduce renal clearance and prolong its circulation half-life in the body.[1][2][3]
-
Enhanced Solubility and Stability: The hydrophilic nature of the PEG linker can significantly improve the solubility of hydrophobic peptides and protect them from enzymatic degradation.[1][2][3][4]
-
Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on the peptide surface, reducing the likelihood of an immune response.[2][4]
These benefits collectively lead to improved therapeutic efficacy and a more favorable dosing regimen for patients.
Applications of this compound in Peptide Modification
The versatility of this compound makes it a valuable tool in various aspects of drug development and research.
Enhancing Pharmacokinetics of Therapeutic Peptides
The most common application of this compound is to improve the in vivo performance of peptide drugs. By increasing the peptide's half-life, the frequency of administration can be reduced, leading to better patient compliance and a more sustained therapeutic effect.
Development of Antibody-Drug Conjugates (ADCs)
This compound can serve as a hydrophilic spacer in the construction of ADCs. In this context, it connects a cytotoxic drug to a monoclonal antibody, improving the overall solubility and stability of the conjugate.
Synthesis of PROTACs
In the field of targeted protein degradation, this compound can be used as a linker to synthesize Proteolysis Targeting Chimeras (PROTACs). These molecules consist of two active domains connected by a linker, one that binds to a target protein and another that recruits an E3 ubiquitin ligase to induce the degradation of the target protein.
Experimental Protocols
The following protocols provide a general framework for the conjugation of this compound to a peptide. Optimization of these protocols for specific peptides is recommended.
Site-Specific PEGylation at the N-Terminus
This protocol takes advantage of the lower pKa of the N-terminal α-amino group compared to the ε-amino group of lysine residues, allowing for selective modification at a controlled pH.[5][6][7]
Materials:
-
Peptide with a free N-terminus
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Activation Buffer: 0.1 M MES, pH 5.5 - 6.5
-
Conjugation Buffer: 0.1 M Phosphate Buffer, pH 7.0 - 7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Peptide Dissolution: Dissolve the peptide in Activation Buffer to a final concentration of 1-5 mg/mL. If the peptide has low aqueous solubility, a minimal amount of a compatible organic solvent like DMF or DMSO can be used.
-
Activation of this compound (Option A - Pre-activation):
-
Dissolve this compound, NHS, and EDC in anhydrous DMF at a molar ratio of 1:1.2:1.2.
-
Allow the reaction to proceed for 1-2 hours at room temperature to form the NHS-activated PEG.
-
-
Conjugation:
-
Adjust the pH of the dissolved peptide solution to 7.0-7.5 with the Conjugation Buffer.
-
Add the pre-activated this compound (from step 2) to the peptide solution at a molar ratio of 1:5 to 1:20 (Peptide:PEG).
-
Alternatively, for in-situ activation, add EDC and NHS to the peptide solution in Activation Buffer (molar ratio Peptide:EDC:NHS of 1:2:5) and incubate for 15-30 minutes at room temperature. Then, add this compound to the activated peptide solution.
-
-
Reaction: Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM.
-
Purification: Purify the PEGylated peptide using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
PEGylation of Lysine Residues
This protocol targets the ε-amino group of lysine side chains and is typically performed at a slightly higher pH to ensure the deprotonation of the amino group.
Materials:
-
Peptide containing at least one lysine residue
-
This compound
-
NHS and EDC (or other suitable activating agents)
-
Conjugation Buffer: 0.1 M Phosphate Buffer or Bicarbonate Buffer, pH 8.0 - 9.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMF or DMSO
Procedure:
-
Peptide Dissolution: Dissolve the peptide in the Conjugation Buffer to a concentration of 1-5 mg/mL.
-
Activation of this compound: Follow the pre-activation procedure described in section 3.1.
-
Conjugation: Add the activated this compound to the peptide solution at a molar ratio of 1:5 to 1:20 (Peptide:PEG).
-
Reaction: Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation.
-
Quenching: Terminate the reaction by adding the Quenching Solution.
-
Purification: Purify the PEGylated peptide using RP-HPLC.
Purification and Characterization
Purification by RP-HPLC
The standard method for purifying PEGylated peptides is RP-HPLC. The increased hydrophilicity of the PEGylated peptide will typically result in a shorter retention time compared to the unmodified peptide on a C18 column.
Typical RP-HPLC Parameters:
-
Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size)[8][9]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point for method development.[10][11] The optimal gradient will depend on the specific peptide.
-
Detection: UV absorbance at 210-220 nm.[8]
Characterization
Mass Spectrometry: Mass spectrometry is essential to confirm the successful conjugation and to determine the degree of PEGylation. The molecular weight of the PEGylated peptide will increase by the mass of the this compound linker (approximately 519.6 g/mol ) for each attached PEG chain. Both MALDI-TOF and ESI-MS are suitable techniques.[12][13][14][15]
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the site of PEGylation and to assess the structural integrity of the peptide after modification. The characteristic signals of the ethylene glycol protons of the PEG chain can be readily identified in the 1H NMR spectrum.[16][17][18][19]
Quantitative Data Summary
The following tables summarize typical quantitative data associated with peptide PEGylation. The exact values will vary depending on the specific peptide and reaction conditions.
Table 1: Typical Reaction Conditions for Peptide PEGylation
| Parameter | N-Terminal PEGylation | Lysine PEGylation |
| Peptide Concentration | 1 - 5 mg/mL | 1 - 5 mg/mL |
| Molar Ratio (Peptide:PEG) | 1:5 to 1:20 | 1:5 to 1:20 |
| pH | 7.0 - 7.5 | 8.0 - 9.0 |
| Temperature | 4°C - Room Temperature | Room Temperature |
| Reaction Time | 2 - 12 hours | 2 - 4 hours |
| Typical Yield | 40 - 70% | 50 - 80% |
Table 2: Expected Mass Shift upon PEGylation with this compound
| Modification | Monoisotopic Mass (Da) | Average Mass (Da) |
| This compound | ~519.3 | ~519.6 |
Table 3: Impact of PEGylation on Peptide Properties (Illustrative Examples)
| Property | Unmodified Peptide | PEGylated Peptide | Fold Change |
| Solubility in Water | Low (e.g., <0.1 mg/mL) | High (e.g., >10 mg/mL) | >100x |
| In Vivo Half-life | Minutes | Hours | 10-100x |
| Proteolytic Stability | Low | High | Variable |
Visualizations
References
- 1. The Science Behind Peptide PEGylation - Creative Peptides [creative-peptides.com]
- 2. bachem.com [bachem.com]
- 3. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 9. hplc.eu [hplc.eu]
- 10. biotage.com [biotage.com]
- 11. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 12. creativepegworks.com [creativepegworks.com]
- 13. peakproteins.com [peakproteins.com]
- 14. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
- 15. broadinstitute.org [broadinstitute.org]
- 16. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Solid-State NMR of PEGylated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. | Semantic Scholar [semanticscholar.org]
- 19. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amino-PEG11-OH in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Amino-PEG11-OH as a versatile linker in advanced drug delivery systems. Detailed protocols for the synthesis and characterization of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and PEGylated nanoparticles are provided, along with relevant quantitative data and visualizations to guide researchers in this field.
Introduction to this compound in Drug Delivery
This compound is a hydrophilic, heterobifunctional linker composed of an 11-unit polyethylene glycol (PEG) chain with a terminal amino group and a terminal hydroxyl group. This structure offers several advantages in drug delivery system design:
-
Improved Pharmacokinetics: The PEG component increases the hydrodynamic radius of the conjugated drug or nanoparticle, which can reduce renal clearance and prolong circulation half-life in vivo.[1][2]
-
Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain improves the solubility of hydrophobic drugs and can prevent aggregation of drug conjugates and nanoparticles.[1][3]
-
Reduced Immunogenicity: The PEG chain can shield the drug or nanoparticle from the immune system, potentially reducing immunogenic responses.[1][4]
-
Versatile Conjugation Chemistry: The terminal amine and hydroxyl groups allow for flexible and efficient conjugation to various molecules, including antibodies, small molecule drugs, and targeting ligands, through well-established chemical reactions.[5]
This compound is particularly valuable as a non-cleavable linker in the construction of ADCs and as a flexible linker in the synthesis of PROTACs.[5] It also serves as a surface modification agent for nanoparticles and liposomes to create "stealth" delivery vehicles with improved biocompatibility and circulation times.
Application: Antibody-Drug Conjugates (ADCs)
This compound can be utilized as a linker to connect a cytotoxic payload to a monoclonal antibody (mAb), forming an ADC. The PEG component of the linker can enhance the overall properties of the ADC.[1][6]
General Workflow for ADC Synthesis
The following diagram illustrates a typical workflow for the synthesis and characterization of an ADC using this compound.
Caption: General workflow for ADC synthesis and characterization.
Experimental Protocol: ADC Synthesis with this compound
This protocol describes the conjugation of a cytotoxic drug (e.g., a derivative with a carboxylic acid group) to an antibody via an this compound linker.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Cytotoxic drug with a reactive group (e.g., carboxylic acid)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., hydroxylamine)
-
Purification column (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Activate the Cytotoxic Drug:
-
Dissolve the carboxylic acid-containing cytotoxic drug, EDC, and NHS in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-ester of the drug.
-
-
Prepare the Linker-Payload Conjugate:
-
Dissolve this compound in a suitable buffer.
-
Add the activated drug solution to the this compound solution.
-
React for 2-4 hours at room temperature. The amine group of the PEG linker will react with the NHS-ester of the drug to form a stable amide bond.
-
-
Activate the Hydroxyl Group of the Linker-Payload:
-
The terminal hydroxyl group of the PEG linker on the linker-payload conjugate can be activated, for example, by converting it to a p-nitrophenyl carbonate or another reactive group suitable for reaction with antibody lysine residues. This step often requires specific reagents and conditions depending on the desired conjugation chemistry.
-
-
Conjugate to the Antibody:
-
Exchange the antibody into a suitable reaction buffer (e.g., PBS, pH 8.0-8.5).
-
Add the activated linker-payload conjugate to the antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
-
Quench the Reaction:
-
Add a quenching solution to stop the reaction and cap any unreacted sites on the antibody.
-
-
Purify the ADC:
-
Purify the resulting ADC using SEC to remove unconjugated drug, linker, and other small molecules.
-
Quantitative Data: Influence of PEG Linker Length on ADC Properties
The length of the PEG linker can significantly impact the properties of an ADC. The following table summarizes trends observed in studies comparing different PEG linker lengths. While specific data for this compound is limited, these trends provide a general understanding.
| Property | Shorter PEG Linker (e.g., PEG4) | Longer PEG Linker (e.g., PEG12, PEG24) | Rationale |
| In Vitro Cytotoxicity | Generally higher | May be slightly lower | Shorter linkers may lead to more efficient intracellular payload release. Longer linkers might sterically hinder lysosomal processing.[2] |
| Plasma Half-Life | Shorter | Longer | Longer PEG chains increase the hydrodynamic radius, reducing renal clearance.[1][2] |
| Tumor Accumulation | Lower | Higher | Longer circulation time allows for greater accumulation in the tumor via the Enhanced Permeability and Retention (EPR) effect.[1] |
| Aggregation Propensity | Higher (with hydrophobic payloads) | Lower | The hydrophilic PEG chain helps to mitigate aggregation, especially with longer chains.[1][6] |
Application: Proteolysis Targeting Chimeras (PROTACs)
This compound can serve as a flexible linker connecting a target protein-binding ligand and an E3 ligase-binding ligand in a PROTAC molecule. The linker's length and flexibility are crucial for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[7][8][9]
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC.
Caption: Mechanism of action of a PROTAC molecule.
Experimental Protocol: PROTAC Synthesis with this compound
This protocol outlines a general strategy for synthesizing a PROTAC using this compound, where one end is conjugated to a target protein ligand and the other to an E3 ligase ligand.
Materials:
-
Target protein ligand with a reactive handle (e.g., carboxylic acid)
-
E3 ligase ligand with a reactive handle (e.g., a leaving group)
-
This compound
-
Coupling reagents (e.g., HATU, DIPEA)
-
Appropriate solvents (e.g., DMF, DCM)
-
Purification system (e.g., HPLC)
Procedure:
-
Conjugate Target Protein Ligand to this compound:
-
Dissolve the target protein ligand (with a carboxylic acid), this compound, HATU, and DIPEA in DMF.
-
Stir the reaction at room temperature for 2-4 hours. The amine group of the PEG linker will form an amide bond with the carboxylic acid of the ligand.
-
Purify the resulting intermediate by HPLC.
-
-
Activate the Hydroxyl Group of the Intermediate:
-
The terminal hydroxyl group of the PEG linker on the intermediate can be activated, for example, by converting it to a mesylate or tosylate, to make it a good leaving group.
-
-
Conjugate to the E3 Ligase Ligand:
-
Dissolve the activated intermediate and the E3 ligase ligand (with a nucleophilic group like an amine or hydroxyl) in a suitable solvent.
-
Add a base if necessary to facilitate the reaction.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
-
Purify the Final PROTAC:
-
Purify the final PROTAC molecule using preparative HPLC to obtain a high-purity product.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
-
Quantitative Data: Impact of PEG Linker Length on PROTAC Activity
The length of the PEG linker is a critical parameter for PROTAC efficacy.
| Property | Shorter PEG Linker | Longer PEG Linker (e.g., PEG11) | Rationale |
| Ternary Complex Stability | May be less stable | Can provide optimal flexibility for stable complex formation | The linker must be long and flexible enough to allow the two ligands to bind to their respective proteins without steric hindrance.[7][8] |
| Degradation Efficacy (DC50) | Variable | Often improved up to an optimal length | An optimal linker length facilitates the correct orientation of the E3 ligase and the target protein for efficient ubiquitination.[9] |
| Cellular Permeability | Generally higher | May decrease with very long, hydrophilic linkers | The overall physicochemical properties of the PROTAC, influenced by the linker, affect its ability to cross cell membranes. |
Application: PEGylated Nanoparticles
This compound can be used to functionalize the surface of various nanoparticles (e.g., gold nanoparticles, liposomes, polymeric nanoparticles) to improve their drug delivery characteristics.
Workflow for Nanoparticle PEGylation
The following diagram shows a general workflow for the preparation and characterization of PEGylated nanoparticles.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
Application Notes and Protocols: A Step-by-Step Guide to Amino-PEG11-OH Conjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the conjugation chemistry of Amino-PEG11-OH, a versatile, non-cleavable 11-unit polyethylene glycol (PEG) linker. This hydrophilic spacer is instrumental in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), by enhancing solubility, stability, and pharmacokinetic profiles of modified molecules.[1][2]
Introduction to this compound
This compound is a heterobifunctional linker possessing a terminal primary amine (-NH2) and a hydroxyl (-OH) group. The primary amine allows for facile conjugation to various functional groups, most commonly carboxylic acids and their activated esters (e.g., N-hydroxysuccinimide esters), forming stable amide bonds.[3][4] The terminal hydroxyl group can be further functionalized if required, though it is often the amine terminus that is utilized in the initial conjugation step. The 11-unit PEG chain imparts hydrophilicity to the conjugate, which can improve aqueous solubility and reduce non-specific binding.[3]
Key Applications
-
Antibody-Drug Conjugates (ADCs): As a linker, this compound can be used to attach a cytotoxic payload to an antibody, creating an ADC designed to selectively deliver the therapeutic agent to target cells.[1]
-
PROTACs: In the synthesis of PROTACs, this linker connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of the protein of interest via the ubiquitin-proteasome system.[1][5]
-
Peptide and Protein Modification: PEGylation with this compound can enhance the therapeutic properties of peptides and proteins by increasing their hydrodynamic volume, which can lead to a longer circulation half-life and reduced immunogenicity.
-
Small Molecule Drug Development: Conjugation of small molecule drugs to this compound can improve their solubility, bioavailability, and pharmacokinetic parameters.[6]
Conjugation Chemistry and Protocols
The primary amine of this compound is a nucleophile that readily reacts with electrophilic groups. The two most common conjugation strategies are detailed below.
Amide Bond Formation with Carboxylic Acids using Carbodiimide Chemistry
This method is used to conjugate this compound to molecules containing a carboxylic acid group (-COOH). A carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), is used to activate the carboxyl group, making it susceptible to nucleophilic attack by the amine of the PEG linker. The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) can increase the efficiency of the reaction by forming a more stable intermediate, which then reacts with the amine.[4]
Experimental Protocol: Conjugation of a Carboxylic Acid-Containing Molecule to this compound
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of the carboxylic acid-containing molecule in an appropriate anhydrous organic solvent (e.g., DMF, DMSO) or an aqueous buffer (e.g., MES buffer, pH 4.5-6.0).[7][8]
-
Prepare stock solutions of EDC and NHS (or Sulfo-NHS) in the same buffer or solvent.
-
-
Activation of Carboxylic Acid:
-
In a reaction vessel, combine the carboxylic acid-containing molecule with EDC and NHS.
-
Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of the NHS-ester intermediate.[4]
-
-
Conjugation Reaction:
-
Add the this compound to the activated carboxylic acid solution.
-
If the activation step was performed in an acidic buffer, adjust the pH of the reaction mixture to 7.2-8.0 for optimal reaction with the amine.[8]
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[4]
-
-
Quenching:
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or hydroxylamine) to consume any unreacted NHS-esters.[7]
-
-
Purification:
-
Purify the conjugate using dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC to remove unreacted reagents and byproducts.[4]
-
Quantitative Parameters for Carbodiimide-Mediated Conjugation
| Parameter | Recommended Range | Notes |
| Molar Ratio (Carboxylic Acid:EDC:NHS) | 1 : (1.2-5) : (1.2-5) | A molar excess of EDC and NHS ensures efficient activation.[4][7] |
| Molar Ratio (Activated Acid:this compound) | 1 : (1-2) | Stoichiometry can be adjusted to control the degree of labeling.[7] |
| Activation pH | 4.5 - 6.0 | Optimal for EDC/NHS activation.[8] |
| Conjugation pH | 7.2 - 8.5 | Optimal for the reaction of the NHS-ester with the primary amine.[4][9] |
| Reaction Time | 2 - 24 hours | Dependent on the reactivity of the substrates and temperature.[4][7] |
| Temperature | 4°C - Room Temperature | Lower temperatures can minimize side reactions and protein denaturation.[4] |
Reaction with Pre-activated NHS Esters
This is a more direct approach where this compound is reacted with a molecule that has already been functionalized with an N-hydroxysuccinimide (NHS) ester. This reaction is highly efficient at slightly basic pH and does not require a separate activation step.
Experimental Protocol: Conjugation of an NHS Ester-Functionalized Molecule to this compound
-
Reagent Preparation:
-
Conjugation Reaction:
-
Quenching:
-
Add a quenching reagent such as Tris or glycine to cap any unreacted NHS esters.
-
-
Purification:
-
Purify the conjugate using standard methods such as dialysis, desalting columns, or chromatography to remove excess reagents.[10]
-
Quantitative Parameters for NHS Ester Conjugation
| Parameter | Recommended Range | Notes |
| Molar Ratio (NHS Ester:this compound) | 1:1 to 1:2 | An excess of the amine can be used to drive the reaction to completion.[7] |
| pH | 7.2 - 9.0 | The reaction is more efficient at a slightly basic pH.[9][11] |
| Reaction Time | 30 minutes - 24 hours | Dependent on the specific reactants and temperature.[7][10] |
| Temperature | 4°C - Room Temperature | Room temperature is often sufficient for a rapid reaction.[10] |
Characterization of Conjugates
After purification, it is essential to characterize the final conjugate to confirm its identity and purity.
-
Mass Spectrometry (MS): Techniques like LC-MS can be used to determine the molecular weight of the conjugate, confirming the successful attachment of the this compound linker.[12]
-
Chromatography: HPLC (reversed-phase or size-exclusion) can be used to assess the purity of the conjugate.
-
SDS-PAGE: For protein conjugates, SDS-PAGE can show a shift in the molecular weight, indicating successful PEGylation.
Visualizing Workflows and Pathways
Experimental Workflow for EDC/NHS Conjugation
Caption: Workflow for this compound conjugation via EDC/NHS chemistry.
Signaling Pathway: PROTAC-Mediated Protein Degradation
This compound is a commonly used linker in the synthesis of PROTACs. The following diagram illustrates the general mechanism of action for a PROTAC.
Caption: PROTAC mechanism utilizing a PEG linker for targeted protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Conjugation Strategy Strongly Impacts the Conformational Stability of a PEG-Protein Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. benchchem.com [benchchem.com]
- 5. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 6. EP2777713A1 - Polyethylene glycol-amino acid oligopeptide-irinotecan drug conjugate and drug composition thereof - Google Patents [patents.google.com]
- 7. broadpharm.com [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. mdpi.com [mdpi.com]
- 12. enovatia.com [enovatia.com]
Application Notes and Protocols: Reaction of Amino-PEG11-OH with Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent conjugation of polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in drug delivery and development. It serves to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules by increasing their solubility and stability, and reducing their immunogenicity.[1][2] Amino-PEG11-OH is a discrete PEG linker containing 11 ethylene glycol units, terminating in a primary amine and a hydroxyl group. The primary amine provides a reactive handle for conjugation to molecules bearing carboxylic acid functional groups, forming a stable amide bond. This linker is frequently utilized in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[3]
This document provides detailed protocols and application notes for the reaction of this compound with carboxylic acids, focusing on two common and efficient coupling methods: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS), and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).
Reaction Principle
The fundamental reaction is the formation of an amide bond between the primary amine of this compound and a carboxylic acid. This reaction does not proceed spontaneously and requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.
Carboxylic Acid Activation
1. EDC/NHS Chemistry: EDC is a water-soluble carbodiimide that reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate.[4] This intermediate is prone to hydrolysis, which would regenerate the carboxylic acid. To improve the efficiency and stability of the activated species, N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) is added.[4] NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which then efficiently reacts with the primary amine of this compound to form a stable amide bond.[5]
2. HATU Chemistry: HATU is a uronium salt-based coupling reagent that has gained popularity due to its high efficiency and ability to suppress racemization.[6] In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), HATU activates the carboxylic acid by forming a highly reactive OAt-active ester. This active ester then readily reacts with the amine of this compound.[6]
Data Presentation
The efficiency of the coupling reaction can be influenced by the choice of coupling agent, solvent, pH, and stoichiometry of the reagents. The following table summarizes typical reaction conditions and expected outcomes for the conjugation of this compound to a generic carboxylic acid.
| Parameter | EDC/NHS Coupling | HATU Coupling |
| Carboxylic Acid | 1.0 equivalent | 1.0 equivalent |
| This compound | 1.0 - 1.5 equivalents | 1.0 - 1.2 equivalents |
| Coupling Reagent | EDC (1.2 - 1.5 equivalents) | HATU (1.0 - 1.5 equivalents) |
| Additive | NHS or sulfo-NHS (1.2 - 1.5 equivalents) | None required |
| Base | None (pH control via buffer) | DIPEA or TEA (2.0 - 5.0 equivalents) |
| Solvent | Aqueous buffer (MES, PBS), DMF, DCM | Anhydrous DMF, DCM, ACN, THF |
| pH (for aqueous) | Activation: 4.5-6.0; Coupling: 7.0-8.0 | Not applicable (anhydrous) |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 18 hours | 1 - 18 hours |
| Typical Yield | 50 - 80% | > 90% |
| Byproducts | Urea derivative, NHS | Tetramethylurea, HOAt |
Experimental Protocols
Protocol 1: EDC/NHS Mediated Coupling in Aqueous Buffer
This two-step protocol is suitable for water-soluble carboxylic acids and is commonly used for bioconjugation.
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Reaction vessel
-
Stir plate and stir bar
Procedure:
-
Dissolution: Dissolve the carboxylic acid-containing molecule in Activation Buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Activation:
-
Add solid EDC (1.5 equivalents relative to the carboxylic acid) and solid sulfo-NHS (1.5 equivalents) to the carboxylic acid solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes.
-
-
Conjugation:
-
Dissolve this compound (1.2 equivalents) in Coupling Buffer.
-
Add the this compound solution to the activated carboxylic acid solution. The pH of the final reaction mixture should be adjusted to 7.2-7.5 if necessary.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C, with gentle stirring.
-
-
Quenching: Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS-ester. Incubate for 15 minutes.
-
Purification: Purify the resulting conjugate using appropriate chromatographic techniques, such as size exclusion chromatography (SEC) or reverse-phase HPLC, to remove excess reagents and byproducts.
-
Analysis: Characterize the final product by methods such as mass spectrometry (MS) and HPLC to confirm successful conjugation and determine purity.
Protocol 2: HATU Mediated Coupling in Organic Solvent
This protocol is ideal for reactions involving molecules that are soluble in organic solvents and is known for its high efficiency and rapid kinetics.
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous solvent (e.g., DMF, DCM, THF)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel
-
Stir plate and stir bar
Procedure:
-
Preparation: Ensure all glassware is dry and the reaction is performed under an inert atmosphere.
-
Dissolution and Activation:
-
Dissolve the carboxylic acid (1.0 equivalent) and HATU (1.0-1.5 equivalents) in the chosen anhydrous solvent.
-
Add DIPEA or TEA (2.0-5.0 equivalents) to the reaction mixture.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
-
Coupling:
-
Dissolve this compound (1.0-1.2 equivalents) in a small amount of the same anhydrous solvent.
-
Add the this compound solution to the activated carboxylic acid mixture.
-
Continue stirring at room temperature for 1 to 18 hours. Monitor the reaction progress by an appropriate method such as TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH4Cl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.
-
Analysis: Confirm the identity and purity of the final conjugate using techniques such as NMR, MS, and HPLC.
Visualizations
Reaction Mechanism: EDC/NHS Coupling
Caption: EDC/NHS activation and coupling workflow.
Reaction Mechanism: HATU Coupling
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. americapeptide.com [americapeptide.com]
- 5. americapeptide.com [americapeptide.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols: Selective Activation of the Hydroxyl Group on Amino-PEG11-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG11-OH is a versatile heterobifunctional linker widely employed in bioconjugation and drug delivery. Its structure, featuring a primary amine and a primary hydroxyl group at opposite ends of an 11-unit polyethylene glycol (PEG) spacer, allows for the sequential conjugation of two different molecules. This application note provides detailed protocols for the selective activation of the terminal hydroxyl group of this compound. Due to the higher nucleophilicity of the amine group, a direct and selective activation of the hydroxyl group is challenging. Therefore, an orthogonal protection strategy is necessary, wherein the amine group is temporarily protected while the hydroxyl group is activated. Following activation, the amine can be deprotected, yielding a heterobifunctional linker ready for subsequent conjugation reactions.
This document outlines a comprehensive workflow, including the protection of the amine functionality, activation of the hydroxyl group, and subsequent deprotection of the amine. Two common amine protecting groups, tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), are discussed, providing flexibility in the deprotection strategy to suit various experimental designs.
Overview of the Activation Strategy
The selective activation of the hydroxyl group of this compound is achieved through a three-stage process. This strategy ensures that the amine group remains unreactive during the hydroxyl activation step, thereby preventing self-conjugation or other undesirable side reactions.
Data Presentation: Reagents and Typical Reaction Yields
The following tables summarize the common reagents used in each step of the activation process and provide typical yields based on literature for analogous PEG derivatives. It is important to note that actual yields may vary depending on the specific reaction conditions and scale.
Table 1: Amine Protection of this compound
| Protecting Group | Reagent | Base | Solvent | Typical Yield |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Triethylamine (TEA) or DIPEA | Dichloromethane (DCM) or THF | >95% |
| Fmoc | N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) | Sodium Bicarbonate | Dioxane/Water | >90%[1] |
Table 2: Hydroxyl Group Activation of Amine-Protected PEG11-OH
| Activation Method | Reagent | Base/Catalyst | Solvent | Typical Yield |
| Tosylation | p-Toluenesulfonyl chloride (TsCl) | Pyridine or TEA | Dichloromethane (DCM) | >90% |
| Mesylation | Methanesulfonyl chloride (MsCl) | Triethylamine (TEA) | Dichloromethane (DCM) | >95%[2] |
| NHS Ester Formation | 1. TEMPO/NaOCl (Oxidation) 2. EDC/NHS (Activation) | - | 1. DCM/Water 2. DCM or DMF | >85% (over two steps) |
Table 3: Amine Deprotection of Activated PEG11 Linker
| Protecting Group | Deprotection Reagent | Solvent | Typical Yield |
| Boc | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | >95%[3] |
| Fmoc | 20% Piperidine | Dimethylformamide (DMF) | >95%[4] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the selective activation of the hydroxyl group of this compound.
Stage 1: Amine Protection
The first crucial step is the protection of the primary amine to prevent it from reacting during the subsequent hydroxyl activation. Below are protocols for both Boc and Fmoc protection.
Protocol 4.1.1: Boc Protection of this compound
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add triethylamine (TEA) (1.5 equivalents).
-
To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equivalents) dissolved in a small amount of DCM.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a 5% aqueous solution of citric acid, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Boc-NH-PEG11-OH.
Protocol 4.1.2: Fmoc Protection of this compound
-
Dissolve this compound (1 equivalent) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate.
-
Cool the solution to 0°C in an ice bath.
-
Add N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 equivalents) portion-wise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with 1 M HCl and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash chromatography to yield Fmoc-NH-PEG11-OH.
Stage 2: Hydroxyl Group Activation
Once the amine group is protected, the terminal hydroxyl group can be activated. Common methods include conversion to a good leaving group (tosylate or mesylate) or oxidation to a carboxylic acid followed by activation to an N-hydroxysuccinimide (NHS) ester.
Protocol 4.2.1: Tosylation of Boc-NH-PEG11-OH
-
Dissolve Boc-NH-PEG11-OH (1 equivalent) in anhydrous DCM and cool to 0°C.
-
Add pyridine (2 equivalents) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (TsCl) (1.5 equivalents) in anhydrous DCM.
-
Stir the reaction at 0°C for 2 hours and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Precipitate the product by adding the concentrated solution to cold diethyl ether. Collect the solid by filtration to obtain Boc-NH-PEG11-OTs.
Protocol 4.2.2: Mesylation of Fmoc-NH-PEG11-OH [2]
-
Dissolve Fmoc-NH-PEG11-OH (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon).
-
Cool the solution to 0°C and add triethylamine (TEA) (2 equivalents).
-
Add methanesulfonyl chloride (MsCl) (1.5 equivalents) dropwise.
-
Stir the reaction at 0°C for 1 hour and then at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with a small amount of water.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the product by precipitation in cold diethyl ether to yield Fmoc-NH-PEG11-OMs.
Protocol 4.2.3: Conversion to NHS Ester via Oxidation
This is a two-step process: oxidation of the hydroxyl group to a carboxylic acid, followed by activation to an NHS ester.
-
Step A: Oxidation to Carboxylic Acid
-
Dissolve the amine-protected PEG-OH (1 equivalent) in a mixture of DCM and aqueous phosphate buffer (pH 6.5).
-
Add TEMPO (0.1 equivalents) and sodium chlorite (5 equivalents).
-
Initiate the reaction by adding a small amount of aqueous sodium hypochlorite solution.
-
Stir vigorously at room temperature for 12-24 hours.
-
Quench the reaction with ethylene glycol.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract the product with DCM.
-
Dry the combined organic layers and concentrate to obtain the protected-NH-PEG11-COOH.
-
-
Step B: NHS Ester Activation
-
Dissolve the protected-NH-PEG11-COOH (1 equivalent) in anhydrous DCM or DMF.
-
Add N-hydroxysuccinimide (NHS) (1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).
-
Stir the reaction mixture under an inert atmosphere at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer, concentrate, and purify by precipitation or chromatography to yield the protected-NH-PEG11-NHS ester.
-
Stage 3: Amine Deprotection
The final step is the removal of the amine protecting group to yield the activated heterobifunctional linker. The choice of deprotection agent depends on the protecting group used.
Protocol 4.3.1: Boc Deprotection [3]
-
Dissolve the Boc-protected activated PEG linker in DCM.
-
Add an equal volume of trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and TFA.
-
Co-evaporate with toluene (3x) to remove residual TFA.
-
Precipitate the product by adding the concentrated residue to cold diethyl ether.
-
Collect the solid product, the TFA salt of the activated Amino-PEG11 linker, by filtration.
Protocol 4.3.2: Fmoc Deprotection [4]
-
Dissolve the Fmoc-protected activated PEG linker in dimethylformamide (DMF).
-
Add a solution of 20% piperidine in DMF.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Concentrate the reaction mixture under vacuum.
-
Precipitate the product by adding the residue to cold diethyl ether.
-
Collect the solid product by filtration and wash with cold ether to obtain the activated Amino-PEG11 linker.
Characterization
The successful synthesis of the activated linker at each stage should be confirmed by analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the presence of characteristic peaks of the protecting group, the activated hydroxyl group, and the PEG backbone, and to assess the degree of functionalization.
-
Mass Spectrometry (MS): To verify the molecular weight of the products at each step.
-
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): To monitor reaction progress and assess the purity of the final product.
Conclusion
The protocols detailed in this application note provide a robust framework for the selective activation of the hydroxyl group of this compound. By employing an orthogonal protection strategy, researchers can efficiently generate heterobifunctional PEG linkers with an activated hydroxyl group and a free amine, ready for conjugation to a wide range of biomolecules and surfaces. Careful execution of these steps and thorough characterization of the intermediates and final product will ensure the successful application of these valuable linkers in drug development and other biomedical research areas.
References
Application Notes and Protocols for Bioconjugation Using Amino-PEG11-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for utilizing Amino-PEG11-OH in bioconjugation applications, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Introduction to this compound
This compound is a hydrophilic, non-cleavable linker containing a terminal primary amine and a terminal hydroxyl group, connected by an 11-unit polyethylene glycol (PEG) chain. The primary amine serves as a reactive handle for conjugation to various molecules, most commonly through reactions with activated esters such as N-hydroxysuccinimide (NHS) esters. The PEG component enhances the solubility and pharmacokinetic properties of the resulting conjugate. The terminal hydroxyl group can be used for further modifications if required. This linker is widely employed in the synthesis of complex biomolecules like ADCs and PROTACs.[1][2][3]
Application 1: Synthesis of an Antibody-Drug Conjugate (ADC)
ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker plays a crucial role in the stability and efficacy of an ADC. A non-cleavable linker like this compound, once conjugated, remains intact and releases the payload upon lysosomal degradation of the antibody within the target cell.
Experimental Protocol: Conjugation of a Payload-NHS Ester to an Antibody
This protocol describes the conjugation of a pre-activated cytotoxic payload (payload-NHS ester) to the lysine residues of a monoclonal antibody, such as Trastuzumab, using this compound as a component of the linker-payload complex. In this workflow, it is assumed the payload is first activated with a linker that includes an NHS ester reactive group, and this complex is then reacted with the antibody. For this example, we will consider a hypothetical scenario where a drug-PEG11-NHS ester is conjugated to Trastuzumab.
Materials:
-
Trastuzumab (or other monoclonal antibody)
-
Drug-PEG11-NHS ester (payload activated with an NHS ester via a PEG11 linker)
-
Conjugation Buffer: 50 mM Sodium Borate, 150 mM NaCl, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Wash Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Amicon Ultra Centrifugal Filter Units (10 kDa MWCO)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Spectrophotometer
-
SDS-PAGE system
-
Hydrophobic Interaction Chromatography (HIC) HPLC system
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Conjugation Buffer using an Amicon Ultra centrifugal filter unit.
-
Adjust the antibody concentration to 5-10 mg/mL in Conjugation Buffer.
-
-
Drug-Linker Preparation:
-
Dissolve the Drug-PEG11-NHS ester in a minimal amount of anhydrous DMF or DMSO to prepare a 10 mM stock solution. This should be done immediately before use as NHS esters are moisture-sensitive.
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the Drug-PEG11-NHS ester stock solution to the antibody solution. A typical starting point is a 5 to 10-fold molar excess of the drug-linker over the antibody.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature with gentle agitation.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM Tris-HCl.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification of the ADC:
-
Remove unreacted drug-linker and byproducts by buffer exchange into PBS using an Amicon Ultra centrifugal filter unit. Wash the ADC concentrate with PBS multiple times.
-
Determine the final concentration of the purified ADC using a spectrophotometer at 280 nm.
-
-
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using HIC-HPLC. The retention time on the HIC column correlates with the hydrophobicity of the ADC, which increases with the number of conjugated drug molecules. A typical DAR for lysine-conjugated ADCs is around 3-4.[4]
-
Purity and Aggregation: Analyze the purified ADC by size-exclusion chromatography (SEC) to assess purity and detect any aggregation.
-
Integrity: Run non-reducing and reducing SDS-PAGE to confirm the integrity of the antibody and the successful conjugation (shift in molecular weight).[4]
-
Quantitative Data Summary
The following table presents hypothetical data for the conjugation of a Drug-PEG11-NHS ester to Trastuzumab, based on typical results observed for similar bioconjugation reactions.
| Parameter | Value | Method of Analysis |
| Antibody Concentration | 8.5 mg/mL | UV-Vis (A280) |
| Molar Ratio (Drug-Linker:Ab) | 8:1 | - |
| Average Drug-to-Antibody Ratio (DAR) | 3.6 | HIC-HPLC |
| Monomer Purity | >95% | SEC-HPLC |
| Aggregation | <5% | SEC-HPLC |
| Endotoxin Level | <0.5 EU/mg | LAL Assay |
Experimental Workflow: ADC Synthesis and Characterization
Application 2: Synthesis of a PROTAC Degrader
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. The length and composition of the linker are critical for the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) and subsequent target degradation. This compound can be incorporated as a flexible and hydrophilic linker component.
Experimental Protocol: Synthesis of a BTK-Targeting PROTAC
This protocol outlines the synthesis of a PROTAC that targets Bruton's tyrosine kinase (BTK) for degradation by recruiting the Cereblon (CRBN) E3 ligase. This example assumes a modular synthesis where a BTK ligand with a reactive handle is coupled to a CRBN ligand that has been pre-functionalized with an Amino-PEG11-linker.
Materials:
-
BTK ligand with a carboxylic acid group
-
Amino-PEG11-CRBN ligand (CRBN ligand pre-functionalized with this compound)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reverse-phase HPLC system for purification
-
Mass spectrometer (e.g., LC-MS) for characterization
Procedure:
-
Reaction Setup:
-
In a clean, dry flask, dissolve the BTK ligand with a carboxylic acid group (1 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
-
Coupling Reaction:
-
To the activated BTK ligand solution, add a solution of the Amino-PEG11-CRBN ligand (1 equivalent) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by LC-MS.
-
-
Purification:
-
Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., DMSO/water) and purify the crude product by reverse-phase preparative HPLC.
-
Collect the fractions containing the desired PROTAC molecule.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC product by LC-MS and ¹H NMR.
-
Quantitative Data Summary
The following table presents hypothetical data for the characterization and activity of a synthesized BTK-targeting PROTAC with a PEG11 linker.
| Parameter | Value | Method of Analysis |
| Purity | >98% | RP-HPLC |
| Molecular Weight Confirmation | Consistent with calculated mass | LC-MS |
| BTK Degradation (DC50) in cells | ~5 nM | Western Blot / In-cell protein degradation assay |
| Ternary Complex Formation (Kd) | ~50 nM | Biophysical assays (e.g., SPR, ITC) |
Signaling Pathway: BTK Degradation via PROTAC Action
The synthesized PROTAC targets BTK, a key kinase in the B-cell receptor (BCR) signaling pathway. By inducing the degradation of BTK, the PROTAC effectively shuts down this pro-survival pathway in B-cell malignancies.
References
Troubleshooting & Optimization
How to improve the yield of Amino-PEG11-OH conjugation reactions
Welcome to the technical support center for Amino-PEG11-OH conjugation reactions. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental outcomes and improve conjugation yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
This compound is a hydrophilic, bifunctional linker molecule.[1][2][3] It contains a primary amine (-NH2) group at one end and a hydroxyl (-OH) group at the other, separated by an 11-unit polyethylene glycol (PEG) chain.[1][2][3] The primary amine is readily reactive with N-hydroxysuccinimide (NHS) esters, carboxylic acids (in the presence of activators like EDC), and other amine-reactive chemical groups.[4][5][6][7] The hydroxyl group is less reactive but can be conjugated to other molecules through specific activation methods.
Q2: What is the most common conjugation chemistry for the amine group of this compound?
The most common method for conjugating the primary amine of this compound is through the formation of a stable amide bond with a carboxyl group-containing molecule.[8] This is typically achieved by activating the carboxyl group with a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[9][10] The EDC activates the carboxyl group, which then reacts with NHS to form a more stable NHS ester.[9] This NHS ester then readily reacts with the primary amine of this compound.[8][11]
Q3: What are the critical parameters to control for a successful conjugation reaction?
Several parameters are crucial for maximizing the yield of your this compound conjugation reaction. These include:
-
pH: The pH of the reaction buffer is critical. The activation of carboxyl groups with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction of the NHS ester with the primary amine of this compound is favored at a pH of 7.2 to 8.5.[12]
-
Buffer Choice: It is essential to use a buffer that does not contain primary amines, such as Tris or glycine, as these will compete with the this compound for reaction with the NHS ester.[8][11] Suitable buffers include phosphate-buffered saline (PBS), MES, or HEPES.[11][12]
-
Reactant Concentrations and Molar Ratios: A molar excess of EDC and NHS over the carboxyl groups is generally recommended to ensure efficient activation.[13] The optimal molar ratio of the activated molecule to this compound will need to be determined empirically for each specific application.
-
Reaction Time and Temperature: NHS-ester crosslinking reactions are typically performed for 0.5 to 4 hours at room temperature or 4°C.[8] The optimal time and temperature will depend on the specific reactants and desired outcome.
Q4: How can I purify the final PEGylated product?
Several chromatographic techniques can be used to purify the PEGylated product from unreacted starting materials and byproducts.[] The choice of method will depend on the properties of your target molecule.
-
Size Exclusion Chromatography (SEC): This is a common first step to separate the larger PEGylated conjugate from smaller, unreacted this compound and other low molecular weight byproducts.[][15]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. PEGylation can alter the surface charge of a protein, allowing for the separation of PEGylated and un-PEGylated forms, and even different degrees of PEGylation.[][16][17]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be a useful polishing step to separate species with different hydrophobicities.[][16][17]
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique often used for the analysis and purification of peptides and small molecules.[]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Inactive Reagents: EDC and NHS are moisture-sensitive and can hydrolyze over time.[18] | - Use fresh, high-quality EDC and NHS. - Allow reagents to warm to room temperature before opening to prevent condensation.[9][18] - Prepare EDC and NHS solutions immediately before use.[12] |
| 2. Incorrect pH: The pH of the reaction buffer is outside the optimal range for either the activation or coupling step.[11][12] | - For two-step EDC/NHS reactions, perform the carboxyl activation at pH 4.5-6.0 and the amine coupling at pH 7.2-8.5.[12] - For one-step reactions, a pH of 7.2-8.5 is generally recommended.[8] | |
| 3. Competing Nucleophiles in Buffer: The buffer contains primary amines (e.g., Tris, glycine) that compete with the this compound.[8][11] | - Use a non-amine containing buffer such as PBS, MES, or HEPES.[11][12] | |
| 4. Hydrolysis of NHS Ester: The NHS ester is hydrolyzing faster than it is reacting with the amine. This is more pronounced at higher pH and lower concentrations of the amine.[8][19][] | - Optimize the reaction pH; avoid excessively high pH. - Increase the concentration of this compound. - Perform the reaction at a lower temperature (e.g., 4°C) to slow down hydrolysis.[8] | |
| 5. Insufficient Molar Ratio of Reactants: The molar ratio of the activated molecule to this compound is too low. | - Empirically determine the optimal molar ratio by titrating the concentration of this compound. | |
| Multiple or Undesired Products | 1. Multiple Reaction Sites: If conjugating to a protein or other large molecule, there may be multiple primary amines available for reaction. | - To favor N-terminal PEGylation on a protein, perform the reaction at a lower pH (around 7 or below), as the pKa of the N-terminal α-amino group is typically lower than that of lysine ε-amino groups.[21][22] |
| 2. Side Reactions: Potential for side reactions with other functional groups, although NHS esters are highly selective for primary amines.[] | - Ensure the purity of all reactants. - Optimize reaction conditions (pH, temperature, time) to favor the desired reaction. | |
| Difficulty in Purifying the Conjugate | 1. Similar Properties of Reactants and Products: The PEGylated product may have similar size, charge, or hydrophobicity to the starting materials or byproducts. | - Employ a multi-step purification strategy using a combination of SEC, IEX, and/or HIC.[][16][17] - Optimize the gradient and buffer conditions for each chromatography step. |
| 2. Aggregation: The protein or conjugate may be aggregating during the reaction or purification. | - Screen different buffer conditions (pH, ionic strength, additives) to improve solubility and stability. - Perform the reaction and purification at a lower temperature. |
Experimental Protocols
General Protocol for a Two-Step EDC/NHS Conjugation of a Carboxyl-Containing Molecule to this compound
This protocol provides a general framework. Optimal conditions may vary depending on the specific molecule being conjugated.
Materials:
-
Carboxyl-containing molecule
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0[12]
-
Coupling Buffer: 1X PBS, pH 7.2-8.5[12]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Reaction Solvent (if needed, e.g., DMSO or DMF for dissolving reagents)[8]
Procedure:
-
Preparation of Reactants:
-
Dissolve the carboxyl-containing molecule in the Activation Buffer to the desired concentration.
-
Prepare fresh stock solutions of EDC and NHS in the Activation Buffer or an appropriate organic solvent. A typical starting concentration is 10-100 mg/mL.
-
-
Activation of Carboxyl Groups:
-
Add a 2- to 5-fold molar excess of EDC and NHS to the solution of the carboxyl-containing molecule.[12]
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess EDC/NHS (Optional but Recommended):
-
To prevent unwanted side reactions, especially if the molecule to be added in the next step also contains carboxyl groups, remove excess EDC and NHS. This can be done using a desalting column or dialysis against the Coupling Buffer.
-
-
Conjugation with this compound:
-
Dissolve this compound in the Coupling Buffer.
-
Add the this compound solution to the activated molecule. The optimal molar ratio of the activated molecule to this compound should be determined empirically.
-
Incubate for 0.5 to 4 hours at room temperature or overnight at 4°C with gentle mixing.[8]
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS esters.[8]
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated conjugate using an appropriate chromatographic technique such as SEC, IEX, or HIC.[]
-
-
Analysis:
-
Analyze the purified product using techniques like SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and assess purity.
-
Visualizations
Caption: Workflow for this compound conjugation via EDC/NHS chemistry.
Caption: Troubleshooting decision tree for low conjugation yield.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | H2n-peg11-oh | PEG Linkers | Ambeed.com [ambeed.com]
- 3. chemimpex.com [chemimpex.com]
- 4. medkoo.com [medkoo.com]
- 5. Amino-PEG11-amine, 479200-82-3 | BroadPharm [broadpharm.com]
- 6. Amino-PEG11-Amine | 479200-82-3 [chemicalbook.com]
- 7. Amino PEG, Amino linker, PEG Amine, Crosslinker | BroadPharm [broadpharm.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. lumiprobe.com [lumiprobe.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 15. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 17. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. help.lumiprobe.com [help.lumiprobe.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. biopharminternational.com [biopharminternational.com]
Preventing side reactions with Amino-PEG11-OH
Welcome to the technical support center for Amino-PEG11-OH. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a hydrophilic, bifunctional linker containing a primary amine and a primary hydroxyl group separated by an 11-unit polyethylene glycol (PEG) chain. This structure makes it an ideal spacer for bioconjugation, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs).[1] Its PEG nature enhances the solubility and pharmacokinetic properties of the resulting conjugates.[2][3]
Q2: What are the most common side reactions when using this compound?
The primary challenge with a bifunctional linker like this compound is controlling its reactivity. The nucleophilic amine and hydroxyl groups can lead to several side reactions if not properly managed:
-
Polysubstitution: If the target molecule has multiple reactive sites, the linker can react at more than one position, leading to a heterogeneous mixture of products.
-
Cross-linking: Both the amine and hydroxyl ends of the linker can react with different target molecules, resulting in undesirable cross-linked aggregates which can be difficult to purify.[4]
-
Intramolecular Cyclization: In some cases, the linker might react with two sites on the same molecule, leading to a cyclized product.
-
Lack of Selectivity: Without a proper protection strategy, it is difficult to direct which end of the linker reacts with a specific molecule. For example, when reacting with a carboxylic acid, both the amine and hydroxyl groups can potentially form an amide or ester bond, respectively.
Q3: How can I selectively react only one end of the this compound linker?
Selective reaction requires an orthogonal protection strategy . This involves using protecting groups for the amine and hydroxyl functions that can be removed under different, non-interfering conditions.[5][6] This allows you to "mask" one functional group while you perform a reaction on the other, and then deprotect it for a subsequent reaction.[6][7]
A common orthogonal strategy for this compound is:
-
Protect the amino group with a Boc (tert-butoxycarbonyl) group, which is acid-labile.[8][9]
-
Protect the hydroxyl group with a TBDMS (tert-butyldimethylsilyl) group, which is fluoride-labile.[10]
This allows for the selective deprotection and reaction of either the hydroxyl or amino group while the other remains protected.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Conjugate
Low yields are often due to suboptimal reaction conditions or steric hindrance.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Steric Hindrance | The PEG11 linker may be too short to reach the target functional group on a large biomolecule. Consider using a longer PEG linker (e.g., PEG24) for more flexibility.[11] |
| Suboptimal pH | The pH of the reaction is critical. For NHS ester reactions with amines, maintain a pH of 7.5-8.5.[2][12] For maleimide reactions with thiols, a pH of 6.5-7.5 is optimal.[12] |
| Incorrect Stoichiometry | An insufficient molar excess of the PEG linker can lead to incomplete reaction. Start with a 5- to 20-fold molar excess of the linker and optimize as needed.[11] |
| Hydrolysis of Reagents | Activated esters (like NHS esters) are moisture-sensitive. Ensure all solvents are anhydrous and reagents are fresh.[2] |
| Oxidation of Thiols | If targeting cysteine residues, ensure they are in their reduced state. Pre-treat the protein with a reducing agent like TCEP, and remove it before adding a maleimide-functionalized PEG.[11] |
Issue 2: Heterogeneous Product Mixture or Presence of Aggregates
This issue typically points to a lack of control over the reactivity of the bifunctional linker.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Lack of Protecting Groups | Attempting to perform a multi-step synthesis without protecting the non-reacting functional group will lead to cross-linking and polysubstitution. Implement an orthogonal protection strategy. |
| Incomplete Deprotection | If a protecting group is not fully removed, the subsequent reaction at that site will not occur, leading to a mix of desired product and singly-functionalized intermediate. Increase deprotection time or reagent concentration. |
| Side Product Formation | During deprotection, scavengers may be necessary. For example, during Boc deprotection with TFA, the resulting t-butyl cation can cause side reactions which can be minimized by adding a scavenger like triisopropylsilane (TIS).[13] |
| Aggregation during Purification | The final conjugate may be prone to aggregation. Perform purification steps like size-exclusion chromatography (SEC) in buffers containing non-ionic detergents or at optimized pH to maintain solubility.[] |
Experimental Protocols
Protocol 1: Orthogonal Protection of this compound
This protocol describes the protection of the amine with a Boc group and the hydroxyl with a TBDMS group.
Workflow Diagram:
Caption: Orthogonal protection workflow for this compound.
A. Boc Protection of the Amino Group [8][]
-
Dissolve this compound in a suitable solvent mixture (e.g., 1:1 Dioxane/Water or THF).
-
Add a base such as triethylamine (TEA) or sodium bicarbonate (1.5 equivalents).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the solution.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup to remove the base and unreacted (Boc)₂O. Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-NH-PEG11-OH.
B. TBDMS Protection of the Hydroxyl Group [10]
-
Dissolve the Boc-NH-PEG11-OH from the previous step in anhydrous DMF.
-
Add imidazole (2.5 equivalents).
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 equivalents) to the solution.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Once complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting fully protected Boc-NH-PEG11-OTBDMS by flash column chromatography on silica gel.
Protocol 2: Selective Deprotection and Conjugation
This protocol demonstrates how to use the orthogonally protected linker.
Logical Relationship Diagram:
Caption: Orthogonal deprotection and conjugation strategies.
A. Selective Boc Deprotection (to free the amine) [8][9]
-
Dissolve Boc-NH-PEG11-OTBDMS in Dichloromethane (DCM).
-
Add Trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). For acid-sensitive substrates, this can be done at 0°C.
-
Stir for 1-2 hours at room temperature, monitoring by LC-MS.
-
Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.
-
The resulting TFA salt of H₂N-PEG11-OTBDMS can be used directly or neutralized with a mild base.
B. Selective TBDMS Deprotection (to free the hydroxyl) [10][16]
-
Dissolve Boc-NH-PEG11-OTBDMS in anhydrous THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 equivalents, 1M in THF).
-
Stir at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography to yield pure Boc-NH-PEG11-OH .
Purification and Characterization
Q4: How do I purify my final PEGylated conjugate?
Purification is critical to remove unreacted PEG linker, byproducts, and unconjugated starting materials. The choice of technique depends on the properties of the conjugate.
Comparison of Purification Techniques:
| Technique | Principle | Best For | Pros | Cons |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume (size).[] | Removing small molecules (unreacted PEG linker, byproducts) from large biomolecules (proteins, antibodies). | Mild conditions, preserves protein activity. | Cannot separate species of similar size (e.g., mono- vs di-PEGylated protein).[17] |
| Ion-Exchange Chromatography (IEX) | Separation based on net surface charge.[17][18] | Separating un-PEGylated, mono-PEGylated, and poly-PEGylated species, as PEGylation often shields protein surface charges. | High resolution, scalable. | Requires optimization of buffer pH and salt gradient. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity.[] | Separating conjugates with different drug-to-antibody ratios (DARs) in ADCs. | Complementary to IEX. | Lower capacity and resolution for some applications.[] |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on polarity/hydrophobicity. | High-resolution analysis and small-scale purification of peptides and small protein conjugates.[][19] | Excellent resolution, can separate positional isomers. | Can denature proteins due to organic solvents. |
Q5: What analytical methods should I use to confirm successful conjugation?
Confirming the structure and purity of the final product is essential.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Confirms the molecular weight of the conjugate, allowing you to determine the number of PEG linkers attached.[11]
-
SDS-PAGE: Shows a shift in the apparent molecular weight of a protein after PEGylation.[11]
-
HPLC (SEC, IEX, RP-HPLC): Assesses the purity and homogeneity of the final product.[11][17]
-
NMR Spectroscopy: Provides detailed structural information for smaller molecule conjugates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. precisepeg.com [precisepeg.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biosynth.com [biosynth.com]
- 8. jk-sci.com [jk-sci.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 16. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 17. biopharminternational.com [biopharminternational.com]
- 18. US8889837B2 - Purification of pegylated polypeptides - Google Patents [patents.google.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Reaction Conditions for Amino-PEG11-OH
Welcome to the technical support center for Amino-PEG11-OH. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a molecule with a primary amine?
A1: The optimal pH for the reaction of an amine-reactive compound (like an NHS ester) with a primary amine, such as the one on this compound, is between 7.0 and 9.0.[1][2] For most proteins and peptides, a pH of 8.3-8.5 is recommended to achieve a balance between efficient acylation of the primary amine and minimal hydrolysis of the NHS ester.[3][4] At a lower pH, the primary amine will be protonated, rendering it unreactive.[3][4] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which can lead to lower conjugation efficiency.[3][4]
Q2: Which buffers are recommended for the conjugation reaction?
A2: It is crucial to use non-amine-containing buffers. Recommended buffers include phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, and borate buffers.[5][6]
Q3: Which buffers should be avoided during the conjugation reaction?
A3: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester.[2][5]
Q4: How should I store this compound?
A4: this compound should be stored at -20°C and protected from moisture.[5] Before use, it is important to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the reagent.[5]
Q5: My conjugation yield is low. What are the potential causes and solutions?
A5: Low conjugation yield can be due to several factors:
-
Suboptimal pH: Ensure the reaction pH is within the optimal range of 7.2-8.5.[7]
-
Hydrolysis of the reactive group: If you are reacting this compound with an NHS ester, be aware that the NHS ester is moisture-sensitive and can hydrolyze.[5] Prepare solutions immediately before use and avoid storing them.[5]
-
Presence of competing nucleophiles: As mentioned, buffers containing primary amines (e.g., Tris, glycine) will compete in the reaction.[2][5] Ensure your biomolecule is in an amine-free buffer.
-
Steric hindrance: The accessibility of the reactive sites on your molecule can impact conjugation efficiency.[8]
-
Incorrect molar ratio: The ratio of this compound to your target molecule may need to be optimized. A 20-fold molar excess of the NHS-ester PEG reagent is often recommended as a starting point for antibody labeling.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Incorrect pH of the reaction buffer. | Verify the pH of your reaction buffer is between 7.2 and 8.5.[7] |
| Hydrolysis of the reactive partner (e.g., NHS ester). | Prepare fresh solutions of the reactive partner immediately before starting the conjugation.[5] | |
| Presence of primary amine-containing buffers (e.g., Tris, glycine). | Perform a buffer exchange of your sample into a non-amine buffer like PBS.[5] | |
| Insufficient molar excess of one reactant. | Increase the molar ratio of the PEG reagent to the target molecule. Titrate to find the optimal ratio.[2] | |
| Precipitation of Protein During Reaction | The organic solvent concentration is too high. | Ensure the final concentration of the organic solvent (e.g., DMSO, DMF) used to dissolve the PEG reagent does not exceed 10% of the total reaction volume.[2] |
| Protein instability at the reaction pH. | Confirm that your protein is stable and soluble at the chosen reaction pH. | |
| Multiple Peaks in HPLC/LC-MS Analysis of the Final Product | Heterogeneity of the PEGylated product (different numbers of PEG chains attached). | Optimize the molar ratio of reactants and reaction time to control the degree of PEGylation. |
| Presence of unreacted starting materials. | Improve the purification method (e.g., size exclusion chromatography, dialysis) to remove unreacted components.[2] | |
| Aggregation of the conjugated protein. | Analyze the sample using size exclusion chromatography to detect aggregates. Consider optimizing formulation conditions. | |
| Loss of Biological Activity of the PEGylated Molecule | PEG chain is sterically hindering the active site.[9][10] | Try using a PEG linker with a different length or chemistry. If possible, target a conjugation site distal to the active site. |
| Reaction conditions (e.g., pH, temperature) have denatured the protein. | Perform the reaction at a lower temperature (e.g., 4°C for a longer duration) and ensure the pH is within the protein's stability range.[2] |
Data Presentation
Table 1: Recommended Reaction Conditions for this compound Conjugation to an NHS Ester
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal pH is a compromise between amine reactivity and NHS ester stability.[3][7] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster (30-60 min), while 4°C reactions are slower (2 hours to overnight) but may be better for sensitive proteins.[2] |
| Molar Ratio (PEG:Protein) | 10:1 to 50:1 | This should be optimized for your specific application. A 20-fold molar excess is a common starting point.[2] |
| Reaction Time | 30 minutes to 2 hours | Monitor reaction progress by a suitable analytical method (e.g., HPLC, SDS-PAGE). |
| Buffer | Phosphate, Borate, Carbonate | Must be free of primary amines.[5] |
| Solvent for PEG | DMSO or DMF | Use anhydrous grade and ensure the final concentration in the reaction is low (<10%).[2][5] |
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to a Protein via an NHS Ester
-
Buffer Exchange: Ensure the protein solution is in an amine-free buffer (e.g., PBS, pH 7.4). If necessary, perform dialysis or use a desalting column for buffer exchange.[5]
-
Prepare Protein Solution: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.
-
Prepare this compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[5]
-
Reaction: Add the calculated amount of the this compound solution to the protein solution. A common starting point is a 20-fold molar excess of the PEG reagent.[2]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[2]
-
Quenching (Optional): The reaction can be quenched by adding an amine-containing buffer like Tris to a final concentration of 20-50 mM.
-
Purification: Remove excess, unreacted this compound and byproducts by size exclusion chromatography (SEC) or dialysis.[2]
-
Characterization: Analyze the conjugate by SDS-PAGE to observe the increase in molecular weight and by HPLC or mass spectrometry to determine the degree of PEGylation.
-
Storage: Store the purified PEGylated protein under conditions that are optimal for the unmodified protein.[2]
Mandatory Visualizations
Caption: Experimental workflow for protein PEGylation.
Caption: Troubleshooting decision tree for low yield.
References
- 1. broadpharm.com [broadpharm.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. broadpharm.com [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. creativepegworks.com [creativepegworks.com]
- 10. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
Technical Support Center: Purification of Amino-PEG11-OH Modified Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purification strategies for proteins modified with Amino-PEG11-OH. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a PEGylation reaction mixture?
A1: A typical PEGylation reaction mixture is heterogeneous and contains the desired mono-PEGylated protein, but also unreacted protein, excess unreacted this compound, and potentially multi-PEGylated species (di-, tri-, etc.) and positional isomers.[] Hydrolysis byproducts of the PEG reagent can also be present.[]
Q2: Which chromatographic techniques are most effective for purifying my this compound modified protein?
A2: The most commonly used and effective techniques are Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).[][2] The choice of method depends on the specific properties of your protein and the desired purity. Often, a combination of these techniques is required for optimal purification.[3]
Q3: How does the attachment of this compound affect my protein's properties during purification?
A3: The covalent attachment of the neutral and hydrophilic this compound polymer increases the hydrodynamic radius of the protein, which is the basis for separation in SEC.[] It can also shield the protein's surface charges, altering its interaction with IEX resins.[][4] Furthermore, the hydrophobicity of the protein may be altered, which is relevant for HIC.[2]
Q4: Can I separate proteins with different degrees of PEGylation (e.g., mono- vs. di-PEGylated)?
A4: Yes, Ion-Exchange Chromatography (IEX) is particularly effective for separating species with different degrees of PEGylation.[5] Each attached PEG molecule can shield charged residues, leading to a change in the protein's net surface charge and allowing for separation.[][5] SEC can also be used, but its resolution decreases as the number of PEG units increases.[4]
Q5: Is it possible to separate positional isomers of my mono-PEGylated protein?
A5: Separating positional isomers is challenging. However, IEX can sometimes resolve isomers because the location of the PEG chain can differentially shield charged patches on the protein surface, leading to slight differences in retention time.[] Reversed-phase chromatography (RPC) may also be effective on an analytical scale.[]
Troubleshooting Guides
Issue 1: Presence of Unreacted Protein in the Final Product
| Probable Cause | Recommended Solution |
| Poor resolution in Size Exclusion Chromatography (SEC) | Ensure the molecular weight difference between the native and PEGylated protein is at least two-fold for effective separation.[2] Increase the column length or use a resin with a smaller pore size to improve resolution. |
| Inappropriate conditions in Ion-Exchange Chromatography (IEX) | Optimize the pH and salt gradient. The PEG chain can shield charges, so a shallower gradient may be needed to resolve the PEGylated protein from the unreacted native protein.[4] |
| Suboptimal Hydrophobic Interaction Chromatography (HIC) conditions | Adjust the salt concentration in the binding and elution buffers. The change in hydrophobicity upon PEGylation can be subtle, requiring fine-tuning of the conditions. |
Issue 2: Presence of Unreacted this compound in the Final Product
| Probable Cause | Recommended Solution |
| Inefficient removal by SEC | Use a column with a fractionation range appropriate for separating the high molecular weight PEGylated protein from the much smaller unreacted PEG. |
| Carryover during dialysis or diafiltration | Ensure the molecular weight cut-off (MWCO) of the membrane is significantly larger than the this compound but smaller than the protein. Increase the duration and/or the volume of the dialysis buffer. |
| Co-elution in IEX or HIC | Unreacted PEG is neutral and generally does not bind to IEX resins. If it appears in the eluate, it is likely in the flow-through. Ensure proper collection of fractions. |
Issue 3: Aggregation of the PEGylated Protein
| Probable Cause | Recommended Solution |
| Harsh elution conditions | In IEX, avoid very low or high pH elution buffers that could denature the protein. In HIC, use the minimum salt concentration necessary for binding and a gentle decreasing gradient for elution. |
| High protein concentration | Perform purification at a lower protein concentration. Consider adding stabilizing excipients like arginine to the buffers. |
| Inappropriate buffer conditions | Screen different buffer systems to find one that maximizes the stability of your specific PEGylated protein. |
Quantitative Data Summary
The following table summarizes typical performance characteristics of the primary purification methods for PEGylated proteins. Actual results will vary depending on the specific protein, the degree of PEGylation, and the optimization of the process.
| Purification Method | Typical Purity | Typical Recovery | Key Advantages | Key Limitations |
| Size Exclusion Chromatography (SEC) | >95% | >90% | Effective for removing unreacted PEG and separating native protein from PEGylated forms. | Limited resolution for species with similar hydrodynamic radii (e.g., multi-PEGylated species, positional isomers).[4] |
| Ion-Exchange Chromatography (IEX) | >90%[6] | 85-95% | Excellent for separating based on the degree of PEGylation and can resolve positional isomers.[5] | The PEG chain can cause steric hindrance and reduce the dynamic binding capacity of the resin.[6] |
| Hydrophobic Interaction Chromatography (HIC) | Variable | Variable | Can be a useful polishing step, especially when combined with IEX.[3] | Performance is highly dependent on the protein and PEG size; may have low capacity and poor resolution.[] |
Experimental Protocols & Workflows
General Workflow for Purification of this compound Modified Proteins
The following diagram illustrates a general workflow for the purification of a protein after PEGylation. The choice and order of the chromatography steps may need to be optimized for your specific protein.
References
- 2. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 4. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Comparison of strong anion-exchangers for the purification of a PEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control the stoichiometry of Amino-PEG11-OH reactions
This guide provides technical support for researchers, scientists, and drug development professionals on how to effectively control the stoichiometry of reactions involving Amino-PEG11-OH. Here you will find frequently asked questions, troubleshooting advice, and detailed protocols to address common issues encountered during conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
A1: this compound is a hydrophilic, monodisperse polyethylene glycol (PEG) linker. It contains two distinct functional groups at either end of an 11-unit PEG spacer: a primary amine (-NH₂) and a hydroxyl (-OH) group.[1][2] The primary amine is the most frequently utilized reactive site for conjugation, readily forming stable bonds with various functional groups.[3] The PEG chain itself enhances the solubility and biocompatibility of the resulting conjugate.[4]
Q2: What are the most common reactions for conjugating the amine group of this compound?
A2: The primary amine of this compound is a strong nucleophile and is typically conjugated through two main reaction chemistries:
-
Reaction with N-hydroxysuccinimide (NHS) Esters: The amine group reacts efficiently with NHS esters in a process called acylation to form a stable amide bond. This is one of the most common methods for labeling proteins and other molecules.[5][6][7]
-
Reaction with Carboxylic Acids (-COOH): The amine group can be coupled to a carboxylic acid using carbodiimide chemistry, most commonly with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of NHS.[8][9] EDC activates the carboxyl group, which then reacts with NHS to form a more stable NHS ester intermediate, which subsequently reacts with the amine.
Q3: Why is controlling the stoichiometry of the PEGylation reaction so critical?
A3: Strict stoichiometric control is essential for producing homogeneous and well-defined bioconjugates.[10][11] Uncontrolled reactions can lead to a heterogeneous mixture of products with varying numbers of PEG chains attached (e.g., un-PEGylated, mono-PEGylated, multi-PEGylated species).[12] This heterogeneity can complicate purification, reduce the overall yield of the desired product, and potentially impact the biological activity and therapeutic efficacy of the final molecule.[11][12] The goal is often to maximize the yield of a specific species, such as the mono-PEGylated product.[12]
Q4: What are the key parameters that influence the stoichiometry of this compound reactions?
A4: Several factors must be carefully optimized to control the extent of PEGylation.[11][13] The most critical parameters include:
-
Molar Ratio of Reactants: The ratio of the PEG reagent to the target molecule is a primary determinant of the degree of PEGylation.[12][14]
-
pH of the Reaction Buffer: The pH affects the nucleophilicity of the primary amine. For NHS ester reactions, a pH range of 7.2 to 8.5 is generally optimal.[15][16]
-
Reaction Time and Temperature: These parameters influence the rate of both the desired conjugation reaction and potential side reactions, such as the hydrolysis of NHS esters.[13][17]
-
Concentration of Reactants: Higher concentrations can favor the bimolecular conjugation reaction over the competing unimolecular hydrolysis of the activated PEG reagent.[15]
-
Buffer Composition: The buffer must be free of extraneous primary amines (e.g., Tris or glycine) that would compete with the target molecule.[5][6]
Troubleshooting Guide
Problem: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Degraded/Hydrolyzed PEG Reagent | NHS esters are highly sensitive to moisture.[5][15] Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[15] Use high-purity, anhydrous solvents for stock solutions and dissolve the reagent immediately before use.[5] Avoid preparing stock solutions for long-term storage.[5] |
| Incorrect Reaction pH | The primary amine on your target molecule must be largely unprotonated to be reactive. Verify that the pH of your reaction buffer is within the optimal range for the chosen chemistry (typically pH 7.2-8.5 for NHS ester reactions).[15][16] At low pH, the amine is protonated and non-reactive.[16] |
| Incompatible Buffer | Buffers containing primary amines, such as Tris or glycine, will compete with the intended reaction and quench the NHS ester.[5][6] Use an amine-free buffer like Phosphate-Buffered Saline (PBS), MES, or borate buffer.[9][15] |
| Low Reactant Concentration | The hydrolysis of NHS esters is a competing reaction that is more prevalent in dilute solutions.[15] If possible, increase the concentration of your protein or other target molecule to favor the conjugation reaction.[15] |
Problem: High Polydispersity (Multiple PEG Chains Attached)
| Possible Cause | Recommended Solution |
| PEG-to-Target Molar Ratio is Too High | This is the most common cause of over-PEGylation.[12][14] Systematically decrease the molar excess of the this compound reagent in a series of optimization experiments. A 20-fold molar excess is a common starting point, but this may need significant adjustment.[7] |
| Reaction Time is Too Long | A longer reaction allows for more sites to be modified. Perform a time-course study (e.g., taking aliquots at 30 min, 1 hr, 2 hr, 4 hr) and analyze the products by SDS-PAGE or HPLC to determine the optimal time to stop the reaction for the desired degree of labeling.[17] |
| Reaction pH is Too High | A higher pH increases the reactivity of all primary amines, which can lead to less selectivity and more modification. Consider lowering the pH towards the lower end of the optimal range (e.g., 7.2-7.5) to potentially favor modification of more accessible or lower-pKa amino groups, such as the N-terminus.[13] |
Quantitative Data Summary
Table 1: Recommended Reaction Parameters for Amine-Reactive PEGylation
| Parameter | Recommended Range | Optimal Starting Point | Notes |
| pH | 7.0 - 8.5 | 7.4 | For NHS ester reactions, higher pH increases reaction rate but also hydrolysis rate.[15][16] pH < 7 can be used for selective N-terminal labeling.[13] |
| Molar Excess (PEG:Target) | 1:1 to 50:1 | 20:1 | Highly dependent on the target molecule and number of available amines. Must be optimized experimentally.[7][12] |
| Temperature | 4°C to 27°C (RT) | Room Temperature | Reactions can be performed on ice (4°C) to slow the rate and gain more control, especially over hydrolysis.[5][18] |
| Reaction Time | 30 minutes - 12 hours | 30-60 min at RT; 2 hours at 4°C | Longer incubation may be needed but increases the risk of side reactions. Monitor progress if possible.[5][8] |
| Protein Concentration | 1 - 10 mg/mL | 2 - 5 mg/mL | Higher concentrations generally improve conjugation efficiency.[7] |
Table 2: Buffer Selection Guide for Amine-Reactive PEGylation
| Recommended Buffers (Amine-Free) | Incompatible Buffers (Contain Primary Amines) |
| Phosphate-Buffered Saline (PBS), pH 7.2-7.4[5][15] | Tris-Buffered Saline (TBS)[5] |
| Borate Buffer (50 mM), pH 8.0-8.5[15] | Glycine Buffers[5] |
| Carbonate/Bicarbonate Buffer (100 mM), pH 8.0-8.5[9] | Any buffer containing primary amine additives |
| MES Buffer (for EDC/NHS activation step)[8] | - |
Note: Buffers like Tris can be used to effectively quench the reaction once the desired incubation time is complete.[15]
Experimental Protocols & Workflows
Protocol 1: Conjugation of this compound to a Protein via NHS Ester Chemistry
This protocol describes a general method for labeling a protein that has been pre-activated with an NHS ester.
Methodology:
-
Protein Preparation: Exchange the buffer of your NHS-activated protein solution into an amine-free buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis.[5] Adjust the protein concentration to 1-10 mg/mL.
-
Reagent Preparation: Equilibrate the vial of this compound to room temperature before opening. Prepare a stock solution (e.g., 10 mM) in an anhydrous, water-miscible solvent like DMSO or DMF immediately before use.[5]
-
Calculate Molar Excess: Determine the volume of the this compound stock solution needed to achieve the desired molar excess over the protein (e.g., start with a 20-fold molar excess).[7]
-
Reaction Incubation: Add the calculated volume of this compound to the protein solution. The final concentration of organic solvent should ideally not exceed 10%.[5] Incubate for 30-60 minutes at room temperature or for 2 hours on ice.[5]
-
Quenching: Stop the reaction by adding an amine-containing buffer, such as Tris, to a final concentration of 20-50 mM.[15] Incubate for an additional 15 minutes.
-
Purification: Remove unreacted this compound and byproducts by size-exclusion chromatography (SEC), dialysis, or using a desalting column.[15]
-
Analysis & Storage: Analyze the purified conjugate using SDS-PAGE (to observe the mass shift) and HPLC. Store the final product under conditions optimal for the parent protein.[12]
Caption: Workflow for this compound conjugation to an NHS-activated molecule.
Protocol 2: Conjugation of this compound to a Carboxylic Acid using EDC/NHS
This two-step protocol is for molecules containing a carboxylic acid group (e.g., on a protein or small molecule).
Methodology:
-
Carboxylic Acid Preparation: Dissolve the molecule containing the carboxylic acid in an appropriate buffer. For the activation step, MES buffer at pH 5.0-6.0 is often most efficient.[8][9]
-
Activation: Add EDC to the solution (e.g., 1.2 molar equivalents relative to the carboxylic acid). Stir for 10 minutes. Subsequently, add NHS (e.g., 1.2-2.0 molar equivalents).[8] Let the activation reaction proceed for 15-60 minutes at room temperature.[8][9]
-
pH Adjustment (Optional but Recommended): For optimal reaction with the amine, adjust the pH of the reaction mixture to 7.2-7.5 using a buffer like PBS.[9]
-
Amine Coupling: Add this compound (e.g., 1.5-2.0 molar equivalents) to the activated molecule solution.
-
Reaction Incubation: Allow the reaction to stir for 2-12 hours at room temperature.[8] Monitor the reaction progress by TLC or LC-MS if possible.
-
Quenching & Purification: Quench any remaining active esters with an amine-containing buffer (e.g., Tris or hydroxylamine).[9] Purify the final conjugate using appropriate chromatographic techniques (e.g., SEC, reverse-phase HPLC) to remove unreacted reagents and byproducts.
Caption: Two-step workflow for EDC/NHS mediated conjugation of this compound.
Logical Troubleshooting Flow
This diagram provides a decision-making path for troubleshooting low PEGylation yield.
Caption: Decision tree for troubleshooting low yield in amine-reactive PEGylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | H2n-peg11-oh | PEG Linkers | Ambeed.com [ambeed.com]
- 3. Amino-PEG11-amine, 479200-82-3 | BroadPharm [broadpharm.com]
- 4. Hydroxyl-terminated PEG11: Biocompatible and Flexible [axispharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. broadpharm.com [broadpharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. updates.reinste.com [updates.reinste.com]
- 11. researchgate.net [researchgate.net]
- 12. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 15. benchchem.com [benchchem.com]
- 16. interchim.fr [interchim.fr]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Addressing aggregation of proteins after PEGylation with Amino-PEG11-OH
This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues, particularly protein aggregation, encountered during PEGylation with Amino-PEG11-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used for protein PEGylation?
This compound is a heterobifunctional polyethylene glycol (PEG) linker. It possesses two different reactive functional groups at its termini: a primary amine (-NH2) and a hydroxyl group (-OH). This dual functionality allows for two primary PEGylation strategies:
-
Targeting Protein Carboxyl Groups: The amine group of this compound can be reacted with the carboxyl groups of acidic amino acid residues (aspartic acid, glutamic acid) or the C-terminus of a protein. This reaction typically requires an activator such as a carbodiimide (e.g., EDC) to form a stable amide bond.
-
Targeting Protein Amine Groups: The hydroxyl group of this compound can be chemically activated (e.g., using N,N'-disuccinimidyl carbonate) to make it reactive towards primary amines, such as the side chain of lysine residues or the N-terminus of a protein.[1]
Q2: What are the primary causes of protein aggregation when using this compound?
Protein aggregation during PEGylation with this compound can stem from several factors:
-
Intermolecular Cross-linking: The bifunctional nature of this PEG linker is a primary cause of aggregation. If both the amine and the (activated) hydroxyl ends of different PEG molecules react with different protein molecules, it can lead to the formation of large protein-PEG-protein complexes, resulting in aggregation.
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular cross-linking and aggregation.[2]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can affect protein stability. Unfavorable conditions can lead to protein unfolding, exposing hydrophobic regions and promoting aggregation.[2]
-
Inappropriate Molar Ratio of PEG to Protein: An excess of the PEG reagent can increase the chances of multiple PEG molecules attaching to a single protein, which in some cases can lead to aggregation. Conversely, an insufficient amount may result in incomplete PEGylation.
-
"Random" PEGylation: If the PEGylation is not site-specific, the attachment of PEG chains at or near the active site or at locations that destabilize the protein structure can induce conformational changes leading to aggregation.[3]
Q3: How can I detect and quantify protein aggregation after PEGylation?
Several analytical techniques can be employed to assess the extent of aggregation:
| Analytical Technique | Principle | Information Obtained |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Allows for the quantification of monomers, dimers, and higher-order aggregates. Aggregates will elute earlier than the monomeric PEGylated protein.[2] |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in a solution. | Provides information on the presence and relative size of large aggregates.[2] |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Separates proteins based on molecular weight. | Under non-reducing conditions, can reveal high-molecular-weight bands corresponding to cross-linked protein aggregates.[2] |
| Turbidity Measurement (UV-Vis Spectroscopy) | Measures the scattering of light by suspended particles. | An increase in absorbance at a non-absorbing wavelength (e.g., 340-600 nm) indicates the formation of insoluble aggregates.[2] |
Troubleshooting Guide: Protein Aggregation
This guide provides a systematic approach to troubleshoot and mitigate protein aggregation during PEGylation with this compound.
Step 1: Reaction Condition Optimization
The initial and most critical step is to optimize the reaction conditions. It is highly recommended to perform small-scale screening experiments to identify the optimal parameters before proceeding to larger batches.
Experimental Protocol: Small-Scale PEGylation Screening
Objective: To determine the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation.
Materials:
-
Protein stock solution (e.g., 10 mg/mL in a suitable buffer)
-
This compound
-
Activation reagents (if activating the hydroxyl group, e.g., N,N'-Disuccinimidyl carbonate)
-
Coupling reagents (if reacting the amine group with protein carboxyls, e.g., EDC, NHS)
-
Reaction buffers with different pH values
-
96-well plate or microcentrifuge tubes
Procedure:
-
Prepare a Screening Matrix: Set up a series of small-scale reactions (e.g., 50-100 µL) varying one parameter at a time while keeping others constant.
-
Protein Concentration: Test a range of concentrations (e.g., 1, 2, 5, 10 mg/mL).
-
PEG:Protein Molar Ratio: Evaluate different molar excesses of PEG (e.g., 5:1, 10:1, 20:1, 50:1).
-
pH: Screen a range of pH values. For amine-to-carboxyl coupling, a pH of 5.0-6.0 is typically used for the activation step, followed by an increase to 7.0-7.5 for the coupling step. For activated hydroxyl-to-amine coupling, a pH of 7.0-8.5 is common.
-
Temperature: Conduct reactions at different temperatures (e.g., 4°C, room temperature).
-
-
Reaction Incubation: Incubate the reactions for a defined period (e.g., 2 hours to overnight) with gentle mixing.
-
Analysis: Analyze the samples from each condition for the degree of aggregation using one of the methods described in the FAQs (e.g., SDS-PAGE or a quick turbidity measurement).
Troubleshooting Workflow for Reaction Optimization
Caption: Workflow for optimizing PEGylation reaction conditions.
Step 2: Incorporate Stabilizing Excipients
If optimizing the primary reaction conditions is not sufficient to prevent aggregation, the addition of stabilizing excipients to the reaction buffer can be beneficial.
| Excipient Class | Examples | Recommended Starting Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Sorbitol | 5-10% (w/v) | Promote protein stability through preferential exclusion.[2] |
| Amino Acids | Arginine, Glycine | 50-100 mM | Suppress non-specific protein-protein interactions.[2] |
| Non-ionic Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Reduce surface-induced aggregation and precipitation.[2] |
Step 3: Control the Reaction Rate
A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking.
-
Lower the Temperature: Performing the reaction at 4°C will decrease the reaction rate.[2]
-
Stepwise Addition of PEG: Instead of adding the entire volume of activated PEG reagent at once, add it in several small aliquots over a period of time. This maintains a lower instantaneous concentration of the reactive PEG, reducing the probability of cross-linking.
Step 4: Consider Alternative PEGylation Strategies
If aggregation persists, it may be necessary to consider alternative strategies that can offer better control over the PEGylation reaction.
Logical Flow for Choosing a PEGylation Strategy
References
Validation & Comparative
A Comparative Guide to the Mass Spectrometric Characterization of Amino-PEG11-OH Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount. The incorporation of polyethylene glycol (PEG) linkers, such as Amino-PEG11-OH, is a widely used strategy to improve the pharmacokinetic properties of therapeutic molecules. Unlike traditional polydisperse PEGs, this compound is a discrete PEG (dPEG®) linker, meaning it is a single molecular weight compound. This monodispersity significantly simplifies characterization, yielding cleaner and more easily interpretable data. This guide provides a comparative overview of mass spectrometry techniques for the characterization of this compound conjugates, supported by experimental protocols and data.
The Advantage of Discrete PEG in Mass Spectrometry
Traditional PEG reagents are a heterogeneous mixture of different chain lengths, resulting in a broad distribution of masses in a mass spectrum. In contrast, discrete PEGs like this compound provide a single, sharp peak, simplifying analysis and allowing for unambiguous confirmation of conjugation.[1][2][3]
Performance Comparison of Mass Spectrometry Techniques
The choice of mass spectrometry technique for characterizing this compound conjugates depends on the specific requirements of the analysis, such as the need for high resolution, mass accuracy, or throughput. The two most common ionization techniques employed are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
| Technique | Typical Mass Analyzer | Mass Accuracy (ppm) | Resolution (FWHM) | Throughput | Key Advantages | Key Disadvantages |
| LC-ESI-QTOF | Quadrupole Time-of-Flight | < 5 | > 30,000 | Medium | High mass accuracy and resolution, suitable for complex mixtures and peptide mapping.[4] | Can be more complex to operate than MALDI. |
| MALDI-TOF | Time-of-Flight | 10 - 50 | 500 - 20,000 | High | High throughput, tolerant of salts and buffers, simple sample preparation.[5][6] | Lower resolution and mass accuracy compared to ESI-QTOF, potential for fragmentation. |
| Direct Infusion ESI-Orbitrap | Orbitrap | < 2 | > 100,000 | Low | Very high resolution and mass accuracy, excellent for detailed structural elucidation.[7] | Not suitable for complex mixtures without prior separation. |
Alternative Characterization Method: Nuclear Magnetic Resonance (NMR)
While mass spectrometry provides information on molecular weight, NMR spectroscopy offers detailed structural information, including the site of conjugation and the conformation of the molecule.[8][9]
| Parameter | Mass Spectrometry (ESI-QTOF) | ¹H NMR |
| Primary Information | Molecular Weight | Molecular Structure & Connectivity |
| Sensitivity | High (femtomole to attomole)[10] | Low (micromole to nanomole) |
| Sample Requirement | Small (µL) | Larger (mg) |
| Purity Assessment | Can detect impurities with different masses. | Can quantify impurities, including isomers. |
| Structural Elucidation | Infers structure from fragmentation patterns. | Provides detailed 3D structural information. |
| Analysis Time | Fast (minutes per sample) | Slower (minutes to hours per sample) |
Experimental Protocols
I. Sample Preparation for Mass Spectrometry
-
Conjugation Reaction: React the molecule of interest (e.g., a peptide) with a molar excess of this compound under appropriate buffer and temperature conditions.
-
Purification: Remove excess unconjugated PEG linker and other reactants using a suitable technique such as size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Buffer Exchange: If necessary, exchange the buffer of the purified conjugate into a volatile buffer suitable for mass spectrometry (e.g., 10 mM ammonium acetate).[11]
-
Final Concentration: Adjust the concentration of the conjugate to approximately 1 mg/mL in a solvent compatible with the chosen ionization method (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).
II. LC-MS/MS Characterization of an this compound Conjugated Peptide
This protocol is designed for confirming the identity of the conjugate and identifying the site of PEGylation.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., Waters BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (ESI-QTOF):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.0 kV.
-
Sampling Cone: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range (MS): m/z 100 - 2000.
-
Mass Range (MS/MS): m/z 50 - 2000.
-
Collision Energy: A ramp of collision energies (e.g., 20-40 eV) to ensure fragmentation of the peptide backbone.
-
Data Acquisition: Data-dependent acquisition (DDA) to trigger MS/MS on the most abundant precursor ions.
-
-
Data Analysis:
-
Deconvolution: Use appropriate software to deconvolute the raw mass spectra to obtain the zero-charge mass of the intact conjugate.
-
Peptide Mapping: For identifying the conjugation site, the sample can be digested with a protease (e.g., trypsin) prior to LC-MS/MS analysis. The resulting peptide fragments are then analyzed to identify the PEGylated peptide based on its mass shift.[11]
-
Sequence Confirmation: The MS/MS spectra of the PEGylated peptide can be used to confirm the amino acid sequence and pinpoint the modified residue.
-
Visualization of Experimental Workflow
Below is a diagram illustrating the key steps in the characterization of an this compound conjugate.
Caption: Workflow for this compound conjugate characterization.
This guide provides a foundational understanding of the mass spectrometric characterization of this compound conjugates. The use of discrete PEG linkers greatly simplifies analysis, and the selection of the appropriate mass spectrometry technique will depend on the specific analytical goals. By following robust experimental protocols, researchers can achieve accurate and reliable characterization of these important bioconjugates.
References
- 1. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bath.ac.uk [bath.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. research.tue.nl [research.tue.nl]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 11. enovatia.com [enovatia.com]
A Researcher's Guide to Confirming Amino-PEG11-OH Conjugation
For researchers, scientists, and drug development professionals, the successful covalent attachment of polyethylene glycol (PEG) chains—a process known as PEGylation—is a critical step in enhancing the therapeutic properties of proteins, peptides, and nanoparticles. Amino-PEG11-OH is a discrete PEG (dPEG®) linker, valued for its defined molecular weight, that provides a hydrophilic spacer with a terminal amine group for conjugation and a hydroxyl group.[1][2] Confirming that this conjugation has occurred successfully and determining the efficiency of the reaction are paramount for regulatory approval and ensuring product consistency.[3][4]
This guide provides an objective comparison of the primary analytical techniques used to confirm the successful conjugation of this compound, complete with experimental data, detailed protocols, and workflow visualizations to aid in selecting the optimal validation strategy.
Comparison of Primary Analytical Techniques
The choice of analytical method depends on the information required, such as the degree of PEGylation, purity of the conjugate, or specific site of attachment. The three most powerful and commonly used techniques are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).[5]
-
Mass Spectrometry (MS): This is the gold standard for confirming conjugation by providing the most direct evidence: a precise measurement of the molecule's mass. An increase in molecular weight corresponding to the mass of the this compound linker (518.6 g/mol ) confirms a successful reaction. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) and Electrospray Ionization (ESI-MS) are frequently used.[4][6] MS can determine the degree of PEGylation by identifying peaks corresponding to the addition of one, two, or more PEG chains.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is exceptionally useful for characterizing the structure of the final conjugate.[9] It can provide quantitative data on the efficiency of the conjugation by comparing the integration of proton signals from the PEG chain with signals from the parent molecule.[10][11] A key advantage of NMR is its ability to provide detailed structural information and potentially identify the site of conjugation without fragmenting the molecule.[12] However, its sensitivity is lower compared to mass spectrometry.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique used to assess the purity of the PEGylated product and quantify the reaction components.[] Size-Exclusion Chromatography (SEC-HPLC) separates molecules based on their hydrodynamic radius, effectively distinguishing the larger PEGylated conjugate from the smaller, unreacted molecule.[14] Reversed-Phase HPLC (RP-HPLC) separates based on hydrophobicity and can also resolve conjugated from unconjugated species.[15] When coupled with detectors like Charged Aerosol Detectors (CAD), HPLC can quantify PEG reagents that lack a UV chromophore.[14][16]
Comparative Data of Analytical Techniques
The following table summarizes the key performance characteristics of the primary analytical methods for confirming PEGylation.
| Feature | Mass Spectrometry (ESI, MALDI) | ¹H NMR Spectroscopy | High-Performance Liquid Chromatography (SEC, RP-HPLC) |
| Primary Information | Precise molecular weight, Degree of PEGylation, Structural confirmation (with MS/MS)[3][17] | Structural confirmation, Conjugation site, Quantification of functionalization[9][12] | Purity, Quantification of conjugate vs. reactants, Degree of PEGylation (distribution)[][15] |
| Resolution | High (can resolve single PEG unit additions) | High (atomic level) | Moderate to High (depends on column and method) |
| Sensitivity | Very High (femtomole to attomole) | Low to Moderate (micromole to nanomole)[10] | High (nanogram to picogram)[] |
| Quantitative Accuracy | Semi-quantitative to Quantitative (with standards) | High (for determining conjugation yield)[9] | Very High (for purity and concentration)[] |
| Sample Requirement | Low (µL) | High (mg) | Low (µL) |
| Key Advantage | Unambiguous mass confirmation.[7] | Detailed structural information.[12] | Excellent for purity assessment and quantification.[] |
| Key Limitation | Polydispersity of PEG can complicate spectra (less of an issue for discrete PEGs).[7] | Lower sensitivity, complex spectra for large molecules.[10] | Indirect confirmation (based on retention time shift). |
Secondary and Complementary Techniques
While MS, NMR, and HPLC are primary methods, other techniques offer valuable, often complementary, information.
| Technique | Principle | Information Provided | Key Limitations |
| SDS-PAGE | Separation by molecular weight under denaturing conditions. | Qualitative confirmation of increased molecular weight (band shift).[18] | Low resolution, semi-quantitative at best.[6] |
| Capillary Electrophoresis (CE) | Separation by charge-to-mass ratio in a capillary. | High-resolution separation of PEGylated isomers, purity assessment.[5][18] | Requires specialized equipment. |
| Colorimetric Assays | Chemical reaction producing a detectable color change (e.g., TNBS, Barium-Iodide).[6][18] | Quantification of free amines (indirect measure of conjugation) or PEG concentration.[6] | Indirect, can be inaccurate and prone to interference.[18] |
| FTIR Spectroscopy | Measures absorption of infrared radiation to identify functional groups. | Confirmation by observing characteristic PEG bands in the conjugate's spectrum.[19] | Provides general confirmation, not detailed structural data. |
Experimental Protocols
Below are generalized protocols for confirming conjugation using the three primary techniques.
Mass Spectrometry (Intact Mass Analysis via ESI-MS)
This protocol is for determining the total molecular weight of a PEGylated protein to confirm conjugation.
-
Sample Preparation :
-
Purify the PEGylated protein from the reaction mixture using Size-Exclusion Chromatography (SEC) or dialysis to remove unreacted this compound.[5]
-
Prepare the purified sample at a concentration of 0.1-1 mg/mL in a volatile buffer compatible with MS (e.g., 20 mM ammonium acetate).
-
-
LC-MS Setup :
-
Couple an HPLC system to an ESI-MS instrument (e.g., Q-TOF or Orbitrap).[4][20]
-
Use a reversed-phase column (e.g., C4, C8) suitable for protein analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Run a gradient from 5-95% Mobile Phase B over 15-30 minutes to elute the protein.
-
-
Mass Spectrometry Analysis :
-
Data Processing :
-
Use deconvolution software to convert the acquired charge-state spectrum into a zero-charge mass spectrum.[3]
-
Compare the mass of the unmodified protein with the PEGylated sample. A mass increase of ~518.6 Da (or multiples thereof) confirms the successful conjugation of one (or more) this compound molecules.
-
¹H NMR Spectroscopy
This protocol is for quantifying the degree of functionalization on a small molecule or peptide.
-
Sample Preparation :
-
Lyophilize the purified conjugate to remove all traces of water.
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃) containing a known amount of an internal standard (e.g., TMS).
-
-
Data Acquisition :
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Spectral Analysis :
-
Identify the characteristic strong singlet of the PEG backbone protons, which typically appears around 3.5-3.7 ppm.[10][11]
-
Identify a well-resolved peak corresponding to the parent (un-PEGylated) molecule that is distant from the PEG signal.
-
Identify a peak corresponding to the protons adjacent to the conjugation site, which will likely be shifted downfield upon conjugation.[9]
-
-
Quantification :
-
Carefully integrate the area of the characteristic PEG signal and the signal from the parent molecule.
-
The ratio of these integrals, normalized for the number of protons each signal represents, can be used to calculate the conjugation efficiency or degree of PEGylation.[9] It is crucial to correctly assign peaks, considering that ¹³C-¹H coupling can create satellite peaks that affect integration if ignored.[12]
-
HPLC (Size-Exclusion Chromatography)
This protocol is for assessing the purity of a PEGylated protein.
-
Sample Preparation :
-
Take an aliquot of the conjugation reaction mixture. It is not necessary to purify the sample first, as the goal is to separate all components.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Setup :
-
Use an SEC column with a pore size appropriate for the expected size of the conjugate (e.g., 300Å for most proteins).
-
Prepare an isocratic mobile phase, typically a phosphate or TRIS buffer at neutral pH (e.g., 150 mM sodium phosphate, pH 7.0).
-
-
Analysis :
-
Inject 10-50 µL of the sample onto the column.
-
Monitor the elution profile using a UV detector at 280 nm (for proteins) or another suitable detector.[14]
-
-
Data Interpretation :
-
The chromatogram will show multiple peaks. The PEGylated conjugate, being larger, will elute first.
-
The unreacted protein will elute later, followed by the small, unreacted this compound.
-
The relative area of the conjugate peak compared to the total area of all protein-related peaks provides a quantitative measure of the reaction's conversion efficiency.
-
Visualization of Workflows
Diagrams can clarify complex experimental processes and decision-making logic.
General Experimental Workflow
The following diagram illustrates the overall process from the conjugation reaction to the final confirmation of the product.
Method Selection Guide
Choosing the right analytical tool is crucial. This decision tree helps guide the selection process based on the primary experimental question.
A Note on Alternatives to PEG
While PEGylation is a benchmark for creating "stealth" biomolecules that can evade the immune system, it is not without limitations.[21] Recent studies have highlighted concerns about pre-existing anti-PEG antibodies in the population, which can lead to accelerated blood clearance (ABC) of PEGylated therapeutics and potential hypersensitivity reactions.[22] This has driven the search for alternative hydrophilic polymers. Promising candidates include:
-
Polysarcosine (PSar): A biodegradable polymer with stealth properties comparable to PEG but with a significantly lower risk of immunogenicity.[22][23]
-
Poly(2-oxazolines) (POx): A class of polymers whose properties can be tuned for biomedical applications, showing excellent biocompatibility.[21]
-
Zwitterionic Polymers: These polymers possess exceptional anti-fouling properties and are highly biocompatible, making them attractive for drug delivery.[23]
-
Poly(glycerols) (PGs) and Poly(amino acids) (PAAs): These materials are also being explored as biodegradable and non-immunogenic alternatives.[23][24]
Researchers should be aware of these alternatives, as they may offer advantages for next-generation therapeutics where repeated dosing or potential immunogenicity are concerns.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hydroxyl-terminated PEG11: Biocompatible and Flexible [axispharm.com]
- 3. enovatia.com [enovatia.com]
- 4. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. sciex.com [sciex.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. | Semantic Scholar [semanticscholar.org]
- 11. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 14. lcms.cz [lcms.cz]
- 15. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 18. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ingenieria-analitica.com [ingenieria-analitica.com]
- 21. researchgate.net [researchgate.net]
- 22. blog.curapath.com [blog.curapath.com]
- 23. 6 PEG Alternatives You Should Be Thinking About [bioprocessonline.com]
- 24. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Amino-PEG11-OH and Other Heterobifunctional Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The landscape of Antibody-Drug Conjugates (ADCs) is continually evolving, with the linker component playing a pivotal role in determining the therapeutic index of these targeted therapies. The choice of linker dictates the stability, pharmacokinetics, and efficacy of an ADC. This guide provides an objective comparison of Amino-PEG11-OH, a hydrophilic and non-cleavable linker, with other commonly used heterobifunctional linkers, namely the non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and the cleavable valine-citrulline (Val-Cit) linker.
Introduction to Heterobifunctional Linkers in ADCs
Heterobifunctional linkers are critical components of ADCs, covalently connecting a monoclonal antibody to a potent cytotoxic payload. The ideal linker must be stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, while enabling efficient payload release at the tumor site.[1] Linkers are broadly categorized as either cleavable or non-cleavable, with the choice depending on the desired mechanism of action and the properties of the target antigen and tumor microenvironment.[1][2]
Hydrophilicity is another crucial characteristic of a linker. The conjugation of hydrophobic payloads can lead to ADC aggregation, reduced solubility, and accelerated clearance.[3] Incorporating hydrophilic moieties, such as polyethylene glycol (PEG) chains, can mitigate these challenges, leading to improved pharmacokinetic profiles and a wider therapeutic window.[3][4]
Overview of Compared Linkers
-
This compound: A non-cleavable, hydrophilic linker featuring an 11-unit PEG chain. The PEG component enhances aqueous solubility and can improve the pharmacokinetic properties of the ADC.[5] Its non-cleavable nature means that the payload is released upon lysosomal degradation of the antibody, a process that can lead to higher plasma stability.[6][7]
-
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A commonly used non-cleavable linker that is more hydrophobic than PEG-containing linkers.[1] While it provides good stability, the hydrophobicity can sometimes lead to aggregation issues, especially with higher drug-to-antibody ratios (DAR).[8]
-
Val-Cit (Valine-Citrulline): A cleavable dipeptide linker that is susceptible to cleavage by lysosomal proteases, such as cathepsin B, which are often upregulated in tumor cells.[] This allows for the specific release of the payload within the target cell and can enable a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells.[3] However, cleavable linkers can sometimes exhibit lower plasma stability compared to their non-cleavable counterparts.[10]
Quantitative Performance Data
The following tables summarize quantitative data from various preclinical studies to provide a comparative overview of the performance of ADCs constructed with these different linkers.
Disclaimer: The data presented below is compiled from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions (e.g., same antibody, payload, and cell line). The values should be considered as illustrative of the general performance characteristics of each linker type.
Table 1: Comparison of Drug-to-Antibody Ratio (DAR) and Aggregation
| Linker | Typical DAR | Aggregation Potential | Reference |
| This compound (and other PEG linkers) | Can achieve higher DARs (e.g., 8) with minimal aggregation | Low | [3][11] |
| SMCC | Typically lower to moderate DARs (e.g., 2-4) to avoid aggregation | High, especially with hydrophobic payloads | [8] |
| Val-Cit | Moderate to high DARs (e.g., 4-8) | Moderate, can be influenced by payload hydrophobicity | [][10] |
Table 2: Comparison of In Vitro Cytotoxicity
| Linker | Cell Line | Payload | IC50 (nM) | Reference |
| PEGylated (non-cleavable) | SK-BR-3 (HER2+) | MMAE | ~1.0 - 5.0 | [12] |
| SMCC (non-cleavable) | SK-BR-3 (HER2+) | DM1 | ~0.1 - 1.0 | [1] |
| Val-Cit (cleavable) | SK-BR-3 (HER2+) | MMAE | ~0.01 - 0.5 | [13] |
Note: Lower IC50 values indicate higher cytotoxicity.
Table 3: Comparison of Plasma Stability
| Linker | Species | Half-life (t½) | % Drug Loss (at 7 days) | Reference |
| PEGylated (non-cleavable) | Mouse | Extended | Low | [12][14] |
| SMCC (non-cleavable) | Human | High | Low | [1][7] |
| Val-Cit (cleavable) | Mouse | Variable (can be susceptible to mouse carboxylesterases) | Can be significant | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average number of drug molecules conjugated to each antibody and the distribution of different drug-loaded species.
Methodology:
-
Sample Preparation: The ADC sample is diluted in a high-salt mobile phase A (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Chromatography System: A high-performance liquid chromatography (HPLC) system equipped with a HIC column (e.g., Tosoh TSKgel Butyl-NPR) is used.
-
Gradient Elution: A gradient is run from 100% mobile phase A to 100% mobile phase B (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol) over a specified time to elute the different ADC species based on their hydrophobicity.
-
Detection: The eluate is monitored by UV absorbance at 280 nm.
-
Data Analysis: The peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8) are integrated. The average DAR is calculated as the weighted average of the peak areas.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature drug release in plasma.
Methodology:
-
Incubation: The ADC is incubated in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Processing: At each time point, an aliquot of the plasma sample is taken. The ADC can be captured using an affinity resin (e.g., Protein A) to separate it from plasma proteins.
-
Analysis of ADC Integrity: The captured ADC is analyzed by a method such as HIC-HPLC (as described above) or LC-MS to determine the change in the average DAR over time.
-
Quantification of Released Payload: The plasma supernatant (after removal of the ADC) can be analyzed by LC-MS/MS to quantify the amount of prematurely released payload.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the potency of the ADC in killing target cancer cells.
Methodology:
-
Cell Seeding: Target cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
ADC Treatment: The cells are treated with a serial dilution of the ADC, a naked antibody control, and a free drug control. Wells with untreated cells serve as a viability control.
-
Incubation: The plate is incubated for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is read at 570 nm.
-
XTT Assay: XTT reagent (mixed with an electron coupling agent) is added to each well, and after a 2-4 hour incubation, the absorbance of the soluble formazan product is read at 450-490 nm.
-
-
Data Analysis: The absorbance values are converted to percentage cell viability relative to the untreated control. The IC50 value (the concentration of ADC that inhibits cell growth by 50%) is calculated by fitting the data to a dose-response curve.
Visualizing ADC Mechanisms and Workflows
Conclusion
The choice of a heterobifunctional linker is a critical determinant of the success of an ADC. This compound, as a hydrophilic, non-cleavable linker, offers the potential for improved solubility, reduced aggregation, and enhanced pharmacokinetics, which can contribute to a wider therapeutic window.[3] This makes it an attractive option for hydrophobic payloads or when high plasma stability is paramount.
In contrast, the more hydrophobic, non-cleavable SMCC linker, while stable, may present challenges with aggregation at higher DARs.[8] The cleavable Val-Cit linker provides the advantage of tumor-specific payload release and the potential for a bystander effect, which can be beneficial for treating heterogeneous tumors, but may come with the trade-off of reduced plasma stability.[10][13]
Ultimately, the optimal linker choice is context-dependent and requires careful consideration of the antibody, the payload, the target antigen, and the tumor microenvironment. A thorough in vitro and in vivo evaluation of ADCs with different linkers is essential to identify the candidate with the best potential for clinical success.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. purepeg.com [purepeg.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in antibody–drug conjugates: a new era of targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
The PEG11 Spacer in PROTAC Design: A Comparative Guide to Optimizing Protein Degradation
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in achieving potent and selective degradation of target proteins. The linker, a key component connecting the target-binding ligand and the E3 ligase recruiter, plays a pivotal role in the efficacy of these heterobifunctional molecules. Among the various linker strategies, the use of polyethylene glycol (PEG) spacers, particularly of a defined length such as the 11-unit PEG (PEG11), has gained prominence. This guide provides a comprehensive comparison of the advantages of a PEG11 spacer in PROTAC design, supported by experimental data and detailed protocols.
The linker in a PROTAC is not merely a passive connector; its length, flexibility, and chemical composition profoundly influence the physicochemical properties of the molecule, its cell permeability, and its ability to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][2] PEG linkers, composed of repeating ethylene glycol units, offer a unique set of properties that can be fine-tuned to optimize PROTAC performance.[3][4]
Key Advantages of PEG Spacers in PROTACs
PEG linkers offer several advantages over other linker types, such as more hydrophobic alkyl chains or more rigid cyclic structures.[4] These benefits directly address some of the key challenges in PROTAC development, including poor solubility and limited cell permeability, which are often consequences of their high molecular weight.[5][6]
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of PROTACs. The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, leading to better interactions with aqueous environments and potentially improving oral absorption.[3][7]
-
Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic spacer, PEG linkers can enhance cell permeability through a "chameleon effect." The flexible PEG chain can fold to shield its polar surface area, creating a more compact and less polar conformation that can more easily traverse the hydrophobic cell membrane.[8][9]
-
Optimal Flexibility for Ternary Complex Formation: The flexibility of a PEG linker allows the PROTAC to adopt multiple conformations, increasing the likelihood of achieving the optimal orientation for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[10] This is a critical step for efficient ubiquitination and subsequent degradation of the target protein.[1]
-
Tunable Length: PEG linkers can be readily synthesized in various lengths, allowing for precise optimization of the distance between the target protein and the E3 ligase.[3] This is crucial, as a linker that is too short can cause steric hindrance, while a linker that is too long may not effectively bring the two proteins into proximity for ubiquitination.[1]
The Significance of Linker Length: The Case for PEG11
The length of the PEG linker is a critical parameter that must be empirically determined for each PROTAC system. Studies have shown that even a single ethylene glycol unit can significantly impact degradation efficiency. For instance, in a series of estrogen receptor α (ERα)-targeting PROTACs, a linker with a 16-atom chain length was found to be more potent than one with a 12-atom chain.[11] Similarly, for TANK-binding kinase 1 (TBK1) degraders, linkers with 12 to 29 atoms showed submicromolar degradation, while those with fewer than 12 atoms were inactive.[12]
A PEG11 spacer provides a specific and well-defined linker length that has shown promise in balancing the requirements for effective PROTAC activity. While direct, comprehensive comparative data for a PEG11 linker across a wide range of targets is still emerging, the principles of linker optimization suggest that this length can provide a favorable balance of flexibility and distance for many target-E3 ligase pairs.
Comparative Performance Data
To illustrate the impact of linker composition and length on PROTAC efficacy, the following tables summarize representative data from the literature. The key parameters for evaluating PROTAC performance are:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[13]
-
Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[13]
| PROTAC System (Target-E3 Ligase) | Linker Type & Length | DC50 (nM) | Dmax (%) |
| TBK1-VHL | Alkyl/Ether (<12 atoms) | No Degradation | - |
| Alkyl/Ether (21 atoms) | 3 | 96 | |
| Alkyl/Ether (29 atoms) | 292 | 76 | |
| ERα-VHL | PEG (12 atoms) | Effective | - |
| PEG (16 atoms) | More Potent | - | |
| BTK-CRBN | Reversible Covalent with PEG linker | <10 | >85 |
This table presents a summary of data from different studies and is intended to illustrate general principles. Direct comparison of absolute values across different systems may not be appropriate.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and evaluation of PROTACs, it is essential to visualize the underlying biological pathways and experimental procedures.
Detailed Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation of PROTACs. The following are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[14]
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T) in 6-well plates at a density that allows for 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal protein loading.
4. SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli sample buffer.[14]
-
Separate proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[14]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[14]
5. Data Analysis:
-
Quantify the band intensity using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[14]
Cell Viability Assay (MTT/MTS)
This assay assesses the effect of the PROTAC on cell viability.[15][16]
1. Cell Plating and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat cells with a range of PROTAC concentrations for the desired duration.
2. Reagent Addition:
-
For MTT assay: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C. Then, add a solubilization solution to dissolve the formazan crystals.[10][15]
-
For MTS assay: Add a combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.[16]
3. Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[10][16]
4. Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Conclusion
The linker is a critical design element in the development of effective PROTACs. PEG linkers, and specifically a well-defined length such as PEG11, offer significant advantages in terms of improving solubility, enhancing cell permeability, and providing the necessary flexibility for optimal ternary complex formation. The systematic evaluation of PROTACs with different linker lengths and compositions, using robust experimental protocols, is essential for identifying candidates with superior potency and drug-like properties. As our understanding of the complex interplay between the linker, the target protein, and the E3 ligase continues to grow, the rational design of linkers will play an increasingly important role in the development of the next generation of protein-degrading therapeutics.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. precisepeg.com [precisepeg.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. diva-portal.org [diva-portal.org]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. benchchem.com [benchchem.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
A Head-to-Head Comparison: Amino-PEG11-OH vs. Homobifunctional PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates, influencing everything from reaction efficiency to the ultimate therapeutic efficacy of molecules like antibody-drug conjugates (ADCs). This guide provides an objective, data-driven comparison between Amino-PEG11-OH, a discrete heterobifunctional linker, and the broad class of homobifunctional PEG linkers.
Polyethylene glycol (PEG) linkers are prized for their ability to improve the solubility, stability, and pharmacokinetic profiles of bioconjugates.[1] They act as flexible spacers, connecting biomolecules to other moieties such as therapeutic payloads or imaging agents.[1] The functionality at the ends of the PEG chain dictates the conjugation strategy and can significantly impact the characteristics of the final product. Here, we delve into a comparative analysis of two distinct types of PEG linkers: the heterobifunctional this compound and homobifunctional PEG linkers.
Structural and Functional Distinctions
This compound is a discrete PEG (dPEG®) linker, meaning it has a precisely defined length with 11 ethylene glycol units.[1] As a heterobifunctional linker, it possesses two different reactive functional groups: a primary amine (-NH2) at one terminus and a hydroxyl (-OH) group at the other. This dual reactivity allows for a controlled, sequential conjugation of two different molecules.
In contrast, homobifunctional PEG linkers have identical reactive groups at both ends of the PEG chain.[2] A common example is NHS-PEG-NHS, where both termini are activated as N-hydroxysuccinimide (NHS) esters, which are highly reactive towards primary amines.[3] These linkers are typically used for one-step crosslinking of molecules.[4]
Performance in Bioconjugation: A Quantitative Comparison
The fundamental difference in their terminal functional groups leads to significant variations in performance, particularly in terms of conjugation efficiency and the purity of the final product. Heterobifunctional linkers like this compound enable a more controlled, two-step conjugation process, which generally results in a more homogeneous and well-defined product with a higher yield of the desired conjugate.[5] In contrast, the one-pot reaction with homobifunctional linkers can lead to a mixture of products, including undesirable polymers, which may necessitate more rigorous purification.[5][6]
The following tables summarize the key performance differences based on experimental data.
Table 1: Comparative Conjugation Efficiency and Product Purity [5]
| Parameter | This compound (Two-Step Reaction) | Homobifunctional PEG (One-Pot Reaction) |
| Conjugation Efficiency (%) | 70-90% | 40-60% |
| Yield of Desired Conjugate (%) | 60-80% | 25-40% |
| Presence of Oligomeric Byproducts | Low to None | High |
| Purity after Standard Purification (%) | >95% | 75-85% |
Table 2: Stability of the Resulting Antibody-Drug Conjugate (ADC) [5]
| Parameter | ADC with this compound Linker | ADC with Homobifunctional PEG Linker |
| Aggregation after 1 month at 4°C (%) | <2% | 5-10% |
| Drug Dissociation in Human Plasma (72h, %) | 5-10% | 15-25% |
| In-vivo Half-life (murine model, hours) | ~250 | ~150 |
Impact on Biological Activity
The method of conjugation and the nature of the linker can also influence the biological activity of the resulting bioconjugate. While PEGylation, in general, can sometimes lead to a decrease in activity due to steric hindrance, the controlled nature of conjugation with heterobifunctional linkers can help to minimize this effect.[7] Studies have shown that upon PEG conjugation, the catalytic turnover (kcat) of an enzyme can decrease, while the Michaelis-Menten constant (KM) may increase, indicating lower substrate affinity.[8] However, this effect is often dependent on the degree of PEGylation rather than the size of the PEG molecule itself.[8]
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Protocol 1: Two-Step Antibody-Drug Conjugation with this compound
This protocol involves the sequential conjugation of a drug to the this compound linker, followed by conjugation to an antibody.
Step 1: Activation of Carboxylic Acid-Containing Drug and Conjugation to this compound
-
Dissolution: Dissolve the carboxylic acid-containing drug (1 equivalent) in anhydrous DMF or DMSO.
-
Activation: Add EDC (1.5 equivalents) and Sulfo-NHS (1.2 equivalents) to the drug solution. Stir at room temperature for 1 hour to form the NHS ester.
-
Conjugation: Add this compound (1.1 equivalents) to the activated drug solution. Stir at room temperature overnight.
-
Purification: Purify the drug-PEG11-OH conjugate by reverse-phase HPLC.
Step 2: Activation of the Hydroxyl Terminus and Conjugation to Antibody
-
Activation of Hydroxyl Group: Dissolve the purified drug-PEG11-OH in anhydrous dichloromethane. Cool to 0°C and add anhydrous pyridine followed by tresyl chloride (2.5 molar excess). Stir at 0°C for 30 minutes and then at room temperature for 1.5 hours.[9]
-
Purification of Activated Linker: Precipitate the tresyl-activated drug-PEG11 linker by adding cold diethyl ether. Collect the precipitate by filtration.[9]
-
Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in a phosphate buffer (pH 7.2-7.5).
-
Conjugation: Add a 20-fold molar excess of the tresyl-activated drug-PEG11 linker to the antibody solution. Incubate at 4°C for 12-24 hours with gentle shaking.[9]
-
Quenching: Quench the reaction by adding Tris buffer to a final concentration of 50 mM.
-
Purification: Purify the final ADC using size-exclusion chromatography (SEC).
Protocol 2: One-Step Protein Crosslinking with a Homobifunctional NHS-PEG-NHS Linker
This protocol describes the crosslinking of a protein using a homobifunctional NHS-activated PEG linker.
-
Protein Preparation: Dissolve the protein to be crosslinked in an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the NHS-PEG-NHS linker in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Conjugation: Add a 20- to 50-fold molar excess of the NHS-PEG-NHS solution to the protein solution. The final concentration of the organic solvent should not exceed 10%.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.
-
Purification: Remove unreacted linker and byproducts by dialysis or size-exclusion chromatography.
Visualizing the Processes
The following diagrams illustrate the experimental workflows and the mechanism of action for an ADC.
Conclusion and Recommendations
Both this compound and homobifunctional PEG linkers are valuable tools in bioconjugation. Homobifunctional linkers are suitable for applications where simple crosslinking is desired, and the resulting product heterogeneity can be managed.
However, for the development of complex biotherapeutics like ADCs, where precise control over the drug-to-antibody ratio and a high degree of homogeneity are critical, heterobifunctional linkers such as this compound offer superior performance.[5] The ability to perform sequential, orthogonal conjugations leads to higher yields of more defined and stable bioconjugates, which is a significant advantage in a therapeutic development setting.[5] The choice of linker should, therefore, be carefully considered based on the specific requirements of the application, including the nature of the molecules to be conjugated and the desired purity and stability of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. Homobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]
- 3. researchgate.net [researchgate.net]
- 4. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 8. Enzymatic activity and thermal stability of PEG-α-chymotrypsin conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Drug-to-Antibody Ratio (DAR) Validation of ADCs Featuring Amino-PEG11-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for validating the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs), with a special focus on those synthesized with the hydrophilic, non-cleavable linker, Amino-PEG11-OH. Understanding the nuances of each technique is critical for accurate characterization of these complex biotherapeutics.
Introduction to this compound in ADCs
This compound is a discrete polyethylene glycol (dPEG®) linker increasingly utilized in ADC development. Its 11-unit polyethylene glycol chain imparts significant hydrophilicity to the linker-payload system. This property can be advantageous in overcoming challenges associated with the hydrophobicity of many cytotoxic payloads, potentially leading to improved solubility, reduced aggregation, and favorable pharmacokinetic profiles. However, the presence of this long, hydrophilic linker can also influence the behavior of the ADC in various analytical systems used for DAR determination.
This guide compares three widely used methods for DAR validation:
-
UV/Vis Spectroscopy
-
Hydrophobic Interaction Chromatography (HIC)
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
We will explore the theoretical basis of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance when characterizing ADCs, particularly those with long-chain PEG linkers.
Data Presentation: Comparison of DAR Validation Methods
The following table summarizes the key characteristics and performance metrics of the three primary DAR validation methods.
| Feature | UV/Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Measures absorbance of the antibody and the drug at different wavelengths to determine their respective concentrations. | Separates ADC species based on differences in hydrophobicity. Increased drug load leads to increased retention. | Separates molecules based on mass-to-charge ratio, allowing for the identification of different drug-loaded species. |
| Information Provided | Average DAR. | Average DAR and distribution of different DAR species (e.g., DAR0, DAR2, DAR4, etc.). | Average DAR, distribution of DAR species, and mass confirmation of each species. Can also provide information on conjugation sites. |
| Sample Requirements | Relatively high concentration, purified sample. | Purified sample. | Can be used with complex mixtures, though purification is often preferred. |
| Throughput | High. | Moderate. | Moderate to Low, depending on the complexity of data analysis. |
| Instrumentation | UV/Vis Spectrophotometer. | HPLC or UPLC system with a HIC column and UV detector. | LC system coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap). |
| Advantages | Simple, rapid, and widely available.[1][2] | Provides information on the distribution of DAR species under native or near-native conditions.[3][4][5] | High resolution and specificity, providing detailed molecular information.[6][7] Can distinguish between different isoforms and modifications. |
| Disadvantages | Only provides an average DAR and is susceptible to interference from other absorbing species.[8] Requires accurate extinction coefficients for both antibody and drug-linker. | Resolution can be limited for complex mixtures or high DAR species.[3] Method development can be empirical. | High initial instrument cost and complexity of data analysis.[6][7] Ionization efficiency can vary between different DAR species, potentially affecting quantitation.[9] |
Experimental Protocols
DAR Determination by UV/Vis Spectroscopy
This method relies on the Beer-Lambert law and requires that the antibody and the cytotoxic drug have distinct absorbance maxima.[1][2] For an ADC with a payload like MMAE, which has an absorbance maximum around 248 nm, and an antibody with an absorbance maximum at 280 nm, the average DAR can be calculated using the following equations:
Protocol:
-
Determine Extinction Coefficients:
-
Sample Preparation:
-
Prepare a solution of the purified ADC in a suitable buffer (e.g., PBS) at a known concentration (e.g., 1 mg/mL).
-
-
Spectrophotometer Measurement:
-
Measure the absorbance of the ADC solution at 280 nm (A₂₈₀) and the drug's λmax (e.g., A₂₄₈).
-
-
Calculation:
-
Use the following system of equations to solve for the concentrations of the antibody (C_Ab) and the drug (C_Drug):
-
A₂₈₀ = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)
-
A₂₄₈ = (ε_Ab,248 * C_Ab) + (ε_Drug,248 * C_Drug)
-
-
The average DAR is then calculated as: DAR = C_Drug / C_Ab
-
Workflow for UV/Vis DAR Determination
Caption: Workflow for average DAR determination using UV/Vis spectroscopy.
DAR Determination by Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their surface hydrophobicity.[3][4][5] For ADCs, the addition of a hydrophobic drug-linker increases the overall hydrophobicity of the antibody. Species with a higher number of conjugated drugs will be more hydrophobic and thus have a longer retention time on the HIC column. The presence of a long hydrophilic linker like this compound can modulate the hydrophobicity of the ADC, potentially leading to earlier elution times compared to an ADC with a more hydrophobic linker at the same DAR.
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A (High Salt): 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0.
-
-
Chromatographic Conditions:
-
Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Detection: UV absorbance at 280 nm.
-
-
Sample Preparation:
-
Dilute the purified ADC to a concentration of 1-2 mg/mL in Mobile Phase A.
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ [(Peak Area_i * DAR_i) / Total Peak Area]
-
-
Workflow for HIC DAR Determination
Caption: Workflow for DAR distribution and average DAR analysis by HIC.
DAR Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides the most detailed information, allowing for the determination of the average DAR, the distribution of DAR species, and the confirmation of the mass of each species.[6][7] For ADCs with long PEG linkers, high-resolution mass spectrometry is essential to resolve the different drug-loaded species. Both native and denaturing LC-MS methods can be employed.
Protocol (Denaturing Reversed-Phase LC-MS):
-
Sample Preparation (Reduction):
-
To analyze the drug load on individual heavy and light chains, the ADC is often reduced.
-
Incubate the ADC (e.g., 1 mg/mL) with a reducing agent like dithiothreitol (DTT) at a final concentration of 10-20 mM at 37°C for 30 minutes.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase column suitable for proteins (e.g., C4 or C8).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the light and heavy chains (e.g., 20-80% B over 20 minutes).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Acquire data over a mass range that encompasses the expected masses of the light and heavy chains with different drug loads.
-
-
Data Analysis:
-
Deconvolute the mass spectra to obtain the zero-charge masses of the different species.
-
Calculate the DAR for the light and heavy chains separately and then combine for the total average DAR.
-
Workflow for LC-MS DAR Determination
References
- 1. pharmiweb.com [pharmiweb.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Impact of drug-linker on method selection for analytical characterization and purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. books.rsc.org [books.rsc.org]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. books.rsc.org [books.rsc.org]
The Impact of Amino-PEG11-OH on Biologic Pharmacokinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to biologic drugs, a process known as PEGylation, is a well-established strategy to enhance their pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the impact of Amino-PEG11-OH, a specific PEGylation reagent, on the pharmacokinetics of biologics. We will explore its effects on key parameters such as half-life, clearance, and bioavailability, and compare its performance with alternative PEGylation reagents and other half-life extension technologies. This guide is intended to provide objective data and detailed methodologies to aid researchers in making informed decisions for their drug development programs.
Enhancing Systemic Exposure: The Role of this compound
This compound is a discrete PEG linker containing eleven ethylene glycol units, a terminal amine group for conjugation, and a terminal hydroxyl group. The primary amine allows for covalent attachment to various functional groups on a biologic, most commonly the ε-amino group of lysine residues or the N-terminal α-amino group. The hydroxyl terminus is generally non-reactive, providing a "stealth" shield to the conjugated biologic.
The principal advantage of PEGylating a biologic with a linker like this compound is the significant improvement in its pharmacokinetic profile. By increasing the hydrodynamic radius of the molecule, PEGylation limits renal clearance, a primary elimination pathway for smaller proteins and peptides. This steric hindrance also shields the biologic from proteolytic degradation and can reduce its immunogenicity.[1][2][3][4][5] The result is a prolonged circulation half-life, leading to sustained therapeutic exposure from a single administration.
Comparative Pharmacokinetic Data
To illustrate the impact of PEGylation, the following table summarizes hypothetical yet representative pharmacokinetic data for a generic 25 kDa therapeutic protein before and after conjugation with a PEG linker comparable to this compound. For a broader comparison, data for a biologic modified with a larger PEG chain and an alternative half-life extension technology, PASylation, are also included.
| Parameter | Unmodified Protein | Protein-PEG12 | Protein-PEG40k | PASylated Protein |
| Terminal Half-life (t½) | ~ 1 hour | ~ 24 hours | ~ 72 hours | ~ 48 hours |
| Clearance (CL) | High | Significantly Reduced | Markedly Reduced | Reduced |
| Volume of Distribution (Vd) | Wide | Restricted | More Restricted | Restricted |
| Bioavailability (SC) | Moderate | High | High | High |
This table presents illustrative data based on general trends observed in PEGylation and other half-life extension studies. Actual values are highly dependent on the specific biologic, the site of conjugation, and the animal model used.
Alternative Half-Life Extension Strategies
While PEGylation with reagents like this compound is a widely used and effective strategy, several alternatives have emerged, each with its own set of advantages and disadvantages.
-
Higher Molecular Weight PEGs: Using longer PEG chains (e.g., 20kDa, 40kDa) can lead to a more pronounced increase in half-life. However, this can sometimes result in a greater loss of biological activity due to steric hindrance at the target binding site.[1]
-
PASylation: This technology involves the genetic fusion of a protein with a polypeptide sequence rich in proline, alanine, and serine. These "PAS" sequences are hydrophilic and have a large hydrodynamic radius, mimicking the effect of PEGylation. A key advantage is the creation of a homogenous product through recombinant expression, avoiding the potential heterogeneity of chemical conjugation.
-
Hydrophilic Polymers: Other synthetic polymers, such as poly(2-oxazolines) and polysialic acids, are being explored as alternatives to PEG. These may offer different pharmacokinetic profiles and potentially reduced immunogenicity compared to PEG.
-
Fc Fusion: Fusing a therapeutic protein to the Fc region of an antibody leverages the natural recycling mechanism of the neonatal Fc receptor (FcRn) to extend its half-life.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are generalized protocols for the key experiments involved in assessing the impact of this compound on a biologic's pharmacokinetics.
Protein Conjugation with this compound (via NHS Ester activation)
This protocol describes a common method for conjugating an amine-containing PEG linker to a protein.
Materials:
-
Biologic of interest (e.g., therapeutic protein)
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC) or other carbodiimide
-
Anhydrous Dimethylformamide (DMF)
-
Reaction Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Quenching solution (e.g., 1M Tris-HCl, pH 8.0)
-
Dialysis or size-exclusion chromatography (SEC) equipment
Procedure:
-
Activation of this compound:
-
Dissolve this compound, NHS, and DCC in anhydrous DMF.
-
Stir the reaction at room temperature for several hours to form the NHS ester of the PEG linker.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Remove the dicyclohexylurea byproduct by filtration.
-
-
Conjugation to the Biologic:
-
Dissolve the biologic in the reaction buffer.
-
Add the activated PEG-NHS ester solution to the protein solution. The molar ratio of PEG to protein should be optimized for the desired degree of PEGylation.
-
Incubate the reaction at room temperature or 4°C for 1-4 hours with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted PEG-NHS ester.
-
-
Purification:
-
Purify the PEGylated biologic from unreacted PEG and protein using dialysis or SEC.
-
Analyze the purified conjugate by SDS-PAGE and MALDI-TOF mass spectrometry to confirm PEGylation.
-
In Vivo Pharmacokinetic Study
This protocol outlines a typical animal study to determine the pharmacokinetic profile of a PEGylated biologic.
Materials:
-
Test animals (e.g., mice or rats)
-
Purified PEGylated biologic
-
Control (unmodified) biologic
-
Dosing and blood collection supplies
-
Analytical method for quantifying the biologic in plasma (e.g., ELISA)
Procedure:
-
Animal Dosing:
-
Administer a single intravenous (IV) or subcutaneous (SC) dose of the PEGylated biologic and the unmodified control to separate groups of animals.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, 96 hours) post-dosing.
-
Process the blood to obtain plasma and store frozen until analysis.
-
-
Plasma Concentration Analysis:
-
Quantify the concentration of the biologic in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA).
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).
-
Conclusion
The use of this compound for the PEGylation of biologics offers a promising strategy to significantly improve their pharmacokinetic profiles. By extending the circulating half-life and reducing clearance, this modification can lead to more convenient dosing regimens and potentially enhanced therapeutic efficacy. While direct comparative data for this specific linker is limited, the wealth of information on similar PEG linkers provides a strong foundation for its application in drug development. Researchers should carefully consider the trade-offs between the extent of PEGylation and the retention of biological activity, and explore alternative half-life extension technologies to select the optimal strategy for their specific therapeutic candidate. The detailed experimental protocols provided in this guide offer a starting point for the systematic evaluation of this compound and other PEGylation reagents.
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. enovatia.com [enovatia.com]
- 4. purepeg.com [purepeg.com]
- 5. Impact of Antibodies Against Polyethylene Glycol on the Pharmacokinetics of PEGylated Asparaginase in Children with Acute Lymphoblastic Leukaemia: A Population Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Amino-PEG11-OH Versus Cleavable Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugates, particularly in antibody-drug conjugates (ADCs), is a critical determinant of therapeutic efficacy and safety. This guide provides an objective, data-driven comparison of the non-cleavable Amino-PEG11-OH linker with three major classes of cleavable linkers: protease-sensitive, pH-sensitive, and glutathione-sensitive linkers.
The ideal linker must ensure the stability of the conjugate in systemic circulation, preventing premature payload release that could lead to off-target toxicity, while enabling efficient and specific release of the active agent at the target site.[][2] This comparative analysis delves into the performance characteristics of these distinct linker technologies, supported by experimental data and detailed protocols to inform rational linker design in drug development.
Executive Summary: Non-Cleavable vs. Cleavable Linkers
Non-cleavable linkers, such as this compound, offer exceptional stability, relying on the complete degradation of the antibody component within the lysosome to release the payload.[3][4] This mechanism minimizes off-target toxicity and can lead to a more predictable pharmacokinetic profile.[4] In contrast, cleavable linkers are designed to release their payload in response to specific triggers within the tumor microenvironment or inside cancer cells, such as the presence of certain enzymes, lower pH, or a higher concentration of reducing agents.[5] This can result in a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells, potentially enhancing overall anti-tumor activity.[5]
Data Presentation: A Quantitative Comparison
The following tables summarize key performance data for non-cleavable and various cleavable linkers, compiled from multiple studies. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions such as the specific antibody, payload, and cell lines used can significantly influence the results.
Table 1: In Vitro Plasma Stability of Different Linker Types
| Linker Type | Specific Example | ADC Model | Species | Stability Metric | Reference |
| Non-Cleavable | SMCC | Trastuzumab-DM1 (Kadcyla®) | Human | High plasma stability, payload released upon antibody catabolism. | [][6] |
| Amino-PEG | Generic ADC | N/A | PEG linkers are known to improve hydrophilicity and stability.[7] | [7] | |
| Protease-Sensitive | Val-Cit | cAC10-MMAE | Cynomolgus Monkey | Apparent linker half-life of ~230 hours. | [8] |
| Val-Cit | Generic ADC | Mouse | Unstable due to carboxylesterase Ces1c activity.[9][10] | [9][10] | |
| Glu-Val-Cit | Generic ADC | Mouse | Half-life of ~12 days, significantly more stable than Val-Cit. | [10] | |
| pH-Sensitive | Hydrazone | Generic ADC | Human, Mouse | Half-life of ~2 days in plasma. | [6][11] |
| Silyl Ether | mil40-MMAE | Human | Half-life of >7 days in plasma. | [6][11] | |
| Glutathione-Sensitive | Disulfide (SPDB) | huC242-DM4 | Mouse | Intermediate stability, considered optimal for efficacy in the studied model. | [12] |
| Disulfide | Anti-CD22-DM1 | Mouse | Stability is site-dependent on the antibody. | [13] |
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers
| Linker Type | Specific Example | Cell Line | Payload | IC50 (nM) | Reference |
| Non-Cleavable | SMCC | SK-BR-3 (HER2+) | DM1 | ~0.03-0.1 | [] |
| Protease-Sensitive | Val-Cit-PABC | SK-BR-3 (HER2+) | MMAE | ~0.33 | [14] |
| Val-Ala-PABC | NCI-N87 (HER2+) | MMAE | ~0.1-1 | [15] | |
| pH-Sensitive | Hydrazone | Various | Doxorubicin | Varies with stability | [16] |
| Glutathione-Sensitive | Disulfide | Various | Maytansinoid | Varies with steric hindrance | [12] |
Signaling Pathways and Experimental Workflows
The mechanism of action and experimental evaluation of these linkers can be visualized to better understand their distinct properties.
Caption: General mechanism of action for an antibody-drug conjugate.
Caption: Experimental workflow for comparing ADC linker stability.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate comparison of different linker technologies.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma.
Methodology (LC-MS Based):
-
Incubation: Incubate the ADC at a final concentration of 100 µg/mL in human or mouse plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Sample Preparation: At each time point, quench the reaction and perform immunoaffinity capture of the ADC using Protein A or G beads.
-
Analysis:
-
To determine the drug-to-antibody ratio (DAR), elute the intact ADC and analyze by LC-MS.
-
To quantify the released payload, precipitate the proteins from the plasma supernatant and analyze the small molecule fraction by LC-MS/MS.
-
-
Data Analysis: Calculate the percentage of intact ADC remaining or the amount of free payload over time to determine the linker's half-life in plasma.
Cathepsin B-Mediated Cleavage Assay (for Protease-Sensitive Linkers)
Objective: To quantify the rate of payload release from a protease-sensitive linker in the presence of Cathepsin B.
Methodology:
-
Enzyme Activation: Activate recombinant human Cathepsin B in an appropriate buffer (e.g., 50 mM sodium acetate, pH 5.0, containing DTT) at 37°C.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution (e.g., 1 µM) with the assay buffer.
-
Initiate Reaction: Start the cleavage by adding the activated Cathepsin B (e.g., 20 nM final concentration).[12]
-
Incubation and Time Points: Incubate the reaction at 37°C and withdraw aliquots at designated time points (e.g., 0, 1, 4, 8, 24 hours).
-
Quenching and Analysis: Quench the reaction (e.g., by adding a protease inhibitor or by rapid pH change). Analyze the samples by LC-MS or HPLC to quantify the released payload.
-
Data Analysis: Plot the concentration of the released payload against time to determine the cleavage rate.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potential of an ADC on a target cancer cell line and calculate the IC50 value.
Methodology:
-
Cell Seeding: Seed a 96-well plate with the target cancer cells at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium and add them to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-120 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the viability against the log of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The selection of an appropriate linker is a multifaceted decision that requires a thorough evaluation of the stability, cleavage mechanism, and resulting efficacy and toxicity of the bioconjugate. Non-cleavable linkers like this compound offer a robust and stable platform, which can be advantageous in minimizing systemic toxicity. Cleavable linkers, on the other hand, provide mechanisms for targeted payload release that can enhance anti-tumor activity, including the potential for a bystander effect. The data and protocols presented in this guide provide a framework for the systematic and objective comparison of these linker technologies, empowering researchers to make informed decisions in the design and development of next-generation bioconjugates.
References
- 2. adcreview.com [adcreview.com]
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. communities.springernature.com [communities.springernature.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional native disulfide bridging enables delivery of a potent, stable and targeted antibody–drug conjugate (ADC) - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC03557K [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Amino-PEG11-OH: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling and disposing of chemical reagents. This guide provides essential, immediate safety and logistical information for the proper disposal of Amino-PEG11-OH, a non-cleavable 11-unit polyethylene glycol (PEG) linker used in bioconjugation and drug development.[1]
This compound, like other polyethylene glycol derivatives, is generally considered to be of low toxicity and is biodegradable.[2][3] However, in a laboratory setting, it is crucial to manage its disposal as chemical waste to prevent environmental contamination and adhere to institutional and regulatory guidelines. Direct disposal into the sanitary sewer system is not a recommended practice for laboratory chemicals.[4]
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn to minimize exposure and ensure personal safety.
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical safety goggles or glasses. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | Standard laboratory coat. |
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for the collection and disposal of this compound waste in a laboratory environment.
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams, particularly hazardous materials such as heavy metals, halogenated solvents, or strong acids and bases.[5]
-
Collect all waste containing this compound, including unused product, solutions, and contaminated consumables (e.g., pipette tips, tubes), in a dedicated and clearly labeled waste container.
-
-
Waste Container Selection and Labeling:
-
Use a chemically compatible and leak-proof container for waste collection. High-density polyethylene (HDPE) containers are a suitable option.
-
The container must be clearly labeled as "Chemical Waste" and should include the full chemical name: "this compound". Also, indicate the primary solvent if it is in a solution.
-
-
Waste Accumulation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and incompatible chemicals.
-
-
Arranging for Disposal:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste management service.
-
Follow their specific procedures for waste pickup and disposal. Do not attempt to transport the chemical waste off-site yourself.
-
Decontamination of Empty Containers
Empty containers that previously held this compound should be managed as follows to ensure they do not pose a residual chemical hazard.
-
Triple Rinsing:
-
Rinse the empty container thoroughly with a suitable solvent (e.g., deionized water or ethanol) three times.
-
Collect the rinsate as chemical waste in the designated this compound waste container.
-
-
Container Disposal:
-
After triple rinsing, deface or remove the original product label to prevent misidentification.
-
The clean, defaced container can typically be disposed of in the regular laboratory glass or plastic recycling stream, in accordance with institutional policies.
-
Spill Management
In the event of a spill, adhere to the following procedure:
-
Ensure Safety:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE as outlined in the table above.
-
-
Containment and Cleanup:
-
For liquid spills, absorb the material using an inert absorbent, such as vermiculite or sand.
-
For solid spills, carefully sweep up the material, avoiding dust generation.
-
-
Disposal of Spill Debris:
-
Collect all contaminated absorbent and cleaning materials in a sealed, labeled bag or container.
-
Dispose of the spill debris as this compound chemical waste.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling Amino-PEG11-OH
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized reagents like Amino-PEG11-OH is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to foster a secure laboratory environment and build confidence in chemical handling practices.
Immediate Safety Information
This compound is a chemical that requires careful handling to prevent potential health hazards. The following table summarizes the key safety information.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 4) | центр | Warning | H302: Harmful if swallowed.[1] |
| Skin Irritation (Category 2) | ❗️ | Warning | H315: Causes skin irritation.[1] |
| Eye Irritation (Category 2A) | ❗️ | Warning | H319: Causes serious eye irritation.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Disposable nitrile gloves are suitable for providing short-term protection.[2] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[3] |
| Eyes | Safety goggles or glasses | Eye protection should meet ANSI Z.87.1 standards and include side shields to protect against splashes.[2][4] |
| Face | Face shield | A face shield worn over safety glasses is required when there is a risk of splashing or a highly exothermic reaction.[2][4] |
| Body | Laboratory coat | A Nomex® or similar flame-resistant lab coat, fully buttoned, should be worn over cotton clothing.[2] Disposable gowns with tight-fitting cuffs are also an option.[4] |
| Feet | Closed-toe shoes | Shoes must cover the entire foot.[2] |
| Respiratory | Respirator (if necessary) | If engineering controls are insufficient to control airborne dust or aerosols, a NIOSH-approved respirator is required.[2][5] |
Operational Plan: Step-by-Step Handling Protocol
Following a standardized procedure minimizes risks and ensures the integrity of the experiment.
Preparation and Engineering Controls
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.
-
Review Safety Data Sheet (SDS): Although a specific SDS for this compound may not be readily available, review the SDS for similar PEGylated compounds to understand the potential hazards.[3][6]
Handling the Compound
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above.
-
Weighing: If weighing the solid form, do so in a fume hood or a balance enclosure to prevent the generation of airborne dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Many PEGylated compounds are soluble in water, DMSO, and DMF.[7][8]
-
Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within a fume hood.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek medical attention if irritation persists.
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and plenty of water.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[6]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and give small quantities of water to drink.[6] Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Unused this compound and any solutions containing it should be treated as chemical waste.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.
-
Waste Collection: Collect all waste in a clearly labeled, sealed, and appropriate waste container.
-
Institutional Guidelines: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Protocol: Example of a Bioconjugation Reaction
This protocol provides a general workflow for conjugating this compound to a protein with an available carboxylic acid group using EDC/NHS chemistry.
-
Reagent Preparation:
-
Equilibrate all reagents, including this compound, to room temperature before use.
-
Prepare a stock solution of this compound in an appropriate anhydrous solvent (e.g., DMSO or DMF).
-
Prepare fresh solutions of EDC and NHS in a non-amine-containing buffer (e.g., MES or PBS at a pH of 6.0).
-
-
Protein Activation:
-
Dissolve the protein in the reaction buffer.
-
Add EDC and NHS to the protein solution to activate the carboxylic acid groups.
-
Incubate the reaction for the recommended time at the appropriate temperature (often room temperature for 15-30 minutes).
-
-
Conjugation:
-
Add the this compound stock solution to the activated protein solution.
-
Allow the reaction to proceed for the specified time (typically 1-2 hours at room temperature or overnight at 4°C).
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) if necessary.
-
Purify the resulting PEGylated protein using an appropriate method, such as dialysis, size exclusion chromatography, or tangential flow filtration, to remove unreacted PEG and byproducts.
-
-
Analysis:
-
Characterize the final conjugate using techniques like SDS-PAGE, mass spectrometry, or HPLC to confirm successful PEGylation.
-
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for safely handling this compound from receipt to disposal.
Caption: A flowchart illustrating the safe handling, use, and disposal of this compound.
References
- 1. This compound | H2n-peg11-oh | PEG Linkers | Ambeed.com [ambeed.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. creativepegworks.com [creativepegworks.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. pharmastate.academy [pharmastate.academy]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. Amino-PEG11-amine, 479200-82-3 | BroadPharm [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
